molecular formula C6H4NO2- B505614 Nicotinate

Nicotinate

カタログ番号: B505614
分子量: 122.1g/mol
InChIキー: PVNIIMVLHYAWGP-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nicotinate refers to salts or esters of nicotinic acid (Vitamin B3) and serves as a key precursor in research related to cardiovascular health and cellular metabolism. Its primary research value lies in its vasodilatory and lipid-regulating properties. As a source of niacin, it is investigated for its role in improving peripheral circulation and managing serum lipid profiles, including the reduction of LDL cholesterol and triglycerides and the elevation of HDL cholesterol . The mechanism of action is multifaceted. In vascular research, this compound acts as a vasodilator; specific esters like inositol this compound are studied for their ability to be hydrolyzed, slowly releasing nicotinic acid which then functions as an agonist on hydroxycarboxylic acid receptors (such as GPR109A) on immune and other cells . In metabolic studies, nicotinic acid derivatives are known to inhibit diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, thereby reducing hepatic secretion of atherogenic lipoproteins . Furthermore, this compound is fundamental in studies of NAD+ biosynthesis, an essential cofactor for cellular energy metabolism and DNA repair. Researchers utilize it to explore the Preiss-Handler pathway, where it is converted to NAD+, impacting various metabolic processes . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

特性

分子式

C6H4NO2-

分子量

122.1g/mol

IUPAC名

pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1

InChIキー

PVNIIMVLHYAWGP-UHFFFAOYSA-M

SMILES

C1=CC(=CN=C1)C(=O)[O-]

正規SMILES

C1=CC(=CN=C1)C(=O)[O-]

同義語

3 Pyridinecarboxylic Acid
3-Pyridinecarboxylic Acid
Aluminum Salt, Niacin
Enduracin
Hydrochloride, Niacin
Induracin
Lithium Nicotinate
Niacin
Niacin Aluminum Salt
Niacin Ammonium Salt
Niacin Calcium Salt
Niacin Cobalt (2+) Salt
Niacin Copper (2+) Salt
Niacin Hydrochloride
Niacin Iron (2+) Salt
Niacin Lithium Salt
Niacin Lithium Salt, Hemihydrate
Niacin Magnesium Salt
Niacin Manganese (2+) Salt
Niacin Potassium Salt
Niacin Sodium Salt
Niacin Tartrate
Niacin Tosylate
Niacin Zinc Salt
Nicamin
Nico 400
Nico-400
Nico400
Nicobid
Nicocap
Nicolar
Nicotinate
Nicotinate, Lithium
Nicotinic Acid
Potassium Salt, Niacin
Sodium Salt, Niacin
Tartrate, Niacin
Tosylate, Niacin
Wampocap

製品の起源

United States

Foundational & Exploratory

The Neuroprotective Mechanisms of Nicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Nicotinate, commonly known as niacin or vitamin B3, is a critical micronutrient with increasingly recognized pleiotropic effects within the central nervous system (CNS). Beyond its classical role in cellular metabolism, this compound and its derivatives are key modulators of neuronal survival, inflammation, and function. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective actions of this compound in neuronal cells. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and neurological injuries. This document details the primary signaling pathways, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Mechanisms of Action in Neuronal Cells

This compound exerts its effects in the CNS through several interconnected mechanisms. The two primary pathways involve its function as a ligand for the G-protein coupled receptor GPR109A and its role as the essential precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).

GPR109A-Mediated Anti-Inflammatory Signaling

This compound is a high-affinity agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2] This receptor is expressed on various immune cells, including microglia and macrophages, as well as in the brain.[1][3] Activation of GPR109A is a cornerstone of this compound's potent anti-inflammatory effects in the CNS.[1][4]

Upon binding, this compound activates GPR109A, which couples to a Gi protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] More critically for the anti-inflammatory response, GPR109A activation inhibits the nuclear translocation of the phosphorylated form of nuclear factor-κB (p-NF-κB).[1][6] By preventing p-NF-κB from entering the nucleus, this compound suppresses the transcription of pro-inflammatory genes, leading to a significant reduction in the production of cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1] Studies have shown that in inflammatory conditions like Parkinson's disease (PD), GPR109A is upregulated, and niacin treatment can inhibit this upregulation, thereby reducing neuroinflammation.[1][7] This mechanism suggests that targeting GPR109A could be a viable strategy for diseases with a strong neuroinflammatory component.[3][4]

GPR109A_Signaling cluster_nucleus Nucleus GPR109A GPR109A (HCAR2) Gi Gi Protein GPR109A->Gi This compound This compound (Niacin) This compound->GPR109A AC Adenylyl Cyclase Gi->AC Inhibits pNFkB_complex p-NF-κB Complex Gi->pNFkB_complex Inhibits Nuclear Translocation cAMP cAMP AC->cAMP Produces pNFkB_nuc p-NF-κB pNFkB_complex->pNFkB_nuc DNA DNA pNFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) DNA->Cytokines Transcription

Caption: GPR109A signaling pathway initiated by this compound. (Max-width: 760px)
NAD+ and NADP+ Synthesis: Fueling Neuronal Resilience

Niacin is an indispensable precursor for the synthesis of the coenzymes NAD+ and NADP+.[8][9] These molecules are central to cellular function, acting as critical cofactors in hundreds of redox reactions essential for energy metabolism.[10] In neuronal cells, which have high energy demands, maintaining optimal NAD+ levels is crucial for ATP production through mitochondrial respiration.[11][12]

Beyond bioenergetics, NAD+ serves as a substrate for several key signaling enzymes:

  • Poly(ADP-ribose) Polymerases (PARPs): Activated by DNA damage, PARP-1 consumes NAD+ to create poly(ADP-ribose) chains on nuclear proteins to signal for and facilitate DNA repair.[13][14] While essential, overactivation of PARP-1 in response to severe neuronal stress (e.g., ischemia or excitotoxicity) can lead to significant NAD+ and ATP depletion, culminating in cell death.[13] Nicotinamide, a form of niacin, can inhibit PARP activity, thereby preserving cellular energy stores and promoting neuronal survival under stress.[13]

  • Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that regulate gene expression, mitochondrial function, and cellular stress responses.[10][14] By modulating the activity of sirtuins, niacin can influence pathways related to longevity and neuroprotection.[8]

  • CD38/157 Glycohydrolases: These enzymes consume NAD+ to generate calcium-mobilizing messengers like cyclic ADP-ribose.[13]

The availability of niacin directly impacts the cellular NAD+ pool, which in turn governs the cell's ability to produce energy, repair DNA damage, and mount effective stress responses, all of which are vital for neuronal health and survival.[8][15]

NAD_Metabolism This compound This compound (Niacin) NAD NAD+ This compound->NAD Precursor for Synthesis ETC Mitochondrial Electron Transport Chain NAD->ETC Electron Carrier (as NADH) PARP PARP NAD->PARP Substrate Sirtuins Sirtuins NAD->Sirtuins Substrate ATP ATP (Cellular Energy) ETC->ATP Drives Production DNA_Repair DNA Repair PARP->DNA_Repair Mediates Gene_Reg Gene Expression & Stress Resistance Sirtuins->Gene_Reg Regulates

Caption: Role of this compound as a precursor to NAD+ and its downstream effects. (Max-width: 760px)
Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in both acute injuries and chronic neurodegenerative diseases.[9][16] this compound and its derivatives exhibit significant antioxidant properties.[9][11] The coenzyme NADPH, derived from NADP+, is the primary reducing equivalent for the glutathione (B108866) reductase system, which is a major cellular antioxidant defense mechanism.[8]

Furthermore, treatment with nicotinamide has been shown to reduce oxidative stress by increasing the expression of key antioxidant proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1).[17] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating the Nrf2/HO-1 pathway, nicotinamide enhances the intrinsic capacity of neuronal cells to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[17]

Quantitative Data Summary

The neuroprotective effects of this compound and its derivatives have been quantified in various preclinical models. The following tables summarize key findings from studies on Parkinson's disease and Alzheimer's disease models.

Table 1: Effects of Nicotinamide (NAM) in an MPTP-Induced Parkinson's Disease Mouse Model[17]
Analyte/ParameterBrain RegionEffect of MPTPEffect of MPTP + NAM TreatmentFold Change (NAM vs. MPTP)
α-synuclein Striatum & SNpcIncreasedReduced~2.5-fold decrease
Tyrosine Hydroxylase (TH) Striatum & SNpcDecreasedIncreased~0.5-fold increase
Dopamine (B1211576) Transporter (DAT) Striatum & SNpcDecreasedIncreased~0.5-fold increase
Nrf2 Expression Brain-Increased~0.5 to 1.0-fold increase
HO-1 Expression Brain-Increased~0.5 to 1.0-fold increase
TLR-4 BrainIncreasedReduced~0.5 to 2.0-fold decrease
p-NFκB BrainIncreasedReduced~0.5 to 2.0-fold decrease
COX-2 BrainIncreasedReduced~0.5 to 2.0-fold decrease

SNpc: Substantia nigra pars compacta

Table 2: Effects of Niacin Supplementation in an Alzheimer's Disease Mouse Model[2]
ParameterBrain RegionEffect of Niacin Treatment
Amyloid Plaque Number Subiculum, Hippocampus, CortexReduced
Amyloid Plaque Area Subiculum, Hippocampus, CortexReduced
Working Memory Deficits -Rescued
Microglia Engagement Around Amyloid DepositsIncreased
Amyloid-β Engulfment By MicrogliaIncreased

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Protocol: MPTP-Induced Parkinson's Disease Mouse Model

This protocol is based on the methodology used to assess the neuroprotective effects of nicotinamide against MPTP-induced neurodegeneration.[17]

MPTP_Protocol start Start: C57BL/6N Mice (8 weeks old, 25-30g) grouping Divide into 4 Groups (n=10 each): 1. Control (Saline) 2. NAM only (500 mg/kg) 3. MPTP only (30 mg/kg) 4. MPTP + NAM start->grouping treatment Treatment Regimen (10 days): - Groups 1 & 3: Saline i.p. for 10 days - Groups 2 & 4: NAM i.p. for 10 days - Groups 3 & 4: MPTP i.p. for last 5 days grouping->treatment behavior Behavioral Testing: - Open Field Test - Pole Test - Wire Hang Test treatment->behavior euthanasia Euthanasia & Tissue Collection (Day 11) behavior->euthanasia analysis Biochemical Analysis: - Western Blot (TH, DAT, α-synuclein) - Immunohistochemistry (SNpc) - Oxidative Stress Markers (Nrf2, HO-1) - Inflammatory Markers (TLR-4, p-NFκB) euthanasia->analysis end End: Data Evaluation analysis->end

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease. (Max-width: 760px)

1. Animals: Male C57BL/6N mice, 8 weeks old, with an average body weight of 25–30 g. 2. Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for one week prior to the experiment. 3. Grouping (n=10 per group):

  • Control Group: Receives intraperitoneal (i.p.) injections of saline for 10 days.
  • NAM Group: Receives i.p. injections of nicotinamide (NAM) at 500 mg/kg for 10 days.
  • MPTP Group: Receives i.p. saline for the first 5 days, followed by i.p. injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 30 mg/kg for 5 days.
  • MPTP + NAM Group: Receives i.p. NAM (500 mg/kg) for 10 days and i.p. MPTP (30 mg/kg) for the last 5 days of treatment. 4. Behavioral Analysis: Conduct a battery of motor function tests (e.g., pole test, wire hang test) to assess Parkinsonian-like motor deficits. 5. Tissue Processing: Following the final treatment and behavioral tests, euthanize the mice. Perfuse transcardially with saline, followed by 4% paraformaldehyde for histology or collect fresh brain tissue (striatum and substantia nigra) for biochemical analysis. 6. Endpoint Analysis:
  • Western Blotting: Quantify protein levels of tyrosine hydroxylase (TH), dopamine transporter (DAT), α-synuclein, Nrf2, HO-1, TLR-4, p-NFκB, and COX-2.
  • Immunohistochemistry: Perform staining for TH-positive neurons in the substantia nigra pars compacta to assess dopaminergic neuron survival.

Protocol: In Vitro Macrophage Anti-Inflammatory Assay

This protocol is based on the methodology to assess the anti-inflammatory action of niacin via the GPR109A receptor in a macrophage cell line.[1][6]

1. Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator. 2. GPR109A Knockdown (Optional): To confirm receptor-dependency, transfect a subset of cells with GPR109A-specific siRNA or a scrambled control siRNA according to the manufacturer's protocol. 3. Treatment:

  • Seed cells in appropriate plates (e.g., 6-well plates for protein analysis).
  • Pre-treat cells with niacin at various concentrations for a specified time (e.g., 1 hour).
  • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 30 minutes for signaling analysis, 24 hours for cytokine measurement). 4. Endpoint Analysis:
  • Nuclear Fractionation and Western Blot: Isolate nuclear and cytoplasmic fractions. Perform Western blotting on the nuclear fraction to detect and quantify the translocation of p-NF-κB.
  • Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to measure the mRNA expression levels of pro-inflammatory cytokines like Il1b and Il6.
  • ELISA: Measure the concentration of secreted IL-1β and IL-6 in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is multifaceted, conferring neuroprotection through potent anti-inflammatory, bioenergetic, and antioxidant pathways. The activation of the GPR109A receptor presents a direct pathway for mitigating neuroinflammation, a common pathology in many neurological disorders.[1][4] Concurrently, this compound's role as the precursor to NAD+ is fundamental to maintaining neuronal energy metabolism, promoting DNA repair, and ensuring cellular resilience in the face of stress.[8][14]

The quantitative data from preclinical models of Parkinson's and Alzheimer's diseases are compelling, demonstrating that this compound supplementation can ameliorate key pathological hallmarks and rescue functional deficits.[2][17] The detailed protocols provided herein offer a foundation for further investigation into these mechanisms.

Future research should focus on elucidating the long-term efficacy and safety of high-dose niacin supplementation in clinical settings.[14] Further exploration of the interplay between GPR109A signaling and NAD+ metabolism in different neuronal and glial cell types will be crucial. The development of more specific GPR109A agonists with improved side-effect profiles or novel strategies to boost the neuronal NAD+ pool could pave the way for a new class of therapeutics for devastating neurodegenerative diseases.

References

An In-depth Technical Guide to the Nicotinate Metabolic Pathway in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, participating in a vast array of redox reactions central to metabolism.[1] Beyond its role as a redox carrier, NAD+ is a critical substrate for various signaling pathways, including those regulated by sirtuins (e.g., Sir2 and Hst1 in yeast), which are NAD+-dependent deacetylases involved in transcriptional regulation, genome stability, and aging.[2][3][4] Consequently, the metabolic pathways that govern intracellular NAD+ pools are of significant interest for both fundamental biological research and the development of therapeutic agents targeting metabolism and age-related diseases.

In the budding yeast Saccharomyces cerevisiae, a model eukaryote, NAD+ homeostasis is maintained through a network of biosynthetic pathways, including de novo synthesis from tryptophan and salvage pathways that recycle NAD+ precursors.[2] The primary route for NAD+ synthesis, particularly under standard laboratory growth conditions, is the Preiss-Handler salvage pathway, which utilizes nicotinic acid (NA) and nicotinamide (NAM).[2][5] This guide provides a detailed technical overview of the nicotinate metabolic pathway in yeast, focusing on its core enzymatic steps, regulation, and the experimental methodologies used for its analysis.

The Core this compound (Preiss-Handler) Salvage Pathway

The Preiss-Handler pathway is the primary route for NAD+ biosynthesis from nicotinic acid in yeast.[2][5] It is a highly conserved pathway that efficiently converts exogenous and recycled nicotinic acid into NAD+. The pathway consists of three core enzymatic steps that sequentially transform nicotinic acid into nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally to NAD+.

The key enzymes and transformations in the yeast Preiss-Handler pathway are:

  • This compound Phosphoribosyltransferase (Npt1): This enzyme catalyzes the first committed step of the pathway, transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid to form nicotinic acid mononucleotide (NaMN).

  • This compound Mononucleotide Adenylyltransferase (Nma1/Nma2): These enzymes, also known as NMNATs, catalyze the adenylylation of NaMN using ATP to produce nicotinic acid adenine dinucleotide (NaAD).[2]

  • NAD+ Synthetase (Qns1): In the final step, Qns1 catalyzes the amidation of the carboxyl group of NaAD, using glutamine as the nitrogen donor, to produce NAD+.[6][7]

Additionally, the enzyme Nicotinamidase (Pnc1) plays a crucial role by converting nicotinamide (NAM), a byproduct of NAD+-consuming reactions (such as those catalyzed by sirtuins), into nicotinic acid, thereby feeding it back into the Preiss-Handler pathway.[8]

Preiss_Handler_Pathway Figure 1: The Preiss-Handler this compound Salvage Pathway in Yeast NA Nicotinic Acid (NA) Npt1 Npt1 NA->Npt1 NAM Nicotinamide (NAM) Pnc1 Pnc1 NAM->Pnc1 PRPP PRPP PRPP->Npt1 NaMN Nicotinic Acid Mononucleotide (NaMN) Nma1_2 Nma1/Nma2 NaMN->Nma1_2 ATP ATP ATP->Nma1_2 NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) Qns1 Qns1 NaAD->Qns1 Gln Glutamine Gln->Qns1 NAD NAD+ Sir2 NAD+-dependent enzymes (e.g., Sir2) NAD->Sir2 Consumption Sir2->NAM Pnc1->NA Npt1->NaMN Nma1_2->NaAD Qns1->NAD

Figure 1: The Preiss-Handler this compound Salvage Pathway in Yeast

Quantitative Data

Quantitative analysis of the this compound metabolic pathway is essential for understanding its flux and regulation. This includes determining the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxOrganismReference(s)
Pnc1Nicotinamide2 - 110 µM> 1 s⁻¹ (kcat)S. cerevisiae[8]
ADHEthanol21.5 mM0.426S. cerevisiae[9]
InvertaseSucrose0.3410 mg/ml0.5953 µm/min/mgS. cerevisiae[10]

Note: Vmax values are presented as reported in the literature and may have different units.

Intracellular Metabolite Concentrations

The intracellular concentrations of NAD+ and its precursors can vary depending on the growth conditions, such as the availability of glucose and nicotinic acid in the medium.

MetaboliteConcentration Range (µM)Growth ConditionReference(s)
NAD+~500Standard Media[4]
Nicotinic Acid (NA)< 0.5All Conditions[4]
Nicotinic Acid Adenine Dinucleotide (NAAD)< 0.1Standard Media[4]
NAD+1.0 - 2.0 mMGeneral Estimate[11]

Experimental Protocols

The analysis of the this compound metabolic pathway relies on a variety of biochemical and analytical techniques. Below are detailed protocols for key experiments.

Protocol 1: Quantification of NAD+ and NADH by HPLC

This protocol is adapted from methodologies for the simultaneous extraction and quantification of NAD+ and NADH from S. cerevisiae.[12][13][14]

1. Sample Preparation and Metabolite Extraction:

  • Cell Culture: Grow S. cerevisiae cultures in the desired liquid medium (e.g., YPD or synthetic defined medium) to the desired cell density (e.g., mid-log phase, ~10⁸ cells/mL).

  • Harvesting: Harvest approximately 10⁸ cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold sterile water to remove residual media components.

  • Lysis: Resuspend the cell pellet in 500 µL of ice-cold, nitrogen-saturated 50 mM ammonium (B1175870) acetate (B1210297). Lyse the cells using bead beating with glass beads under non-oxidizing conditions. This can be achieved by performing the lysis in an ice-cold environment and under a stream of nitrogen.

  • Protein Precipitation: Add 1.5 mL of ice-cold, nitrogen-saturated acetonitrile/50 mM ammonium acetate (3:1 v/v) to the cell lysate to precipitate proteins.

  • Clarification: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Solvent Removal: Transfer the supernatant to a new tube and perform a chloroform (B151607) extraction to remove the organic solvent. The aqueous phase containing the metabolites is retained.

  • Drying and Resuspension: Dry the aqueous phase using a vacuum concentrator and resuspend the metabolite extract in a known volume (e.g., 200 µL) of 50 mM ammonium acetate.

2. HPLC Analysis:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column is suitable for separating NAD+ and NADH.

  • Mobile Phase: A gradient of ammonium acetate buffer and methanol (B129727) is typically used for separation.

  • Detection: Monitor the absorbance at 260 nm for both NAD+ and NADH, and at 340 nm specifically for NADH.

  • Quantification: Generate standard curves using known concentrations of pure NAD+ and NADH to quantify the amounts in the yeast extracts.

Protocol 2: General Enzyme Activity Assay in Yeast Cell Extracts

This protocol provides a general framework for measuring the activity of a specific enzyme in yeast cell extracts.[8][15][16]

1. Preparation of Yeast Cell Extracts:

  • Follow the cell culture, harvesting, and washing steps as described in Protocol 1.

  • Resuspend the cell pellet in an appropriate ice-cold lysis buffer containing protease inhibitors. The buffer composition should be optimized for the enzyme of interest.

  • Lyse the cells by bead beating or other mechanical disruption methods on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Collect the supernatant, which contains the soluble proteins, and determine the total protein concentration using a standard method like the Bradford assay.

2. Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer, substrates, and any necessary cofactors for the enzyme of interest.

  • Initiation: Start the reaction by adding a known amount of the yeast cell extract to the pre-warmed reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Measurement: Monitor the reaction progress over time. This can be done by measuring the change in absorbance or fluorescence of a substrate or product using a spectrophotometer or fluorometer. For example, the activity of NAD+-dependent dehydrogenases can often be monitored by the change in absorbance at 340 nm due to the production or consumption of NADH.

  • Calculation of Activity: Calculate the enzyme activity based on the initial rate of the reaction and normalize it to the total protein concentration in the extract.

Experimental_Workflow Figure 2: Experimental Workflow for Yeast Metabolomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Culture Yeast Culture Harvest Cell Harvesting Culture->Harvest Quench Metabolic Quenching Harvest->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS DataProc Data Processing LCMS->DataProc Stats Statistical Analysis DataProc->Stats MetID Metabolite Identification Stats->MetID Pathway Pathway Analysis MetID->Pathway

Figure 2: Experimental Workflow for Yeast Metabolomics

Regulation of the this compound Metabolic Pathway

The flux through the this compound metabolic pathway is tightly regulated to maintain NAD+ homeostasis in response to changing cellular conditions. Key regulators in yeast are the NAD+-dependent deacetylases of the sirtuin family, particularly Sir2 and Hst1.

Transcriptional Regulation by Sir2 and Hst1:

  • Hst1: In a complex with Sum1, Hst1 acts as a transcriptional repressor of the de novo NAD+ synthesis pathway genes (BNA genes).[4] When NAD+ levels are high, Hst1 is active and represses the energetically expensive de novo pathway, favoring the salvage pathway.[2][17]

  • Sir2: Sir2 activity is directly dependent on NAD+ concentration. It plays a crucial role in chromatin silencing and lifespan regulation.[3][4] The activity of Sir2 also produces nicotinamide (NAM), which is a feedback inhibitor of sirtuins. The recycling of NAM back to nicotinic acid by Pnc1 is therefore critical for maintaining high Sir2 activity.[8]

Nutrient Signaling Pathways:

Several nutrient-sensing pathways converge to regulate NAD+ metabolism:

  • TOR (Target of Rapamycin) and PKA (Protein Kinase A): These pathways are central to sensing nutrient availability (e.g., glucose, nitrogen). They can influence the expression of genes involved in NAD+ metabolism, including PNC1, through the regulation of stress-responsive transcription factors.[2]

  • PHO (Phosphate-responsive) Pathway: This pathway has been linked to the regulation of NAD+ metabolism, particularly in the mobilization of NAD+ precursors.[6]

Regulatory_Pathway Figure 3: Regulatory Control of this compound Metabolism Nutrients Nutrient Availability (Glucose, Nitrogen, Phosphate) TOR_PKA TOR / PKA Signaling Nutrients->TOR_PKA PHO PHO Pathway Nutrients->PHO Pnc1_exp PNC1 Expression TOR_PKA->Pnc1_exp regulates Salvage Salvage Pathway (Preiss-Handler) PHO->Salvage influences precursor mobilization NAD_pool Intracellular NAD+ Pool Sir2_Hst1 Sir2 / Hst1 Activity NAD_pool->Sir2_Hst1 activates DeNovo De Novo Synthesis (BNA genes) Sir2_Hst1->DeNovo represses DeNovo->NAD_pool produces Salvage->NAD_pool produces Pnc1_exp->Salvage provides NA

Figure 3: Regulatory Control of this compound Metabolism

Conclusion

The this compound metabolic pathway is a central hub in yeast cellular physiology, intricately linking nutrient availability to fundamental processes such as gene expression, metabolic regulation, and aging. A thorough understanding of this pathway, facilitated by the quantitative and methodological approaches outlined in this guide, is crucial for researchers in both academic and industrial settings. For drug development professionals, the enzymes of this pathway, particularly those that are conserved across species or are unique to pathogenic fungi, represent potential targets for novel therapeutic interventions. The continued investigation into the quantitative dynamics and regulatory networks of this compound metabolism in yeast will undoubtedly provide further insights into cellular homeostasis and offer new avenues for biotechnological and therapeutic applications.

References

Enzymatic Synthesis of Nicotinate Mononucleotide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nicotinate mononucleotide (NaMN) is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for a myriad of cellular processes, including metabolism, DNA repair, and cell signaling. The enzymatic synthesis of NaMN offers a highly specific and efficient alternative to chemical methods, providing a direct route to this key NAD+ precursor. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of NaMN. It is intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and the development of therapeutics targeting related pathways. This document details the primary enzymatic routes for NaMN synthesis, comprehensive experimental protocols, and quantitative data to facilitate the practical application of these techniques in a laboratory setting.

Introduction

This compound mononucleotide (NaMN) is a central molecule in the de novo and Preiss-Handler pathways of NAD+ biosynthesis.[1][2] In the de novo pathway, quinolinic acid, derived from tryptophan, is converted to NaMN by the enzyme quinolinate phosphoribosyltransferase (QPRT).[3] The Preiss-Handler pathway utilizes dietary nicotinic acid (niacin), which is converted to NaMN by this compound phosphoribosyltransferase (NaPRT).[4] Given the critical role of NAD+ in cellular health and disease, the enzymatic synthesis of its precursors, such as NaMN, is of significant interest for research and therapeutic applications.[5] Enzymatic methods provide stereospecific products under mild reaction conditions, avoiding the harsh reagents and potential byproducts associated with chemical synthesis.

This guide focuses on the two primary enzymes responsible for NaMN synthesis:

  • Quinolinate Phosphoribosyltransferase (QPRT; EC 2.4.2.19): Catalyzes the conversion of quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NaMN, with the release of pyrophosphate (PPi) and carbon dioxide (CO2).[6]

  • This compound Phosphoribosyltransferase (NaPRT; EC 2.4.2.11): Catalyzes the reaction between nicotinic acid (NA) and PRPP to form NaMN and PPi.[7]

Understanding the kinetics, reaction conditions, and analytical methods for these enzymatic reactions is crucial for the successful laboratory-scale production and study of NaMN.

Biosynthetic Pathways of this compound Mononucleotide

NaMN is synthesized through two main pathways that converge on this common intermediate before proceeding to the formation of nicotinic acid adenine dinucleotide (NaAD) and ultimately NAD+.

De Novo Synthesis Pathway

The de novo pathway constructs NAD+ from the essential amino acid tryptophan. In a series of enzymatic steps, tryptophan is converted to quinolinic acid. The final committed step in this pathway leading to the pyridine (B92270) nucleotide is the conversion of quinolinic acid to NaMN, catalyzed by QPRT.

de_novo_pathway Tryptophan Tryptophan Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway QA Quinolinic Acid (QA) Kynurenine_Pathway->QA NaMN This compound Mononucleotide (NaMN) QA->NaMN QPRT PRPP_de_novo PRPP PRPP_de_novo->NaMN NAD_synthesis Further NAD+ Synthesis NaMN->NAD_synthesis

De Novo synthesis of this compound Mononucleotide.
Preiss-Handler (Salvage) Pathway

The Preiss-Handler pathway is a salvage pathway that utilizes nicotinic acid (a form of vitamin B3) from the diet or from the degradation of NAD+. NaPRT is the key enzyme in this pathway, catalyzing the conversion of nicotinic acid and PRPP to NaMN.

preiss_handler_pathway NA Nicotinic Acid (NA) NaMN This compound Mononucleotide (NaMN) NA->NaMN NaPRT PRPP_salvage PRPP PRPP_salvage->NaMN NAD_synthesis Further NAD+ Synthesis NaMN->NAD_synthesis

Preiss-Handler pathway for NaMN synthesis.

Quantitative Data on Enzymatic Synthesis

The efficiency of NaMN synthesis is dependent on the kinetic properties of the enzymes and the reaction conditions. The following tables summarize key quantitative data for QPRT and NaPRT from various sources.

Table 1: Kinetic Parameters of Quinolinate Phosphoribosyltransferase (QPRT)
OrganismSubstrateKm (µM)Vmax or kcatOptimal pHOptimal Temp. (°C)Reference(s)
Homo sapiens (recombinant)Quinolinate21.685 nmol/min/mg7.237[8]
Homo sapiens (recombinant)PRPP23.2-7.237[8]
Homo sapiens (liver)Quinolinate5.6---[9]
Homo sapiens (liver)PRPP23---[9]
Mycobacterium tuberculosisQuinolinate800.12 s-1 (kcat)9.260[10]
Mycobacterium tuberculosisPRPP3900.14 s-1 (kcat)9.260[10]
Salmonella typhimuriumQuinolinate25---[11]
Salmonella typhimuriumPRPP30---[11]
Table 2: Kinetic Parameters of this compound Phosphoribosyltransferase (NaPRT)
OrganismSubstrateKm (µM)NotesReference(s)
Homo sapiens (recombinant)This compound-Characterized, but specific Km not provided in abstract.[12]
Homo sapiens (recombinant)PRPP-ATP showed dual stimulation/inhibition.[12]
Mammalian (general)Nicotinamide (for NAMPT)0.92 - 1.24For comparison with the related NAMPT enzyme.[13]

Note: Detailed kinetic data for NaPRT is less consistently reported in the readily available literature compared to QPRT.

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and activity assays of QPRT and NaPRT, as well as analytical methods for NaMN quantification.

Recombinant Enzyme Expression and Purification

A common workflow for obtaining active recombinant QPRT or NaPRT for enzymatic synthesis is outlined below.

purification_workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli with expression plasmid Culture Cell Culture Growth (e.g., LB medium) Transformation->Culture Induction Induction of Protein Expression (e.g., IPTG) Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity Dialysis Buffer Exchange (Dialysis) Affinity->Dialysis Purity_Check Purity Assessment (SDS-PAGE) Dialysis->Purity_Check

General workflow for recombinant enzyme expression and purification.

Protocol 1: Expression and Purification of His-tagged Human QPRT [14]

  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the human QPRT gene fused to a 6xHis-tag.

  • Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

  • Scale-up and Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6. Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to culture overnight at 20°C.

  • Harvesting: Pellet the cells by centrifugation and store at -80°C or proceed directly to purification.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column. Wash the column with lysis buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged QPRT from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.

Enzymatic Activity Assays

Protocol 2: Spectrophotometric Assay for QPRT Activity [10]

This assay measures the increase in absorbance at 266 nm resulting from the formation of NaMN from quinolinic acid.

  • Reaction Mixture Preparation: In a total volume of 100 µL, prepare a reaction mixture containing:

    • 50 mM KH2PO4 buffer (pH 7.2)

    • 6 mM MgCl2

    • Varying concentrations of quinolinic acid (e.g., 0.02–0.4 mM for Km determination)

    • Varying concentrations of PRPP (e.g., 0.02–1.5 mM for Km determination)

  • Enzyme Addition: Add a known amount of purified QPRT (e.g., 1.62 µM) to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 266 nm at 37°C for a set period (e.g., 20 minutes) using a spectrophotometer. The rate of reaction is calculated from the initial linear portion of the absorbance curve, using a molar extinction coefficient for NaMN formation (ΔA266 = 920 M-1cm-1).

Protocol 3: Coupled Fluorometric Assay for NaPRT Activity [15]

This is a continuous coupled assay where the product NaMN is converted to NADH, which is then measured fluorometrically.

  • Coupling Enzyme Mix: Prepare a mixture of coupling enzymes:

    • This compound mononucleotide adenylyltransferase (NadD)

    • NAD+ synthetase (NadE)

    • Alcohol dehydrogenase (ADH)

  • Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Substrates: Nicotinic acid and PRPP at desired concentrations.

    • Coupling enzyme mix.

    • Ethanol (as a substrate for ADH).

  • Enzyme Addition: Add purified NaPRT to start the reaction.

  • Measurement: Monitor the increase in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a microplate reader.

Analytical Methods for NaMN Quantification

Accurate quantification of the synthesized NaMN is essential. HPLC and LC-MS/MS are the most common and reliable methods.

Protocol 4: HPLC Quantification of NaMN [15]

  • Sample Preparation: Terminate the enzymatic reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to remove precipitated protein.

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase is an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 3.0) with a small percentage of an organic solvent like methanol (B129727) (e.g., 90:10 v/v).

  • Detection: Monitor the elution profile using a PDA or UV detector at 261 nm.

  • Quantification: Determine the concentration of NaMN by comparing the peak area of the sample to a standard curve generated with known concentrations of a NaMN standard.

Protocol 5: LC-MS/MS Quantification of NaMN and Related Metabolites [1][16]

LC-MS/MS offers higher sensitivity and specificity for the analysis of NaMN in complex biological matrices.

  • Sample Preparation: Similar to the HPLC protocol, extract the metabolites and remove proteins.

  • Chromatography: Employ a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column, depending on the specific method.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for NaMN and an internal standard. For example, the transition for NaMN could be m/z 335 -> 124.

  • Quantification: Quantify NaMN based on the peak area ratio of the analyte to a stable isotope-labeled internal standard.

Conclusion

The enzymatic synthesis of this compound mononucleotide provides a robust and specific method for producing this key NAD+ precursor. By leveraging the catalytic activities of quinolinate phosphoribosyltransferase and this compound phosphoribosyltransferase, researchers can efficiently generate NaMN for a variety of applications, from fundamental studies of NAD+ metabolism to the development of novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for the successful implementation of these enzymatic synthesis strategies in the laboratory. Careful optimization of reaction conditions and the use of precise analytical techniques are paramount to achieving high yields and purity of the final product.

References

An In-depth Technical Guide to the Nicotinate Signaling Cascade in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the signaling cascades initiated by nicotinate, also known as niacin or vitamin B3, with a primary focus on its interactions with the high-affinity G protein-coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This compound is a crucial molecule in cellular metabolism and has significant therapeutic applications, particularly in the management of dyslipidemia. Understanding its signaling pathways in primary cell cultures is vital for elucidating its physiological and pharmacological effects and for the development of novel therapeutics with improved efficacy and reduced side effects.

Core Signaling Pathways of this compound

This compound's biological effects are primarily mediated through the GPR109A receptor, which is predominantly expressed in adipocytes and various immune cells.[1] The activation of GPR109A initiates a cascade of intracellular events that are highly cell-type specific.

The Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized pathway involves the coupling of GPR109A to an inhibitory G protein (Gαi).[1] Upon this compound binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] In adipocytes, this reduction in cAMP levels decreases the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides and reducing the release of free fatty acids into circulation.[3][5] This anti-lipolytic effect is a cornerstone of this compound's therapeutic action in dyslipidemia.[1]

G_alpha_i_Pathway This compound This compound GPR109A GPR109A (HCA2) This compound->GPR109A Binds Gi Gαi/βγ GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis

Canonical Gαi-mediated signaling pathway of this compound.
Non-Canonical β-Arrestin-Mediated Signaling

Beyond the classical G protein-mediated pathway, this compound-activated GPR109A can also signal through β-arrestin proteins.[2] Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3] This interaction can lead to receptor internalization and desensitization, but also initiates distinct signaling cascades.[3][6] For instance, β-arrestin can act as a scaffold for various signaling molecules, including those involved in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[3] This β-arrestin-dependent signaling is implicated in some of the side effects of niacin therapy, such as cutaneous flushing.[3]

Beta_Arrestin_Pathway This compound This compound GPR109A GPR109A-P This compound->GPR109A Activates GRK GRK2 GPR109A->GRK Recruits BetaArrestin β-Arrestin3 GPR109A->BetaArrestin Recruits GRK->GPR109A Phosphorylates Internalization Receptor Internalization BetaArrestin->Internalization ERK ERK1/2 Activation BetaArrestin->ERK

β-Arrestin-mediated signaling and receptor internalization.
PI3K/Akt Signaling Pathway

Recent studies have shown that this compound can activate the PI3K/Akt signaling cascade through GPR109A.[7][8] This activation appears to be dependent on both Gβγ subunits and transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[7] The activation of the PI3K/Akt pathway is crucial for cell survival and has been implicated in the protective effects of niacin in contexts such as stroke and UV-induced skin damage.[8]

PI3K_Akt_Pathway This compound This compound GPR109A GPR109A This compound->GPR109A Gi Gαi/βγ GPR109A->Gi EGFR EGFR GPR109A->EGFR Transactivates G_beta_gamma Gβγ Gi->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K EGFR->PI3K Akt Akt (p-Akt) PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

This compound-induced PI3K/Akt signaling pathway.
Intracellular Calcium Mobilization

This compound has been shown to induce a transient increase in intracellular calcium concentration ([Ca2+]) in various cell types expressing GPR109A.[3][7][9] This calcium mobilization is sensitive to pertussis toxin, indicating it is a Gαi-dependent process.[3][7] The exact downstream consequences of this calcium signal can vary depending on the cell type but may contribute to the diverse physiological responses to this compound.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data from studies on this compound signaling in various primary and cultured cell lines.

ParameterCell TypeThis compound ConcentrationEffectReference
cAMP Inhibition CHO-K1 cells expressing GPR109A1 mMSignificantly attenuated forskolin-induced cAMP increase[5]
ARPE-19 cells expressing GPR109A1 mMSignificantly attenuated forskolin-induced cAMP increase[5]
Receptor Internalization HEK-293 cells expressing GPR109A0.1–300 µMDose-dependent internalization[3]
ERK1/2 Activation HEK-293 cells300 µMPhosphorylation of ERK1/2[3]
Akt Activation CHO-K1 cells expressing HCA2Not specifiedRobust Akt phosphorylation, maximal at 5 minutes[7][8]
A431 cellsNot specifiedRobust Akt phosphorylation, maximal at 5 minutes[7][8]
Calcium Mobilization CHO-K1 cells100 µMTransient intracellular [Ca2+] elevation[9]
Macrophages100 µMTransient intracellular [Ca2+] elevation[9]
Neutrophils100 µMTransient intracellular [Ca2+] elevation[9]
Anti-inflammatory Effects HAECs1 mMSignificantly inhibited TNF-α-induced NF-κB activity[5]
Primary RPE cells1 mMSuppressed TNF-α-induced IL-6 and Ccl2 expression[10]
Cell Proliferation mMECs (mouse mammary epithelial cells)1 mMIncreased protein levels of p-ERK, cyclin D1/D3, and PCNA[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade in primary cell culture.

Primary Cell Culture
  • Cell Types: Adipocytes, macrophages, neutrophils, retinal pigment epithelial (RPE) cells, human aortic endothelial cells (HAECs), mouse mammary epithelial cells (mMECs).

  • Culture Conditions: Cells should be maintained in their appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified incubator with 5% CO₂.[5]

Western Blotting for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins like ERK and Akt.[5]

  • Cell Lysis: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total protein levels to ensure equal loading.

Western_Blot_Workflow Start Cell Treatment (this compound) Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Experimental workflow for Western blotting.
cAMP Measurement Assay

This assay quantifies changes in intracellular cAMP levels following this compound treatment.

  • Cell Seeding: Seed cells in a suitable multi-well plate.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Treat cells with forskolin (B1673556) (to stimulate adenylyl cyclase) in the presence or absence of various concentrations of this compound.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration.[11]

  • Cell Seeding: Seed cells on glass-bottom dishes or plates.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[11]

  • Washing: Gently wash the cells to remove excess dye.[11]

  • Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.

  • Baseline Measurement: Record baseline fluorescence for a short period.

  • Stimulation: Add this compound to the cells while continuously recording fluorescence.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics of the calcium response.[11]

Receptor Internalization Assay

This assay visualizes and quantifies the internalization of GPR109A upon agonist stimulation.[3]

  • Cell Transfection: Transfect cells with a vector encoding a fluorescently tagged GPR109A (e.g., GPR109A-EGFP).

  • Cell Seeding: Seed transfected cells on glass-bottom dishes.

  • Stimulation: Treat cells with this compound for various time points.

  • Imaging: Visualize the subcellular localization of the fluorescently tagged receptor using confocal microscopy. Internalization is observed as the movement of fluorescence from the plasma membrane to intracellular vesicles.

  • Quantification (ELISA): For a quantitative measure, use cells expressing a FLAG-tagged GPR109A. After stimulation, fix the cells and perform a cell surface ELISA using an anti-FLAG antibody to quantify the amount of receptor remaining on the cell surface.[3]

Conclusion

The this compound signaling cascade in primary cell culture is multifaceted, involving canonical Gαi-mediated pathways as well as non-canonical β-arrestin and PI3K/Akt pathways. The specific downstream effects are highly dependent on the cell type and the context of stimulation. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these pathways further. A thorough understanding of these signaling networks is essential for the development of more targeted and effective therapies that harness the beneficial effects of this compound while minimizing its adverse side effects.

References

The Role of Nicotinate in Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinate, commonly known as niacin or vitamin B3, is a fundamental precursor to the essential coenzyme Nicotinamide Adenine (B156593) Dinucleotide (NAD+).[1][2] NAD+ is indispensable for cellular metabolism, acting as a critical cofactor in redox reactions and as a substrate for signaling enzymes that regulate a vast array of cellular processes.[2][3] Its reduced form, NADH, is the primary electron donor to the mitochondrial electron transport chain (ETC), directly linking this compound metabolism to the core of cellular energy production: mitochondrial respiration.[3][4] This guide provides an in-depth technical overview of the role of this compound in mitochondrial respiration, detailing the biochemical pathways, regulatory mechanisms, and key experimental protocols for its investigation.

The Preiss-Handler Pathway: Converting this compound to NAD+

The primary route for converting this compound into NAD+ in mammals is the Preiss-Handler pathway.[5][6] This three-step enzymatic cascade provides a direct link between dietary or supplemented this compound and the cellular NAD+ pool, which is vital for mitochondrial function.

The pathway proceeds as follows:

  • Formation of Nicotinic Acid Mononucleotide (NaMN): The pathway begins with the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN). This initial, rate-limiting step is catalyzed by the enzyme this compound Phosphoribosyltransferase (NAPRT).[5][6][7]

  • Formation of Nicotinic Acid Adenine Dinucleotide (NaAD): NaMN is then adenylylated using ATP to form nicotinic acid adenine dinucleotide (NaAD). This reaction is carried out by this compound/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) enzymes.[3][5]

  • Formation of NAD+: In the final step, the nicotinic acid group of NaAD is amidated to form NAD+. This reaction is catalyzed by NAD+ Synthetase (NADS) and typically uses glutamine as the nitrogen donor in an ATP-dependent process.[3][6][7]

Preiss_Handler_Pathway

NAD+ and Its Central Role in Mitochondrial Respiration

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the process by which cells use oxygen to generate the majority of their ATP.[4] This process is fundamentally dependent on the NAD+/NADH redox couple.

  • NADH as an Electron Donor: NADH, generated from the catabolism of glucose, fatty acids, and amino acids in glycolysis and the TCA cycle, carries high-energy electrons.[3][4]

  • Electron Transport Chain (ETC): NADH donates these electrons to Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[4] This electron transfer is a critical initiation step for the entire process.

  • Proton Pumping and ATP Synthesis: As electrons move through the ETC complexes (I, III, and IV), protons are pumped across the inner mitochondrial membrane, creating an electrochemical gradient. This gradient drives ATP synthase (Complex V) to produce ATP.[3][8]

Therefore, by serving as the precursor to NAD+, this compound directly supports the substrate pool necessary for the ETC and subsequent ATP synthesis.

ETC_Pathway

Quantitative Impact of this compound on Mitochondrial Function

Supplementation with this compound has been shown to enhance mitochondrial function. A study in sedentary older males demonstrated that two weeks of nicotinic acid supplementation resulted in significant increases in several mitochondrial respiratory states.[9][10]

ParameterChange with Nicotinic AcidProbability of Positive Change (pd)Description
Leak Respiration Increased85.2%Oxygen consumption not coupled to ATP synthesis, often related to proton leak across the inner mitochondrial membrane.[9][10]
Maximal Coupled Respiration Increased90.8%The maximum rate of oxygen consumption linked to ATP synthesis.[9][10]
Maximal Uncoupled Respiration Increased95.9%The absolute maximal capacity of the ETC, measured in the presence of an uncoupling agent.[9][10]

Data sourced from a study on older inactive males supplemented with acipimox (B1666537) (a nicotinic acid derivative) for two weeks.[9][10]

NAD+-Dependent Signaling and Mitochondrial Homeostasis

Beyond its role in redox reactions, NAD+ is a crucial substrate for signaling enzymes that regulate mitochondrial health and biogenesis.[2][11]

  • Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases.[2] SIRT3, located in the mitochondria, is a key regulator that deacetylates and activates numerous mitochondrial enzymes involved in the TCA cycle, fatty acid oxidation, and antioxidant defense.[12] By boosting NAD+ levels, this compound can enhance SIRT3 activity, promoting mitochondrial efficiency and stress resistance.[12]

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are involved in DNA repair and cell death.[2] While their overactivation can deplete NAD+ pools, their normal function is critical for genomic stability, which indirectly impacts mitochondrial health.

NAD_Signaling_Pathway

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.[13][14] The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to dissect key parameters of mitochondrial function.[13]

Seahorse_Workflow

B. Detailed Methodology

  • Cell Seeding: Seed adherent cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to attach.

  • Treatment: Treat cells with the desired concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).[13]

  • Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the XF sensor cartridge by adding XF Calibrant to each well of the utility plate and incubating overnight in a non-CO2 37°C incubator.[13]

  • Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4 immediately before use.[13][15]

  • Cell Incubation: Remove the treatment medium, wash the cells twice with the warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.[13][16]

  • Load Sensor Cartridge: Prepare stock solutions of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and load the appropriate volumes into the designated ports of the hydrated sensor cartridge.[14]

  • Run Assay: Place the cell culture plate into the calibrated Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument measures basal OCR and then OCR after each sequential injection.[13]

  • Data Analysis: Normalize OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[17]

Protocol 2: Quantification of Cellular NAD+/NADH Levels

Measuring the intracellular concentrations of NAD+ and its reduced form, NADH, is crucial for understanding the metabolic state of cells. An enzymatic cycling assay is a common and sensitive method.[18][19]

A. Principle The assay relies on an enzyme cycling reaction. In the presence of excess lactate (B86563) and lactate dehydrogenase (LDH), NAD+ is reduced to NADH. The newly formed NADH is then used by diaphorase to reduce a probe (e.g., resazurin) into a fluorescent product (resorufin). The rate of fluorescence generation is directly proportional to the initial NAD+ concentration.[2] For NADH measurement, NAD+ is first degraded, and the remaining NADH is measured.

B. Detailed Methodology

  • Sample Preparation:

    • Harvest cells or tissue and wash with ice-cold PBS.[20]

    • For NAD+ extraction, lyse samples in an acidic extraction buffer (e.g., 10% Trichloroacetic Acid - TCA or 7% Perchloric Acid).[18][19]

    • For NADH extraction, lyse samples in a basic extraction buffer.

    • Centrifuge the lysates to pellet protein and debris.[20]

    • Transfer the supernatant containing the NAD+/NADH to a new tube.[20]

  • NAD+ Cycling Reaction:

    • Prepare a standard curve using known concentrations of NAD+.

    • In a 96-well plate, add samples and standards.[18]

    • Add the cycling reaction mix containing the enzymes (LDH, diaphorase), substrates, and fluorescent probe.[2]

    • Incubate the plate at room temperature, protected from light.[20]

  • Measurement and Analysis:

    • Measure the fluorescence at the appropriate excitation/emission wavelengths using a plate reader.

    • Calculate the NAD+ concentration in the samples by comparing their fluorescence values to the standard curve.[18]

    • Normalize the results to protein concentration or cell number for the original sample.[18][20]

Conclusion and Future Directions

This compound plays a vital and direct role in supporting mitochondrial respiration by serving as a key precursor for NAD+ synthesis via the Preiss-Handler pathway. The resulting NAD+ is not only a fundamental coenzyme for the electron transport chain but also a critical substrate for signaling molecules like sirtuins, which regulate mitochondrial homeostasis. The ability to enhance mitochondrial function through this compound supplementation holds significant therapeutic potential for age-related and metabolic diseases characterized by mitochondrial dysfunction.[9][12] Future research will continue to elucidate the tissue-specific regulation of this compound metabolism and its precise impact on various mitochondrial subpopulations, paving the way for targeted drug development strategies.

References

The Nexus of Nicotinate: A Technical Guide to the Biological Function and Regulation of Nicotinate Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinate, or niacin (Vitamin B3), is a cornerstone of cellular metabolism, serving as the precursor for the essential coenzymes NAD+ and NADP+. Its transport across cellular membranes is a critical, regulated process facilitated by a diverse group of transporter proteins. This technical guide provides a comprehensive overview of the biological functions and regulatory mechanisms governing this compound transporters. We delve into the major transporter families, including the Solute Carrier (SLC) families SLC5A8, SLC22A7, and SLC22A13 in mammals, and the NiaP family in prokaryotes and plants. This document details their substrate specificities, transport mechanisms, and kinetic properties. Furthermore, we explore the intricate regulatory networks that control their activity, from transcriptional regulation by factors such as NiaR in bacteria to modulation by intracellular signaling cascades involving protein kinases and calcium. Detailed experimental protocols for studying these transporters are provided, alongside a synthesis of their roles in health and disease, offering a valuable resource for researchers and professionals in drug development.

Introduction: The Biological Imperative of this compound Transport

Niacin is indispensable for a vast array of cellular redox reactions that are fundamental to energy metabolism, DNA repair, and cell signaling.[1] The intracellular concentration of this compound is meticulously maintained through a combination of dietary absorption, de novo synthesis from tryptophan, and efficient transport into and out of cells.[2][3] The proteins that mediate this transport are therefore of significant physiological and pharmacological interest. Dysregulation of this compound transport has been implicated in various pathological conditions, highlighting these transporters as potential therapeutic targets. This guide aims to provide an in-depth understanding of the function and regulation of these vital membrane proteins.

Major Families of this compound Transporters

The transport of this compound is carried out by several distinct protein families, each with unique characteristics in terms of genetics, tissue distribution, and transport mechanics.

SLC5A8 (Sodium-Coupled Monocarboxylate Transporter 1 - SMCT1)

SLC5A8, a member of the Na+/glucose co-transporter gene family, is a key player in the sodium-dependent transport of monocarboxylates, including this compound.[4] It is predominantly expressed in the apical membrane of epithelial cells in the small intestine, colon, and kidney, where it plays a crucial role in the absorption and reabsorption of this compound and other short-chain fatty acids.[3][5] The transport process mediated by SLC5A8 is electrogenic, with a proposed stoichiometry of 2 Na+ ions for every this compound molecule transported.[5][6]

SLC22A7 (Organic Anion Transporter 2 - OAT2)

SLC22A7, also known as OAT2, has been identified as a robust transporter of nicotinic acid in the human liver.[7][8] This transporter facilitates the uptake of this compound into hepatocytes, a critical step for NAD+ synthesis and overall metabolic regulation within the liver.[8] The transport is pH-dependent and can be inhibited by other organic anions, indicating a broad substrate specificity.[7]

SLC22A13 (Organic Anion Transporter 10 - OAT10)

SLC22A13, or OAT10, is highly expressed in the kidneys and intestine and functions as a high-affinity this compound exchanger.[9] It is involved in the renal reabsorption of this compound and urate.[9][10] OAT10 can mediate the exchange of this compound for other organic or inorganic anions.[9]

NiaP Family Transporters

In bacteria, plants, and even some eukaryotes, the NiaP family of transporters is crucial for this compound uptake.[5] In many bacteria, the expression of niaP is regulated by the transcriptional repressor NiaR in response to intracellular niacin levels.[1][5] These transporters are essential for scavenging this compound from the environment to support NAD+ biosynthesis.[5]

Quantitative Data: Kinetic Parameters of this compound Transporters

The efficiency and substrate affinity of this compound transporters are defined by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters are crucial for understanding the physiological role of each transporter and for the development of targeted therapeutics.

TransporterSubstrateModel SystemKm (µM)VmaxReference
SLC5A8 (SMCT1) This compoundMouse SMCT in mammalian cells296 ± 882.1 ± 0.2 nmol·(10^6 cells)^-1·(2.5 min)^-1[4]
2-Oxothiazolidine-4-Carboxylate (OTC)Human SLC5A8 in Xenopus oocytes104 ± 3-[6]
SLC22A7 (OAT2) Nicotinic AcidHuman OAT2 in transfected cells13.5 ± 3.3-[7][8]
SLC22A13 (OAT10) UrateHuman OAT10558 (409–804)-[10]
This compoundhOAT10 in Xenopus oocytes22-[9]
This compoundhOAT10 in Caco-2 cells44-[9]
H+-monocarboxylate transporter This compoundTR-iBRB2 cells7000 ± 100021.2 ± 1.5 nmol/(min·mg protein)[11]

Regulation of this compound Transporter Activity

The function of this compound transporters is tightly regulated at multiple levels to ensure cellular homeostasis of NAD+ precursors. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Regulation: The NiaR Repressor in Bacteria

In many bacterial species, the expression of genes involved in niacin uptake and metabolism is controlled by the transcriptional repressor NiaR.[2][5] NiaR binds to specific operator sites in the promoter regions of its target genes, including those encoding for NiaP transporters, thereby inhibiting their transcription.[1][2]

  • In the absence of niacin: NiaR has a low affinity for its DNA binding site, allowing for the transcription of genes required for niacin uptake and NAD+ biosynthesis.[2]

  • In the presence of niacin: Niacin acts as a co-repressor, binding to the C-terminal domain of NiaR. This binding induces a conformational change that increases NiaR's affinity for its operator DNA, leading to the repression of transcription.[2]

Diagram of NiaR-Mediated Transcriptional Regulation

NiaR_Regulation cluster_low_niacin Low Intracellular Niacin cluster_high_niacin High Intracellular Niacin NiaR_inactive NiaR (Inactive) DNA_operator_free DNA Operator Site (Unbound) NiaR_inactive->DNA_operator_free Low Affinity NiaR_active NiaR-Niacin Complex (Active Repressor) NiaR_inactive->NiaR_active Conformational Change NiaP_gene niaP Gene Transcription_On Transcription NiaP_gene->Transcription_On NiaP_transporter NiaP Transporter Synthesis Transcription_On->NiaP_transporter Niacin Niacin Niacin->NiaR_inactive Binds to DNA_operator_bound DNA Operator Site (Bound) NiaR_active->DNA_operator_bound High Affinity Binding NiaP_gene_repressed niaP Gene Transcription_Off Transcription Repressed NiaP_gene_repressed->Transcription_Off Blocks RNA Polymerase

Caption: NiaR-mediated transcriptional repression of the niaP gene in response to intracellular niacin levels.

Regulation by Intracellular Signaling Pathways

Emerging evidence suggests that the activity of this compound transporters in mammalian cells is modulated by various intracellular signaling pathways.

The activity of some transporters can be influenced by phosphorylation events mediated by PKC and PKA. While direct evidence for the regulation of this compound transporters by PKA and PKC is still being elucidated, these pathways are known to regulate other transporters, suggesting a potential mechanism for fine-tuning this compound uptake in response to hormonal or other stimuli. For instance, the activation of certain nicotinic acetylcholine (B1216132) receptors can lead to PKC-dependent modulation of the dopamine (B1211576) transporter.[12] The interaction between PKA and PKC signaling pathways in gene regulation suggests a complex interplay that could also affect the expression of transporter proteins.[13]

Intracellular calcium is a ubiquitous second messenger that can influence a wide range of cellular processes, including transport activity. Nicotinic acid has been shown to modulate intracellular calcium concentrations.[14][15] The activation of nicotinic acetylcholine receptors can trigger calcium influx, which in turn can activate various downstream signaling cascades, including those involving calmodulin-dependent kinases and the ERK/MAPK pathway.[16] This raises the possibility that this compound transporters could be regulated by calcium-dependent signaling events.

Protein tyrosine phosphorylation is a key mechanism in signal transduction.[17] Studies have indicated that tyrosine phosphorylation can regulate the function of ion channels, such as the nicotinic acetylcholine receptor.[18] This suggests a potential regulatory role for PTKs in modulating the activity of this compound transporters, possibly by altering their phosphorylation state and consequently their transport capacity or membrane localization.

Diagram of Potential Signaling Pathways Regulating this compound Transporters

Signaling_Pathways cluster_pka_pkc PKA/PKC Pathway cluster_calcium Calcium Signaling cluster_ptk PTK Pathway Hormone_Stimulus Hormonal/External Stimulus GPCR GPCR Hormone_Stimulus->GPCR Ca_channel Ca2+ Channel Hormone_Stimulus->Ca_channel RTK Receptor Tyrosine Kinase Hormone_Stimulus->RTK AC Adenylyl Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Nicotinate_Transporter This compound Transporter (e.g., SLC5A8, SLC22A7) PKA->Nicotinate_Transporter Phosphorylation? DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC ER Endoplasmic Reticulum DAG_IP3->ER triggers PKC->Nicotinate_Transporter Phosphorylation? Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Ca_release Ca2+ Release ER->Ca_release Ca_release->Calmodulin CaMK CaMK Calmodulin->CaMK CaMK->Nicotinate_Transporter Phosphorylation? PTK Protein Tyrosine Kinase RTK->PTK PTK->Nicotinate_Transporter Phosphorylation? Regulation Regulation of Transport Activity Nicotinate_Transporter->Regulation

Caption: Potential intracellular signaling pathways involved in the regulation of this compound transporter activity.

Experimental Protocols for Studying this compound Transporters

The characterization of this compound transporters relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radiometric Uptake Assay in Xenopus laevis Oocytes

This method is widely used for the functional characterization of heterologously expressed transporters.

Workflow Diagram

Xenopus_Oocyte_Assay Oocyte_Prep 1. Oocyte Preparation - Harvest and defolliculate Xenopus oocytes. cRNA_Injection 2. cRNA Microinjection - Inject oocytes with cRNA encoding the transporter of interest (and a control with water). Oocyte_Prep->cRNA_Injection Incubation 3. Incubation - Incubate for 2-4 days at 16-18°C to allow for protein expression. cRNA_Injection->Incubation Uptake_Assay 4. Uptake Assay - Pre-incubate oocytes in buffer. - Incubate in buffer containing radiolabeled this compound ([3H] or [14C]) for a defined time. Incubation->Uptake_Assay Washing 5. Washing - Rapidly wash oocytes in ice-cold buffer to remove extracellular label. Uptake_Assay->Washing Lysis_Scintillation 6. Lysis and Scintillation Counting - Lyse individual oocytes. - Measure incorporated radioactivity using a scintillation counter. Washing->Lysis_Scintillation Data_Analysis 7. Data Analysis - Calculate uptake rates. - Determine kinetic parameters (Km and Vmax) by varying substrate concentration. Lysis_Scintillation->Data_Analysis

Caption: Experimental workflow for a radiometric uptake assay in Xenopus oocytes.

Detailed Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.

  • cRNA Synthesis and Injection: The cDNA encoding the transporter of interest is subcloned into an appropriate expression vector. Capped cRNA is synthesized in vitro. Approximately 50 nl of cRNA solution (or water for control oocytes) is injected into each oocyte.

  • Incubation: Injected oocytes are incubated for 2-4 days in Barth's solution at 18°C to allow for transporter expression on the plasma membrane.

  • Uptake Assay:

    • Oocytes are pre-incubated in Kulori buffer at the desired pH.

    • Uptake is initiated by transferring the oocytes to Kulori buffer containing radiolabeled this compound (e.g., [³H]this compound) at various concentrations.

    • The incubation is carried out for a specific time period (e.g., 10-30 minutes) at room temperature.

  • Washing: The uptake is terminated by rapidly washing the oocytes multiple times with ice-cold, label-free Kulori buffer.

  • Lysis and Scintillation Counting: Each oocyte is lysed in a scintillation vial with a lysis buffer (e.g., 10% SDS). Scintillation fluid is added, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The uptake rate is calculated and normalized. For kinetic analysis, uptake is measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[19][20]

Transport Studies in Caco-2 Cell Monolayers

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes, providing an excellent in vitro model for studying intestinal transport.

Workflow Diagram

Caco2_Assay Cell_Culture 1. Cell Culture - Culture Caco-2 cells on permeable supports (e.g., Transwell inserts). Differentiation 2. Monolayer Differentiation - Allow cells to differentiate for ~21 days to form a polarized monolayer. Cell_Culture->Differentiation Monolayer_Integrity 3. Monolayer Integrity Check - Measure transepithelial electrical resistance (TEER) to confirm tight junction formation. Differentiation->Monolayer_Integrity Transport_Assay 4. Transport Assay - Add radiolabeled this compound to either the apical or basolateral compartment. - Incubate for a defined time. Monolayer_Integrity->Transport_Assay Sampling 5. Sampling - Collect samples from the receiver compartment at various time points. Transport_Assay->Sampling Quantification 6. Quantification - Measure the concentration of radiolabeled this compound in the samples using a scintillation counter. Sampling->Quantification Permeability_Calculation 7. Permeability Calculation - Calculate the apparent permeability coefficient (Papp). Quantification->Permeability_Calculation

Caption: Experimental workflow for a transport assay using Caco-2 cell monolayers.

Detailed Methodology:

  • Cell Seeding and Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Monolayer Differentiation: The cells are cultured for approximately 21 days, with regular media changes, to allow for spontaneous differentiation into a polarized epithelial monolayer.[21]

  • Assessment of Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates the formation of tight junctions.[21]

  • Transport Experiment:

    • The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • The transport experiment is initiated by adding the transport buffer containing radiolabeled this compound to either the apical (for absorption studies) or basolateral (for secretion studies) compartment.

    • The plates are incubated at 37°C.

  • Sampling: Aliquots are taken from the receiver compartment at various time points.

  • Quantification: The amount of transported this compound in the collected samples is determined by liquid scintillation counting.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.[21]

Gene Expression Analysis of this compound Transporters

Quantitative real-time PCR (qPCR) and DNA microarrays are powerful tools to study the expression levels of this compound transporter genes in different tissues or in response to various stimuli.

Methodology for qPCR:

  • RNA Extraction: Total RNA is isolated from cells or tissues of interest using a suitable RNA extraction kit.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using gene-specific primers for the this compound transporter of interest and a reference gene (e.g., GAPDH, β-actin) for normalization. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.

Conclusion and Future Directions

The study of this compound transporters has unveiled a complex and highly regulated system that is fundamental to cellular health. The identification and characterization of transporters from the SLC and NiaP families have provided significant insights into how organisms acquire and distribute this essential vitamin. The quantitative data on their kinetic properties and the emerging understanding of their regulation by transcriptional networks and intracellular signaling pathways offer a solid foundation for future research.

For drug development professionals, a thorough understanding of these transporters is critical. They represent potential targets for modulating the intracellular levels of NAD+ precursors, which has therapeutic implications for a range of diseases, including metabolic disorders and neurodegenerative conditions. Furthermore, these transporters can influence the pharmacokinetics of various drugs that are structurally similar to monocarboxylates.

Future research should focus on further elucidating the precise mechanisms of regulation by intracellular signaling pathways, identifying novel transporter isoforms and their tissue-specific functions, and exploring the therapeutic potential of targeting these transporters. The development of more specific inhibitors and activators for each transporter will be instrumental in advancing our understanding and in the development of novel therapeutic strategies.

References

A Technical Guide to the Exploratory Studies of Synthetic Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of synthetic nicotinate derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and therapeutic potential. Nicotinic acid (niacin or vitamin B3) and its derivatives have long been recognized for their diverse biological activities. The pyridine (B92270) ring scaffold provides a versatile platform for medicinal chemists to design and synthesize novel compounds with a wide array of pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This guide aims to provide researchers, scientists, and drug development professionals with a core understanding of the current landscape of synthetic this compound derivatives, focusing on data-driven insights and detailed experimental methodologies.

Anti-inflammatory Activity of this compound Derivatives

A significant area of investigation for synthetic this compound derivatives lies in their potential as anti-inflammatory agents. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of various synthetic this compound and related derivatives against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50). The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1.

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Series 1
3bThis compound derivative---
3eThis compound derivative---
4cThis compound derivative-->1.8-1.9 fold higher than celecoxib
4fThis compound derivative-->1.8-1.9 fold higher than celecoxib
Series 2
VIIa2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide19.50.2967.2
Reference Drugs
CelecoxibStandard COX-2 inhibitor-0.05>294
DiclofenacStandard NSAID---
IndomethacinStandard NSAID---

Note: Specific IC50 values for some compounds were not available in the reviewed literature, but their activity was reported to be equipotent to celecoxib.[1]

Prostaglandin (B15479496) Biosynthesis and COX-2 Inhibition Pathway

The anti-inflammatory action of many this compound derivatives is achieved by intercepting the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is a precursor to various prostaglandins (B1171923) that mediate inflammation. Selective COX-2 inhibitors block this conversion, thereby reducing the production of inflammatory prostaglandins.[2][3][4][5][6]

Prostaglandin_Biosynthesis cluster_COX Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Derivatives (COX-2 Inhibitors) Inhibitor->COX2

Prostaglandin biosynthesis pathway and the inhibitory action of this compound derivatives on COX-2.

Antifungal Activity of Nicotinamide (B372718) Derivatives

Certain nicotinamide derivatives have demonstrated potent antifungal activity, particularly against opportunistic pathogens like Candida albicans. These compounds often disrupt the integrity of the fungal cell wall, a structure essential for fungal viability and not present in human cells, making it an attractive therapeutic target.[7]

Quantitative Data: Antifungal Activity against Candida albicans

The following table presents the Minimum Inhibitory Concentration (MIC) values of a promising nicotinamide derivative, 16g, against various strains of Candida albicans, including those resistant to the commonly used antifungal drug, fluconazole.

Fungal StrainMIC of Compound 16g (µg/mL)MIC of Fluconazole (µg/mL)
C. albicans SC53140.25Comparable to 16g
Fluconazole-resistant C. albicans (6 strains)0.125 - 1>64

Data sourced from a study on nicotinamide derivatives as antifungal agents.[8]

Candida albicans Cell Wall Biosynthesis and Antifungal Action

The fungal cell wall of Candida albicans is a complex structure primarily composed of β-glucans, chitin, and mannoproteins.[1][9][10][11] The synthesis of these components is a target for antifungal drugs. Nicotinamide derivatives may interfere with this process, leading to a weakened cell wall and ultimately, fungal cell death.

Fungal_Cell_Wall cluster_components CellWall Fungal Cell Wall Integrity Cell Wall Integrity CellWall->Integrity Glucan β-Glucan Glucan->CellWall Chitin Chitin Chitin->CellWall Mannoproteins Mannoproteins Mannoproteins->CellWall Inhibitor Nicotinamide Derivatives Inhibitor->CellWall Disruption

Simplified representation of the Candida albicans cell wall and the disruptive action of nicotinamide derivatives.

Anticancer Activity of this compound Derivatives

Emerging research has highlighted the potential of synthetic this compound derivatives as anticancer agents. One of the key mechanisms identified is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Quantitative Data: VEGFR-2 Inhibition

A study on novel nicotinic acid-based compounds identified their potent inhibitory activity against VEGFR-2.

Compound IDTargetIC50 (µM)
5cVEGFR-20.068

Data from a study on nicotinic acid derivatives with potential antioxidant and anticancer activity.[12]

VEGFR-2 Signaling Pathway in Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events. This activation of pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways ultimately leads to endothelial cell proliferation, migration, and survival, all of which are crucial for angiogenesis.[13][14][15][16][17][18][19][20] this compound derivatives that inhibit VEGFR-2 can effectively block these signaling cascades, thereby cutting off the blood supply to tumors.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf_MEK_MAPK Raf-MEK-MAPK Pathway PKC->Raf_MEK_MAPK Proliferation Cell Proliferation Raf_MEK_MAPK->Proliferation Migration Cell Migration Raf_MEK_MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Derivatives (VEGFR-2 Inhibitors) Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on synthetic this compound derivatives.

Synthesis of Thiazolidinone Derivatives of Nicotinic Acid

A common synthetic route to thiazolidinone derivatives of nicotinic acid involves a multi-step process, beginning with the conversion of nicotinic acid to nicotinoyl chloride, followed by the formation of a hydrazide, which is then reacted with an aldehyde to form a Schiff base. The final cyclization with thioglycolic acid yields the thiazolidinone ring.[12][21][22][23][24]

Synthesis_Workflow Start Nicotinic Acid Step1 Nicotinoyl Chloride Start->Step1 SOCl₂ or PCl₅ Step2 Nicotinic Acid Hydrazide Step1->Step2 Hydrazine (B178648) Hydrate Step3 Schiff Base Step2->Step3 Aromatic Aldehyde Final Thiazolidinone Derivative Step3->Final Thioglycolic Acid

General synthetic workflow for thiazolidinone derivatives of nicotinic acid.

Detailed Protocol:

  • Synthesis of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction mixture is typically refluxed, and the excess chlorinating agent is removed under reduced pressure to yield nicotinoyl chloride.

  • Synthesis of Nicotinic Acid Hydrazide: The obtained nicotinoyl chloride is then treated with hydrazine hydrate, usually at a low temperature, to form nicotinic acid hydrazide.

  • Synthesis of Schiff Bases: The nicotinic acid hydrazide is condensed with various substituted aromatic aldehydes in a suitable solvent, often with a catalytic amount of acid, to yield the corresponding Schiff bases.

  • Synthesis of Thiazolidinones: The Schiff base is then cyclized by reacting with thioglycolic acid in a solvent like dioxane or benzene, often with a dehydrating agent or a Dean-Stark apparatus to remove water, to afford the final thiazolidinone derivatives.[21]

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds on COX-1 and COX-2 is typically determined using a colorimetric or fluorometric inhibitor screening assay kit.[25][26][27][28]

General Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-1 and COX-2 enzymes according to the kit's instructions. A stock solution of the test compound is prepared, usually in DMSO, and then serially diluted.

  • Enzyme Reaction: In a 96-well plate, the enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiation and Detection: The reaction is initiated by the addition of arachidonic acid. The production of prostaglandin G2, the intermediate product, is monitored by measuring the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[29][30][31][32][33]

General Procedure:

  • Animal Dosing: Rats are administered the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group (which receives only the vehicle and carrageenan).

Antifungal Susceptibility Testing (Broth Microdilution Method)

The in vitro antifungal activity of the compounds against Candida albicans is commonly determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][34][35][36][37][38][39]

General Procedure:

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by measuring the optical density.[13]

This technical guide provides a foundational understanding of the exploratory studies on synthetic this compound derivatives. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the development of novel therapeutic agents based on the versatile this compound scaffold.

References

Whitepaper: Physiological Effects of Nicotinate on Cellular Aging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular aging, or senescence, is a fundamental biological process implicated in a wide range of age-related diseases. A growing body of research has identified the decline of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a key hallmark of aging. Nicotinate, a form of vitamin B3, serves as a precursor for NAD+ biosynthesis and has emerged as a promising agent for mitigating aspects of cellular aging. This technical guide provides an in-depth analysis of the physiological effects of this compound on cellular aging, focusing on its molecular mechanisms, relevant signaling pathways, and the quantitative impact on key aging biomarkers. Detailed experimental protocols and data summaries are provided to support further research and development in this field.

Core Mechanisms of this compound Action in Cellular Aging

This compound exerts its influence on cellular aging primarily by modulating the intracellular pool of NAD+, a critical coenzyme involved in hundreds of cellular processes.[1][2][3] The age-associated decline in NAD+ levels impairs cellular function and contributes to the pathologies of aging.[1][2][4] Supplementation with NAD+ precursors like this compound can restore NAD+ levels, thereby counteracting age-related decline.[1][3][5]

NAD+ Biosynthesis: The Preiss-Handler Pathway

Mammalian cells synthesize NAD+ through three main pathways: the de novo pathway from tryptophan, the salvage pathway from nicotinamide (NAM), and the Preiss-Handler pathway, which utilizes nicotinic acid (NA), or this compound.[2][6] this compound is converted to nicotinic acid mononucleotide (NaMN) by the enzyme this compound phosphoribosyltransferase (NAPRT).[6] Subsequently, NaMN is adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to produce NAD+.[1]

NAD_Biosynthesis_Pathways cluster_1 Preiss-Handler Pathway cluster_2 Salvage Pathway Tryptophan Tryptophan ACMS α-amino-β-carboxymuconate-ε-semialdehyde Tryptophan->ACMS QAPRT QAPRT ACMS->QAPRT NaMN_de_novo NaMN QAPRT->NaMN_de_novo NMNAT NMNAT This compound This compound (NA) NAPRT NAPRT This compound->NAPRT NaMN NaMN NAPRT->NaMN NaMN->NMNAT NaAD NaAD NMNAT->NaAD NADS NADS NaAD->NADS NAD NAD+ NADS->NAD Nicotinamide Nicotinamide (NAM) Nicotinamide Riboside (NR) NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT2 NMNAT NMN->NMNAT2 NMNAT2->NAD

Diagram 1: NAD+ Biosynthesis Pathways.
Sirtuin Activation and Downstream Effects

Sirtuins are a family of NAD+-dependent deacylases that play a crucial role in regulating cellular health and longevity.[7][8] By increasing the availability of NAD+, this compound supplementation enhances the activity of sirtuins, particularly SIRT1.[1][7] Activated SIRT1 deacetylates a multitude of protein targets, leading to several anti-aging effects:

  • DNA Repair and Genomic Stability: SIRT1 is involved in DNA damage repair, helping to maintain genomic integrity, a key factor in preventing cellular senescence.[7][8]

  • Metabolic Regulation: Sirtuins regulate metabolic pathways, improving insulin (B600854) sensitivity and mitochondrial function.[7]

  • Inflammation Control: SIRT1 can suppress inflammatory pathways, which are often upregulated during aging.[9]

  • Cellular Senescence Delay: By promoting DNA repair and maintaining cellular homeostasis, sirtuins can delay the onset of cellular senescence.[7][8]

Nicotinate_Sirtuin_Pathway cluster_effects Downstream Anti-Aging Effects This compound This compound NAD Cellular NAD+ Pool This compound->NAD Preiss-Handler Pathway SIRT1_active SIRT1 (Active) NAD->SIRT1_active Co-substrate SIRT1_inactive SIRT1 (Inactive) SIRT1_inactive->SIRT1_active DNA_Repair ↑ DNA Repair & Genomic Stability SIRT1_active->DNA_Repair Mito ↑ Mitochondrial Biogenesis & Function SIRT1_active->Mito Inflammation ↓ Inflammation (e.g., NF-κB) SIRT1_active->Inflammation Senescence ↓ Cellular Senescence SIRT1_active->Senescence

Diagram 2: this compound-Sirtuin Signaling Pathway.
Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a cornerstone of the aging process, characterized by reduced energy production and increased oxidative stress.[10] NAD+ is essential for mitochondrial oxidative phosphorylation and ATP synthesis.[10] Studies have shown that supplementation with NAD+ precursors like nicotinic acid can improve mitochondrial respiratory capacity and increase the content of electron transport chain (ETC) components in older individuals.[11] This rejuvenation of mitochondrial function helps maintain cellular energy levels and reduces the production of reactive oxygen species (ROS), thereby slowing cellular aging.[12]

Modulation of Cellular Senescence and the SASP

Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases.[13] Senescent cells secrete a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP).[13][14] Low NAD+ levels can promote senescence.[6] Conversely, restoring NAD+ levels through this compound can attenuate the senescence phenotype.[12] For instance, nicotinamide (a related NAD+ precursor) has been shown to reduce ROS levels and delay the onset of senescence in human fibroblasts.[12] Furthermore, by suppressing chronic inflammation, this compound-induced SIRT1 activation may also modulate the SASP.[9]

Impact on Telomere Length

Telomere attrition is a well-established marker of cellular aging. While the direct impact of this compound on telomerase activity is not fully established, its downstream effects suggest a potential role in telomere maintenance. Nicotinamide has been observed to decelerate telomere shortening in human fibroblasts, an effect potentially linked to reduced oxidative stress.[12] In contrast, some studies on nicotine (B1678760) (a different compound) have shown it may accelerate telomere shortening in certain contexts, highlighting the need for compound-specific research.[15] Overall, by enhancing DNA repair mechanisms and reducing oxidative damage, the elevation of NAD+ via this compound may indirectly contribute to preserving telomere integrity.[9][12]

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from preclinical and clinical studies investigating the effects of NAD+ precursors, including this compound and its derivatives, on markers of cellular aging.

Table 1: Effects of NAD+ Precursors on NAD+ Levels and Sirtuin Activity

Compound Model System Dosage Duration Outcome Reference
Nicotinic Acid Older Inactive Males 250 mg, 3x/day 2 weeks ↑ Expression of NADSYN1 gene [11][16]
Nicotinamide (NAM) Human Fibroblasts 5-10 mM Ongoing Delayed senescence, >1.6-fold increase in population doublings [12]
Nicotinamide Mononucleotide (NMN) Aging Mice 300 mg/kg/day 12 months ↑ NAD+ in tissues, ↑ SIRT1 activity, mitigated age-associated physiological decline [1]

| Nicotinamide Riboside (NR) | Werner Syndrome Patients | Up to 1g/day | 6 months | Safely boosted NAD+ levels, improved cardiovascular health |[17] |

Table 2: Effects of NAD+ Precursors on Cellular Senescence and Mitochondrial Markers

Compound Model System Dosage Duration Outcome Reference
Nicotinamide (NAM) Human Fibroblasts 5-10 mM Ongoing ↓ ROS levels, ↓ superoxide (B77818) anions, maintained high mitochondrial membrane potential [12]
Nicotinic Acid Older Inactive Males 250 mg, 3x/day 2 weeks ↑ Mitochondrial respiratory states (leak, coupled, uncoupled), ↑ Citrate synthase activity [11]
Nicotine (low-dose) Aging Male Mice 200 ng/mL in drinking water 12 months ↓ Glucose hypermetabolism, ↓ Neuroinflammation [9]

| Nicotinamide (NAM) | Cockayne Syndrome Fibroblasts | 10 mM | 48 hours | Restored mitochondrial DNA polymerase-γ (POLG1) levels |[18] |

Table 3: Effects of NAD+ Precursors on Telomere Length and Associated Genes

Compound Model System Dosage Duration Outcome Reference
Nicotinamide (NAM) Human Fibroblasts 5-10 mM Ongoing Decelerated telomere shortening rate [12]
Nicotine (low-dose) Aging Mice Tissues 200 ng/mL in drinking water 12 months ↑ TPP1 levels, ↓ RAP1 levels (protecting telomere stability) [9]

| Nicotinamide (NAM) | K562 Myeloid Cell Line | 34.33 mM (IC50) | 48 hours | Slightly reduced telomerase activity and shortened telomeres |[19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on cellular aging.

General Experimental Workflow for Senescence Assessment

The following workflow outlines a comprehensive approach to validate the presence and type of cellular senescence in response to treatment.

Senescence_Workflow cluster_setup Phase 0: Experimental Setup cluster_validation Phase 1: Senescence Validation cluster_sasp Phase 2: SASP Characterization Start Seed Cells (e.g., Human Fibroblasts) Treatment Treat with this compound (vs. Vehicle Control) Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation SA_beta_Gal SA-β-Gal Staining Incubation->SA_beta_Gal Prolif_Marker Proliferation Assay (e.g., Ki-67, EdU) Incubation->Prolif_Marker Gene_Expression RT-qPCR for Senescence Genes (p16, p21) Incubation->Gene_Expression SASP_qPCR RT-qPCR for SASP Genes (IL-6, IL-8) Incubation->SASP_qPCR SASP_Protein Protein Quantification (ELISA, Luminex) Incubation->SASP_Protein Data_Analysis Data Analysis & Interpretation SA_beta_Gal->Data_Analysis Prolif_Marker->Data_Analysis Gene_Expression->Data_Analysis SASP_qPCR->Data_Analysis SASP_Protein->Data_Analysis

Diagram 3: Experimental Workflow for Senescence Assessment.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay detects β-galactosidase activity at pH 6.0, which is characteristic of senescent cells.[20]

  • Cell Plating: Seed cells (e.g., 1 x 10^4 human fibroblasts) in a 24-well plate and allow them to adhere overnight.[21]

  • Washing: Wash cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Fixation: Add 500 µL of fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) to each well. Incubate for 3-5 minutes at room temperature.[21]

  • Washing: Wash cells twice with 1X PBS.

  • Staining: Add 500 µL of fresh SA-β-Gal staining solution to each well. The staining solution contains: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Incubation: Incubate the plate at 37°C without CO2 for 18-24 hours.[21] Do not exceed 24 hours to avoid false positives.

  • Imaging: Observe cells under a microscope for the development of a blue color. Quantify the percentage of blue (senescent) cells out of the total number of cells in multiple fields of view.

NAD+ Quantification via LC-MS/MS
  • Sample Collection: Harvest approximately 1-5 million cells. Wash twice with ice-cold PBS.

  • Metabolite Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell pellet. Vortex vigorously and incubate on dry ice for 15 minutes.

  • Centrifugation: Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Transfer the supernatant containing metabolites to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for analysis.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry system. Use a standard curve with known concentrations of NAD+ to accurately quantify the levels in the samples.

Mitochondrial Respiration Assay (Seahorse XF)

This protocol measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[9]

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluence on the day of the assay.

  • Incubation: Allow cells to adhere and grow overnight.

  • Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), adjusted to pH 7.4.

  • Incubation: Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test: Load the sensor cartridge with compounds that modulate mitochondrial function:

    • Port A: Oligomycin (ATP synthase inhibitor, 1.0 µM)

    • Port B: FCCP (uncoupling agent, 2.0 µM)

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors, 0.5 µM)[9]

  • Data Acquisition: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Normalization: After the run, normalize OCR data to cell number or protein concentration in each well.[9]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent to combat cellular aging. By serving as a substrate for NAD+ biosynthesis, it directly addresses the age-related decline of this vital coenzyme. The subsequent activation of sirtuins, enhancement of mitochondrial function, and modulation of cellular senescence provide a multi-pronged mechanism for promoting cellular health and resilience. The quantitative data presented in this guide underscore the positive impact of NAD+ precursors on key aging biomarkers.

For drug development professionals, this compound and its more advanced derivatives (e.g., NMN, NR) represent a promising class of compounds for developing geroprotective therapies.[22] Human clinical trials are underway, and early results are encouraging, though more research is needed to determine optimal dosing, long-term safety, and efficacy across diverse populations.[22][23] Future research should focus on tissue-specific effects, the interplay between different NAD+ biosynthetic pathways, and the development of next-generation NAD+ boosters with improved bioavailability and targeted delivery.

References

The Biochemical Profile of Nicotinate Phosphoribosyltransferase: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway, plays a critical role in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). As an essential coenzyme in cellular redox reactions and a substrate for various signaling enzymes, NAD+ is fundamental to cellular metabolism and homeostasis. The differential expression of NAPRT in various cancers, and its role in conferring resistance to inhibitors of the alternative NAD+ salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT), has positioned it as a compelling target for novel anticancer therapies. This technical guide provides a comprehensive overview of the biochemical characterization of human NAPRT, including its kinetic properties, substrate specificity, and regulation. Detailed experimental protocols for key assays and visualizations of the enzymatic reaction and relevant pathways are presented to support researchers, scientists, and drug development professionals in their efforts to target this critical enzyme.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme involved in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] Mammalian cells primarily synthesize NAD+ through two main pathways: the de novo pathway from tryptophan and the salvage pathways from nicotinamide or nicotinic acid (NA). This compound phosphoribosyltransferase (NAPRT), encoded by the NAPRT gene, is the rate-limiting enzyme in the Preiss-Handler pathway, which utilizes nicotinic acid as a precursor for NAD+ synthesis.[2][3]

The enzyme catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN) and pyrophosphate (PPi).[2][4] This reaction is the first committed step in the conversion of nicotinic acid to NAD+.

In the context of oncology, many cancer cells exhibit an increased reliance on NAD+ to fuel their high metabolic and proliferative rates.[5] Targeting NAD+ biosynthesis has therefore emerged as a promising anti-cancer strategy. While inhibitors of NAMPT, the key enzyme in the nicotinamide salvage pathway, have been developed, their efficacy can be limited by the expression and activity of NAPRT, which provides an alternative route for NAD+ production.[2][6] This underscores the importance of understanding the biochemical characteristics of NAPRT to develop effective combination therapies or novel NAPRT-specific inhibitors.

This guide summarizes the key biochemical data for human NAPRT, provides detailed methodologies for its characterization, and presents visual representations of its function and the experimental approaches to study it.

Enzymatic Reaction and Kinetics

NAPRT catalyzes the following reaction:

Nicotinic Acid + 5-Phosphoribosyl-1-Pyrophosphate (PRPP) ⇌ Nicotinic Acid Mononucleotide (NAMN) + Pyrophosphate (PPi)

The kinetic parameters of human NAPRT have been determined in several studies, providing insights into its catalytic efficiency and substrate affinity.

Michaelis-Menten Kinetics

The enzymatic activity of NAPRT follows Michaelis-Menten kinetics with respect to its substrates, nicotinic acid and PRPP. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

ParameterSubstrateValueReference
Km Nicotinic Acid (NA)~10-50 µM[7]
Km 5-Phosphoribosyl-1-Pyrophosphate (PRPP)~0.4 mM[7]
kcat -2.3 s⁻¹ (at 22°C)[8]

Table 1: Michaelis-Menten constants and catalytic constant for human this compound Phosphoribosyltransferase.

Regulation of Enzymatic Activity

The activity of NAPRT is modulated by cellular metabolites, ensuring tight control over NAD+ biosynthesis.

  • ATP: ATP acts as an allosteric modulator of NAPRT.[2] It has been shown to have a dual effect, with stimulation at low substrate concentrations and inhibition at high substrate concentrations, which is consistent with a negative cooperativity model.[9]

  • Inorganic Phosphate (B84403) (Pi): Inorganic phosphate has been identified as an activator of NAPRT.[2]

Inhibitors of this compound Phosphoribosyltransferase

The development of NAPRT inhibitors is a key strategy for overcoming resistance to NAMPT inhibitors in cancer therapy. Several compounds have been identified that inhibit NAPRT activity.

InhibitorType of InhibitionKi (Inhibition Constant)Reference
2-Hydroxynicotinic Acid (2-HNA) Competitive (with NA)~149-215 µM[7][10]
Compound 8 (4-hydroxynicotinic acid) Competitive307.5 µM[11][12]
Compound 19 Non-competitive295 µM[11][12]
Flufenamic Acid -Micromolar range[6]
Mefenamic Acid -Micromolar range[6]
Phenylbutazone -[6]
Salicylic Acid -~215 µM[7]
Pyrazinoic Acid -~215 µM[7]
2-Fluoronicotinic Acid -~149 µM[7]

Table 2: Known inhibitors of human this compound Phosphoribosyltransferase.

Signaling and Metabolic Pathways

NAPRT is a central enzyme in the Preiss-Handler pathway, one of the major routes for NAD+ biosynthesis in mammals. Understanding this pathway is crucial for contextualizing the role of NAPRT in cellular metabolism.

Preiss_Handler_Pathway NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT PRPP PRPP PRPP->NAMN NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT ATP_NMNAT ATP ATP_NMNAT->NAAD NAD NAD+ NAAD->NAD NAD Synthetase Gln Glutamine Gln->NAD ATP_NADS ATP ATP_NADS->NAD Experimental_Workflow start Start: Recombinant NAPRT Expression & Purification assay_prep Assay Preparation: Substrates, Buffers, Inhibitors start->assay_prep enzyme_assay Enzyme Activity Assay (HPLC or Fluorometric) assay_prep->enzyme_assay kinetic_analysis Kinetic Parameter Determination (Km, kcat) enzyme_assay->kinetic_analysis inhibitor_screening Inhibitor Screening (IC50 Determination) enzyme_assay->inhibitor_screening data_analysis Data Analysis & Interpretation kinetic_analysis->data_analysis ki_determination Inhibition Constant (Ki) Determination inhibitor_screening->ki_determination ki_determination->data_analysis end End: Biochemical Characterization Complete data_analysis->end

References

Nicotinate interaction with G-protein coupled receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Nicotinate with G-Protein Coupled Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid (niacin or vitamin B3) has been a cornerstone in the management of dyslipidemia for over five decades.[1] Its clinical utility stems from its ability to favorably modulate plasma lipoprotein profiles, notably reducing triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, while being the most potent agent available for increasing high-density lipoprotein (HDL) cholesterol.[2][3] The molecular mechanism underlying these therapeutic effects remained elusive until the discovery of its specific G-protein coupled receptor (GPCR), GPR109A.

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or PUMA-G in mice, was identified as the high-affinity receptor for this compound.[4][5] This discovery has been pivotal, providing a mechanistic framework for this compound's primary anti-lipolytic action and revealing a complex signaling network that also accounts for its principal adverse effect—cutaneous flushing.[1][6] The receptor is a member of the Class A, δ-branch of GPCRs and is activated not only by pharmacological doses of this compound but also by endogenous ligands, including the ketone body β-hydroxybutyrate and the bacterial fermentation product butyrate (B1204436).[5][7][8]

This technical guide provides a comprehensive overview of the molecular interactions between this compound and GPR109A, detailing the receptor's structure, ligand binding characteristics, divergent downstream signaling pathways, and the experimental methodologies used for its characterization.

The GPR109A Receptor

Expression and Ligands

GPR109A is predominantly expressed in adipocytes and various immune cells, including macrophages, neutrophils, Langerhans cells, and keratinocytes.[1][5] Its expression is also found in the spleen and colonic epithelial cells.[5][9] The expression of GPR109A can be dynamically regulated; for instance, inflammatory stimuli such as lipopolysaccharide (LPS), TNF-α, and IL-1 have been shown to increase its expression in adipose tissue and macrophages.[2]

The receptor's primary ligands include:

  • Nicotinic Acid (Niacin): A high-affinity exogenous ligand used therapeutically.[1][5]

  • β-hydroxybutyrate (BHB): An endogenous ketone body.[5]

  • Butyrate: An endogenous short-chain fatty acid produced by gut microbial fermentation, which serves as a physiological agonist in the colon.[8][10]

Molecular Determinants of this compound Binding

The interaction between this compound and GPR109A is stereo-specific and relies on a set of key amino acid residues within the receptor's transmembrane (TMH) helices and extracellular loops (ECL). The carboxylate group of this compound forms a crucial salt bridge with Arg111 in TMH3, acting as a primary anchor point.[11][12] The heterocyclic ring of this compound is situated within a pocket formed by several other residues. Mutagenesis and modeling studies have identified the following critical residues for binding:

  • Trp91 (at the junction of TMH2/ECL1) and Phe276 / Tyr284 (in TMH7) form an aromatic pocket that embeds the ring system.[11]

  • Ser178 (in ECL2) forms a hydrogen bond with the heterocyclic ring.[11][12]

  • Other residues like Asn86 (TMH2), Lys166 (TMH4), and Cys177 (ECL2) also contribute to the stability and routing of niacin into the binding pocket.[11][12]

This distinct binding mode differentiates GPR109A from many other Class A GPCRs.[11]

G-Protein Coupled Signaling Pathways

Activation of GPR109A by this compound initiates two principal, divergent signaling cascades: a canonical G-protein-dependent pathway responsible for its therapeutic effects and a β-arrestin-dependent pathway linked to its primary side effect.

Canonical Gαi/o-Mediated Pathway

GPR109A canonically couples to the pertussis toxin-sensitive Gαi/o family of G-proteins.[1][6][7] This pathway is central to the anti-lipolytic effects of niacin.

Mechanism:

  • Ligand Binding: this compound binds to and activates GPR109A.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).

  • cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][5][6]

  • Downstream Effects in Adipocytes: In fat cells, reduced cAMP levels decrease the activity of Protein Kinase A (PKA). This, in turn, reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides.[13][14]

  • Therapeutic Outcome: The inhibition of lipolysis results in a decreased release of free fatty acids (FFAs) into circulation.[13][15] The reduced FFA flux to the liver is believed to decrease hepatic triglyceride and VLDL synthesis, ultimately lowering circulating LDL levels.[15]

G_alpha_i_pathway receptor GPR109A g_protein Gαiβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Gαi inhibits camp cAMP ↓ ac->camp This compound This compound This compound->receptor atp ATP atp->ac pka PKA Activity ↓ camp->pka hsl HSL Activity ↓ pka->hsl lipolysis Lipolysis ↓ (↓ FFA Release) hsl->lipolysis

Caption: Canonical Gαi-mediated signaling pathway of GPR109A.
β-Arrestin-Mediated Pathway and Biased Agonism

Beyond G-protein coupling, GPR109A activation also triggers a distinct signaling cascade through the recruitment of β-arrestins (specifically arrestin-3), which is responsible for receptor internalization and desensitization.[1][6][16] This pathway is critically implicated in the prostaglandin-mediated flushing response to niacin.[1]

Mechanism:

  • Receptor Phosphorylation: Upon agonist binding, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK2.[6]

  • β-Arrestin Recruitment: Phosphorylated GPR109A serves as a docking site for β-arrestin 1.[1]

  • MAPK/ERK Activation: The receptor-arrestin complex acts as a scaffold to activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK1/2).[1]

  • Prostaglandin Release: In immune cells of the skin (Langerhans cells and keratinocytes), this β-arrestin-dependent signaling leads to the activation of cytosolic phospholipase A2 (cPLA2).[1] This results in the release of arachidonic acid, which is subsequently converted into prostaglandins (B1171923) PGD2 and PGE2.[6]

  • Adverse Effect: These prostaglandins act on local blood vessels, causing vasodilation, which manifests as the characteristic skin flushing and itching associated with niacin therapy.[6]

This dual signaling capacity has led to the concept of biased agonism . A biased agonist preferentially activates one signaling pathway over another. The development of G-protein-biased GPR109A agonists (e.g., MK-0354, MK-1903) aims to retain the therapeutic Gαi-mediated anti-lipolytic effects while minimizing the β-arrestin-mediated flushing.[1][16][17] Studies have shown that while these compounds can effectively lower FFAs, they do not induce cutaneous flushing.[1]

beta_arrestin_pathway receptor_p GPR109A-P grk GRK2 receptor_p->grk Phosphorylates arrestin β-Arrestin 1 receptor_p->arrestin Recruits This compound This compound This compound->receptor_p mapk MAPK (ERK1/2) Activation arrestin->mapk Scaffolds cpla2 cPLA2 Activation mapk->cpla2 Leads to pg PGD2 / PGE2 Release cpla2->pg flush Vasodilation (Flushing) pg->flush

Caption: β-Arrestin-mediated signaling pathway of GPR109A.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of various ligands with GPR109A and the receptor's expression profile.

Table 1: Ligand Binding Affinities and Functional Potencies at GPR109A

LigandAssay TypeSpecies/Cell LineParameterValueReference
Nicotinic AcidGTPγS BindingRat Adipocyte/SpleenEC₅₀~1 µM[18]
Nicotinic AcidcAMP InhibitionCHO-K1 (hGPR109A)EC₅₀160 nM[19]
ButyrateReceptor ActivationNot SpecifiedEC₅₀~1.6 mM[8]
β-hydroxybutyrateReceptor ActivationNot SpecifiedEC₅₀0.7 mM[5]
MK-6892G-protein DissociationHEK293EC₅₀0.16 nM[7]
AcipimoxG-protein DissociationHEK293EC₅₀1.8 µM[17]
Monomethyl FumarateG-protein DissociationHEK293EC₅₀3.9 µM[17]
GSK256073G-protein DissociationHEK293EC₅₀0.05 nM[17]

Table 2: GPR109A Tissue and Cell Expression Profile

Tissue / Cell TypeExpression LevelDetection MethodSpeciesReference
Adipose TissueHighNorthern Blot, RT-PCRHuman, Mouse[1],[19]
MacrophagesHighNorthern Blot, RT-PCRHuman, Mouse[1],[5],[9]
SpleenHighNorthern BlotHuman, Mouse[5],[9]
NeutrophilsDetectedRT-PCRHuman[1],[19]
KeratinocytesDetectedRT-PCRHuman[1],[19]
Langerhans CellsDetectedRT-PCRHuman[1],[19]
ColonDetectedImmunohistochemistryHuman, Mouse[8]
Liver (Hepatocytes)DetectedRT-PCR, Western BlotHuman (HepG2)[20]

Experimental Protocols

Characterizing the interaction between this compound and GPR109A involves a suite of standard pharmacological assays.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays are used to determine the affinity (Ki) of unlabeled compounds like this compound.

Methodology:

  • Membrane Preparation: Cells or tissues expressing GPR109A are homogenized in a buffered solution and centrifuged to isolate the membrane fraction, which is rich in the receptor.

  • Assay Incubation: Membrane preparations are incubated in a binding buffer with a fixed concentration of a radiolabeled ligand (e.g., [³H]nicotinic acid) and varying concentrations of the unlabeled competitor compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (receptor-bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as percent specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start: GPR109A-expressing cell/tissue homogenate prep 1. Membrane Preparation (Centrifugation) start->prep incubate 2. Incubation - Membranes - [³H]Ligand (constant) - Competitor (varied conc.) prep->incubate separate 3. Separation (Rapid Filtration) incubate->separate quantify 4. Quantification (Scintillation Counting) separate->quantify analyze 5. Data Analysis (IC₅₀ → Ki calculation) quantify->analyze end End: Determine Binding Affinity (Ki) analyze->end

Caption: Workflow for a competitive radioligand binding assay.
cAMP Measurement Assay

This functional assay quantifies the downstream effect of GPR109A activation via the Gαi pathway. A decrease in cAMP levels upon agonist stimulation confirms Gαi coupling.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing GPR109A are plated in multi-well plates.

  • Stimulation: Since Gαi activation inhibits cAMP production, basal levels are often too low to detect a decrease. Therefore, cells are first stimulated with an agent like forskolin (B1673556) to elevate intracellular cAMP levels.

  • Agonist Treatment: Cells are then co-incubated with forskolin and varying concentrations of the GPR109A agonist (e.g., this compound).

  • Cell Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or competitive ELISAs.[21][22][23] These methods typically involve a competition between cellular cAMP and a labeled cAMP analog for a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are plotted as signal versus log agonist concentration, and an IC₅₀ (or EC₅₀ for inhibition) value is determined, representing the potency of the agonist in inhibiting adenylyl cyclase.

camp_assay_workflow start Start: Plate GPR109A- expressing cells stim 1. Pre-stimulation (e.g., with Forskolin) to elevate basal cAMP start->stim treat 2. Agonist Treatment (Varying concentrations) stim->treat lyse 3. Cell Lysis treat->lyse detect 4. cAMP Detection (HTRF, AlphaScreen, ELISA) lyse->detect analyze 5. Data Analysis (Determine IC₅₀/EC₅₀) detect->analyze end End: Quantify Gαi Functional Activity analyze->end

Caption: Workflow for a Gαi-coupled cAMP inhibition assay.
β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane, providing a direct readout of the pathway responsible for flushing.

Methodology:

  • Cell Line Engineering: A cell line is engineered to express GPR109A and a tagged β-arrestin construct. Typically, one protein is fused to a luciferase/protein fragment (e.g., NanoLuc) and the other to a complementary fragment or a fluorescent protein (e.g., GFP).

  • Cell Plating and Starvation: Cells are plated in multi-well plates and often serum-starved to reduce background signaling.

  • Agonist Stimulation: Cells are treated with varying concentrations of the test agonist.

  • Detection: Upon agonist-induced receptor activation and phosphorylation, the tagged β-arrestin is recruited to the receptor. This proximity allows the tags to interact, generating a measurable signal (e.g., luminescence in BRET/NanoBRET assays, or fluorescence redistribution in imaging-based assays).

  • Data Analysis: The signal is measured over time or at a fixed endpoint. The dose-response data are plotted to generate a sigmoidal curve, from which the potency (EC₅₀) and efficacy (Emax) of the agonist for β-arrestin recruitment are determined. These values can be compared to G-protein activity to calculate a "bias factor."

arrestin_assay_workflow start Start: Plate cells expressing GPR109A and tagged β-arrestin treat 1. Agonist Stimulation (Varying concentrations) start->treat recruit 2. β-Arrestin Recruitment (Brings reporter tags together) treat->recruit signal 3. Signal Generation (BRET, FRET, Enzyme Complementation) recruit->signal measure 4. Signal Measurement (Luminometer/Fluorometer) signal->measure analyze 5. Data Analysis (Determine EC₅₀ and Emax) measure->analyze end End: Quantify β-Arrestin Pathway Activation analyze->end

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

The interaction of this compound with its cognate receptor, GPR109A, is a paradigm of complex GPCR signaling. The elucidation of its dual coupling to Gαi and β-arrestin pathways has been instrumental in understanding both the therapeutic, anti-lipolytic effects and the undesirable flushing side effect of niacin therapy.[1] This knowledge provides a clear molecular basis for the rational design of next-generation therapeutics. By targeting GPR109A with biased agonists that selectively engage the Gαi pathway, it is possible to dissociate the beneficial metabolic effects from the adverse cutaneous reactions, paving the way for more tolerable and effective treatments for dyslipidemia and related cardiovascular diseases.[1][17] Further research into the nuanced regulation of GPR109A signaling will continue to inform drug development efforts for this important therapeutic target.

References

Nicotinate as a Precursor for De Novo NAD+ Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nicotinate (NA) as a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. It delves into the core biochemical pathways, enzymatic players, regulatory mechanisms, and detailed experimental methodologies relevant to researchers, scientists, and drug development professionals.

Introduction to NAD+ Biosynthesis

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of cellular processes. It is a key player in cellular bioenergetics, acting as an electron carrier in redox reactions essential for ATP production. Beyond its role in metabolism, NAD+ is a crucial substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are involved in vital cellular functions such as DNA repair, epigenetic regulation, and calcium signaling.

Cellular NAD+ pools are maintained through a dynamic balance of biosynthesis and consumption. NAD+ can be synthesized through two main types of pathways: the de novo pathway, which starts from the amino acid tryptophan, and the salvage pathways, which recycle NAD+ degradation products and utilize dietary precursors like nicotinamide (Nam), nicotinamide riboside (NR), and this compound (NA). This guide focuses on the salvage pathway that utilizes this compound, known as the Preiss-Handler pathway.

The Preiss-Handler Pathway: this compound to NAD+

The Preiss-Handler pathway is a three-step enzymatic route that converts this compound into NAD+. This pathway is a crucial route for NAD+ biosynthesis, particularly in certain tissues and under specific physiological conditions.

Key Enzymes and Reactions

The conversion of this compound to NAD+ involves the sequential action of three key enzymes:

  • This compound Phosphoribosyltransferase (NAPRT) : This is the rate-limiting enzyme of the Preiss-Handler pathway.[1] It catalyzes the conversion of this compound and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN) and pyrophosphate (PPi).

  • Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) : These enzymes, which are also involved in other NAD+ biosynthetic pathways, catalyze the adenylation of NaMN to form nicotinic acid adenine dinucleotide (NaAD).

  • NAD+ Synthetase (NADS) : The final step involves the amidation of NaAD by NADS, which utilizes glutamine as the amide donor, to produce NAD+.

Preiss_Handler_Pathway

Regulation and Tissue-Specific Expression of NAPRT

The expression and activity of NAPRT are critical determinants of a cell's capacity to utilize this compound for NAD+ synthesis. NAPRT expression is tissue-specific, with high levels observed in the liver, kidney, and small intestine, and lower expression in the brain and muscle.[2][3] This differential expression suggests that the Preiss-Handler pathway plays a more prominent role in NAD+ homeostasis in specific organs.

The regulation of NAPRT is complex and occurs at both the transcriptional and post-transcriptional levels. The gene promoter for NAPRT contains binding sites for various transcription factors, and its expression can be influenced by epigenetic modifications such as promoter methylation.[4] Allosteric regulation of NAPRT activity by molecules like ATP and inorganic phosphate (B84403) has also been reported.[5]

Quantitative Comparison of NAD+ Precursors

The efficiency of different NAD+ precursors in elevating intracellular NAD+ levels is a subject of intense research. While direct, comprehensive comparisons across a wide range of human cell lines in a single study are limited, available data provide valuable insights into their relative potencies.

In Vitro Efficacy of NAD+ Precursors

The ability of this compound, nicotinamide, nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN) to increase intracellular NAD+ varies depending on the cell type and the expression levels of the enzymes in their respective biosynthetic pathways.

PrecursorCell TypeConcentrationFold Increase in NAD+Reference
This compound (NA) Human Epidermal Keratinocytes10 µM~1.3-fold[6]
This compound (NA) CHO Cells5 mM~1.7-fold[7]
Nicotinamide (Nam) CHO Cells5 mM~1.3-fold[7]
Nicotinamide Riboside (NR) CHO Cells5 mM~1.6-fold[7]
Nicotinamide Mononucleotide (NMN) CHO Cells5 mM~1.7-fold[7]
Nicotinamide Riboside (NR) Mammalian CellsNot specifiedup to 270%[8]

Note: The data presented is a synthesis from multiple studies with varying experimental conditions. Direct comparison should be made with caution.

Kinetic Parameters of Key Salvage Enzymes: NAPRT vs. NAMPT

The kinetic properties of the rate-limiting enzymes, NAPRT and NAMPT, provide insights into their efficiency in utilizing their respective substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Human NAPRT This compound~5 (in absence of ATP)Varies[1]
Human NAPRT PRPP~50 (in absence of ATP)Varies[1]
Human NAMPT Nicotinamide~0.04 - 0.14Varies(Data synthesized from multiple sources)
Human NAMPT PRPP~1.5 - 5Varies(Data synthesized from multiple sources)

Note: Kinetic parameters can vary significantly depending on assay conditions. The data for NAMPT is compiled from various sources and may not be directly comparable to the NAPRT data from a single study.

Tissue Expression of NAPRT and NAMPT

The relative expression levels of NAPRT and NAMPT in different human tissues can indicate the predominant NAD+ salvage pathway in a particular organ.

TissueNAPRT mRNA Expression (Normalized TPM)NAMPT mRNA Expression (Normalized TPM)Data Source
Liver HighHighThe Human Protein Atlas[9][10]
Kidney HighHighThe Human Protein Atlas[9][10]
Small Intestine HighHighThe Human Protein Atlas[9][10]
Skeletal Muscle LowHighThe Human Protein Atlas[9][10]
Brain LowModerateThe Human Protein Atlas[9][10]
Adipose Tissue ModerateHighThe Human Protein Atlas[9][10]
Lung ModerateHighThe Human Protein Atlas[9][10]
Spleen ModerateHighThe Human Protein Atlas[9][10]

TPM: Transcripts Per Million. Expression levels are qualitative summaries based on the provided data source.

Experimental Protocols

Accurate and reproducible measurement of NAD+ levels and the activity of biosynthetic enzymes are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of Intracellular NAD+ by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of NAD+ and its metabolites.[11]

Protocol:

  • Sample Preparation (Cell Culture):

    • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80:20 methanol:water) to quench metabolism and lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube for analysis.

  • Chromatographic Separation:

    • Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar NAD+ metabolites.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the precursor-to-product ion transitions for NAD+ and other metabolites of interest.

    • Include stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NAD+.

    • Calculate the concentration of NAD+ in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

    • Normalize the results to cell number or total protein concentration.

LCMS_Workflow start Cell Culture wash Wash with cold PBS start->wash quench Quench & Lyse (Cold Methanol) wash->quench scrape Scrape & Collect quench->scrape centrifuge Centrifuge scrape->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data

Fluorometric Assay for NAPRT Activity

A continuous coupled fluorometric assay provides a sensitive and high-throughput method for measuring NAPRT activity.[1][12]

Principle: The product of the NAPRT reaction, NaMN, is converted to NADH through a series of enzymatic reactions. The resulting NADH is then measured fluorometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and other necessary components.

    • Prepare stock solutions of substrates: this compound and PRPP.

    • Prepare the coupling enzyme mix containing NMNAT, NADS, and a dehydrogenase (e.g., alcohol dehydrogenase) along with its substrate (e.g., ethanol).

    • Prepare a solution of the fluorogenic substrate (e.g., resazurin) and diaphorase if using a coupled cycling reaction for enhanced sensitivity.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, coupling enzyme mix, and substrates.

    • Add the sample containing NAPRT (e.g., purified enzyme or cell lysate) to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., resorufin (B1680543) produced from resazurin).

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope of the linear portion of the curve).

    • Generate a standard curve using known concentrations of NaMN or NADH to convert the fluorescence rate to enzymatic activity (e.g., in nmol/min/mg protein).

NAPRT_Assay_Workflow cluster_reaction Reaction Mixture NA This compound NaMN NaMN PRPP PRPP NAPRT NAPRT Sample NADH NADH NaMN->NADH Coupling Enzymes CouplingEnzymes Coupling Enzymes (NMNAT, NADS, Dehydrogenase) Fluorescence Fluorescent Product (e.g., Resorufin) NADH->Fluorescence Diaphorase Fluorogenic Fluorogenic Substrate (e.g., Resazurin) Detection Fluorescence Detection Fluorescence->Detection

This compound in Drug Development

The enzymes of the NAD+ biosynthetic pathways are attractive targets for drug discovery, particularly in the fields of oncology, metabolic diseases, and aging. The differential expression of NAPRT in various cancers has led to the exploration of therapeutic strategies that exploit this dependency.

For instance, in NAPRT-deficient tumors, inhibitors of NAMPT can be synthetically lethal, as the cancer cells are unable to utilize this compound to bypass the NAMPT blockade. Conversely, co-administration of this compound with NAMPT inhibitors can serve as a "rescue" strategy for healthy tissues that express NAPRT, potentially widening the therapeutic window of NAMPT-targeted therapies.[13]

Conclusion

This compound, through the Preiss-Handler pathway, represents an important route for NAD+ biosynthesis. The rate-limiting enzyme, NAPRT, is a key player in this process, and its tissue-specific expression and regulation have significant implications for both normal physiology and disease. Understanding the quantitative differences between this compound and other NAD+ precursors, along with robust experimental methodologies to study these pathways, is essential for advancing research and developing novel therapeutic strategies that target NAD+ metabolism. This guide provides a foundational resource for professionals in the field to navigate the complexities of this compound-dependent NAD+ synthesis.

References

An In-depth Technical Guide to the Genetic Regulation of Nicotinate Metabolism in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinate (nicotinic acid), a form of niacin or vitamin B3, is a crucial precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), an essential cofactor in a vast array of cellular redox reactions and a substrate for various signaling pathways. In Escherichia coli, the intracellular concentration of NAD is meticulously controlled through a complex interplay of de novo synthesis, salvage pathways, and sophisticated genetic regulatory mechanisms. This guide provides a comprehensive overview of the genetic regulation governing this compound metabolism in E. coli, with a particular focus on the pivotal role of the global regulator NadR. We delve into the molecular mechanisms of transcriptional control, present quantitative data on enzyme kinetics and metabolite levels, and provide detailed experimental protocols for studying this intricate regulatory network. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of bacterial metabolism, antibiotic development, and metabolic engineering.

Introduction

The biosynthesis and recycling of NAD are fundamental processes for the survival and proliferation of Escherichia coli. The bacterium can synthesize NAD de novo from aspartate or salvage it from exogenous precursors like this compound and nicotinamide. The genetic and enzymatic machinery responsible for these pathways is tightly regulated to maintain NAD homeostasis in response to varying environmental conditions and cellular demands. A central player in this regulatory network is the NadR protein, a multifunctional regulator that acts as a repressor of key biosynthetic genes and also possesses enzymatic activities.[1][2][3] Understanding the intricacies of this regulation is paramount for fields ranging from fundamental microbiology to the development of novel antimicrobial agents targeting bacterial metabolism.

NAD Biosynthetic Pathways in E. coli

E. coli employs two primary pathways for the biosynthesis of NAD: the de novo pathway and the salvage pathway.

De Novo NAD Biosynthesis

The de novo pathway synthesizes NAD from L-aspartate and dihydroxyacetone phosphate (B84403) (DHAP). This pathway involves a series of enzymatic steps catalyzed by proteins encoded by the nadA, nadB, and nadC genes, leading to the formation of quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN).[4][5]

Salvage Pathways

The salvage pathways recycle NAD precursors, such as nicotinamide and nicotinic acid, from the environment or from intracellular NAD turnover. Key enzymes in these pathways are encoded by the pncA and pncB genes. PncA (nicotinamidase) converts nicotinamide to nicotinic acid, which is then converted to NaMN by PncB (this compound phosphoribosyltransferase).[6][7]

The Central Regulator: NadR

The nadR gene product is a trifunctional protein that plays a central role in regulating NAD homeostasis.[1][3][8] Its functions include:

  • DNA Binding and Transcriptional Repression: The N-terminal domain of NadR contains a helix-turn-helix motif that binds to specific operator sites in the promoter regions of the nadA, nadB, and pncB genes.[1][2] This binding is dependent on the intracellular concentration of NAD, which acts as a corepressor.[1][3]

  • Nicotinamide Mononucleotide (NMN) Adenylyltransferase Activity: The central domain of NadR catalyzes the transfer of an adenylyl group from ATP to NMN to form NAD.[1][9]

  • Ribosylnicotinamide (RN) Kinase Activity: The C-terminal domain of NadR phosphorylates RN to produce NMN.[1][8]

The enzymatic activities of NadR are feedback-regulated by NAD levels. High NAD levels inhibit its enzymatic functions while promoting its repressor activity, whereas low NAD levels lead to derepression of the target genes and activation of its enzymatic activities.[3]

Quantitative Data

Table 1: Kinetic Parameters of NadR Enzymatic Activities
SubstrateEnzyme ActivityKmVmaxOptimal pHReference(s)
Nicotinamide Mononucleotide (NMN)NMN Adenylyltransferase0.7 mMNot Reported8.6[1]
ATPNMN Adenylyltransferase1.7 µMNot Reported8.6[1]
NicotinamideNicotinamidase (PncA)70 µM560 µmol/min/mg7.2[6]
Table 2: Intracellular Metabolite Concentrations in E. coli
MetaboliteConditionConcentrationReference(s)
Nicotinamide Mononucleotide (NMN)Basal level~11.5 µM[10]
Nicotinamide Mononucleotide (NMN)Engineered strain~1.5 mM[10]
NADOverexpression of pncB5-fold increase[11]
General MetaboliteTypical concentration~32 µM[12]

Signaling Pathways and Regulatory Networks

The genetic regulation of this compound metabolism in E. coli is a tightly controlled network. The following diagrams illustrate the key pathways and regulatory interactions.

NAD_Biosynthesis_Regulation cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_common Common Pathway Aspartate L-Aspartate Iminoaspartate Iminoaspartate Aspartate->Iminoaspartate nadB DHAP DHAP Quinolinate Quinolinate DHAP->Quinolinate Iminoaspartate->Quinolinate nadA NaMN_de_novo NaMN Quinolinate->NaMN_de_novo nadC NaMN NaMN NaMN_de_novo->NaMN Nicotinamide Nicotinamide This compound This compound Nicotinamide->this compound pncA NaMN_salvage NaMN This compound->NaMN_salvage pncB NaMN_salvage->NaMN NaAD NaAD NaMN->NaAD nadD NAD NAD NaAD->NAD nadE NadR NadR NAD->NadR High NAD nadA nadA NadR->nadA Repression nadB nadB NadR->nadB Repression pncB pncB NadR->pncB Repression

Caption: Regulatory network of NAD biosynthesis in E. coli.

Experimental Protocols

β-Galactosidase Assay for Gene Expression Analysis (using lacZ fusions)

This protocol is used to quantify the expression of a target promoter (e.g., nadA, nadB, or pncB) by fusing it to the lacZ reporter gene.

Methodology:

  • Strain Construction: Construct an E. coli strain carrying a plasmid with the promoter of interest fused to the lacZ gene.

  • Culture Growth:

    • Inoculate 5 mL of LB medium with a single colony of the reporter strain.

    • Grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh LB medium.

    • Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.

    • Induce or repress the promoter as required by the experimental design (e.g., by adding or removing this compound).

  • Cell Lysis:

    • Take a 1 mL aliquot of the culture and measure the OD600.

    • Pellet the cells by centrifugation at 13,000 rpm for 1 minute.

    • Resuspend the pellet in 1 mL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

    • Add 50 µL of chloroform (B151607) and 25 µL of 0.1% SDS to the cell suspension.

    • Vortex for 10 seconds to lyse the cells.

  • Enzymatic Reaction:

    • Pre-incubate the cell lysate at 28°C for 5 minutes.

    • Start the reaction by adding 200 µL of 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (ONPG) in Z-buffer.

    • Record the start time.

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

    • Record the stop time.

  • Measurement and Calculation:

    • Centrifuge the reaction mixture at 13,000 rpm for 5 minutes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).

    • Calculate Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (t × V × OD600) where:

      • t = reaction time in minutes

      • V = volume of culture used in mL

      • OD600 = absorbance of the culture at 600 nm

Beta_Galactosidase_Workflow Start Start: Reporter Strain Culture Grow Grow to mid-log phase (OD600 0.4-0.6) Start->Grow Induce Induce/Repress Promoter Grow->Induce MeasureOD Measure OD600 Induce->MeasureOD Lyse Cell Lysis (Chloroform/SDS) MeasureOD->Lyse React Enzymatic Reaction with ONPG Lyse->React MeasureAbs Measure A420 and A550 React->MeasureAbs Calculate Calculate Miller Units MeasureAbs->Calculate End End: Gene Expression Level Calculate->End

Caption: Workflow for β-Galactosidase Assay.

Enzymatic Assay of this compound Phosphoribosyltransferase (PncB)

This protocol measures the activity of PncB, a key enzyme in the this compound salvage pathway.

Methodology:

  • Preparation of Cell-Free Extract:

    • Grow E. coli cells to mid-log phase in the desired medium.

    • Harvest cells by centrifugation at 6,000 × g for 10 minutes at 4°C.

    • Wash the cell pellet twice with cold 50 mM Tris-HCl buffer (pH 7.5).

    • Resuspend the cells in the same buffer and lyse them by sonication on ice.

    • Centrifuge the lysate at 15,000 × g for 30 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl (pH 8.0)

      • 5 mM MgCl2

      • 1 mM 5-phosphoribosyl-1-pyrophosphate (PRPP)

      • 0.5 mM [14C]-Nicotinic acid (specific activity adjusted as needed)

      • Cell-free extract (protein concentration to be determined)

  • Enzymatic Reaction:

    • Initiate the reaction by adding the cell-free extract to the pre-warmed reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).

  • Separation and Quantification:

    • Separate the product, [14C]-nicotinate mononucleotide (NaMN), from the unreacted substrate using thin-layer chromatography (TLC) on cellulose (B213188) plates with a suitable solvent system (e.g., isobutyric acid:ammonia:water, 66:1:33).

    • Visualize the spots under UV light and excise them.

    • Quantify the radioactivity in the spots using a scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the amount of product formed based on the specific activity of the [14C]-nicotinic acid.

    • Express the enzyme activity in units such as nmol of product formed per minute per mg of protein.

PncB_Assay_Workflow Start Start: E. coli Culture PrepareExtract Prepare Cell-Free Extract Start->PrepareExtract SetupReaction Set up Reaction Mixture (PRPP, [14C]-Nicotinate) PrepareExtract->SetupReaction Incubate Incubate at 37°C SetupReaction->Incubate StopReaction Stop Reaction with TCA Incubate->StopReaction Separate Separate Product (NaMN) by TLC StopReaction->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate End End: PncB Activity Calculate->End

Caption: Workflow for PncB Enzymatic Assay.

Conclusion

The genetic regulation of this compound metabolism in E. coli is a sophisticated system orchestrated primarily by the multifunctional NadR protein. This intricate network ensures the maintenance of NAD homeostasis, which is critical for cellular viability. The detailed understanding of the genes, regulatory elements, and enzymatic activities involved provides a solid foundation for future research. The experimental protocols and quantitative data presented in this guide offer valuable tools for scientists and researchers aiming to further unravel the complexities of bacterial metabolism. Such knowledge is not only crucial for advancing our fundamental understanding of microbial physiology but also holds significant promise for the development of novel therapeutic strategies targeting essential metabolic pathways in pathogenic bacteria.

References

The Role of Nicotinate in Modulating Gene Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which nicotinate, also known as niacin or vitamin B3, modulates gene expression. We delve into the core signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for studying these processes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a crucial molecule in cellular metabolism and signaling. Beyond its classic role as a precursor for NAD+ and NADP+, this compound acts as a signaling molecule by activating specific receptors, primarily the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[1] This interaction triggers a cascade of intracellular events that ultimately lead to widespread changes in gene expression, impacting various physiological and pathophysiological processes, including inflammation, lipid metabolism, and cell survival.[1][2] Understanding the intricacies of this compound-mediated gene regulation is paramount for the development of novel therapeutic strategies for a range of diseases.

Core Signaling Pathways

This compound modulates gene expression through two principal signaling pathways downstream of GPR109A activation: the canonical Gαi/o-cAMP pathway and the non-canonical β-arrestin pathway.

The Gαi/o-cAMP Signaling Pathway

Upon binding of this compound, GPR109A couples to inhibitory G proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). PKA and Epac are known to regulate the activity of various transcription factors, and their inhibition by this compound can therefore lead to significant alterations in the expression of their target genes.

G_alpha_i_o_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR109A GPR109A This compound->GPR109A G_alpha_i_o Gαi/o GPR109A->G_alpha_i_o Activation AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation Transcription_Factors Transcription Factors PKA->Transcription_Factors Regulation Epac->Transcription_Factors Regulation Gene_Expression Gene Expression Modulation Transcription_Factors->Gene_Expression

Gαi/o-cAMP Signaling Pathway.
The β-arrestin Signaling Pathway

In addition to the G-protein-mediated pathway, GPR109A can signal through β-arrestins.[1][3] Upon agonist binding, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin 1 and/or β-arrestin 2.[2] β-arrestins act as scaffold proteins, bringing together various signaling molecules to form a complex that can initiate signaling cascades independent of G-protein activation.[3][4][5] This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, which in turn can regulate gene expression by phosphorylating and activating transcription factors.[4][6]

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR109A GPR109A This compound->GPR109A GRK GRK GPR109A->GRK Activation Beta_Arrestin β-arrestin GPR109A->Beta_Arrestin Recruitment GRK->GPR109A Phosphorylation MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Beta_Arrestin->MAPK_Cascade Scaffolding & Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylation & Activation Gene_Expression Gene Expression Modulation Transcription_Factors->Gene_Expression

β-arrestin Signaling Pathway.

Quantitative Data on this compound-Mediated Gene Expression

The activation of GPR109A by this compound leads to quantifiable changes in the expression of a wide array of genes. The following tables summarize key findings from various studies, highlighting the impact of this compound on genes involved in inflammation and metabolism.

Table 1: Effect of this compound on Inflammatory Gene Expression

GeneCell Type/ModelTreatmentChange in mRNA ExpressionReference
TNF-α HBE16 airway epithelial cellsNicotine (B1678760) pretreatment before LPS stimulationLower expression compared to LPS-only[7]
Endothelial cellsNicotine (10⁻⁹ M)3-fold increase at 1h, 2-fold at 3h[8]
IL-6 HaCaT keratinocytesNicotinamide + UVB irradiationSignificant downregulation[9]
Human endothelial EA.hy926 cellsNicotineUpregulation[10]
IL-10 HaCaT keratinocytesNicotinamide + UVB irradiationSignificant downregulation[9]
MCP-1 HaCaT keratinocytesNicotinamide + UVB irradiationSignificant downregulation[9]

Table 2: Effect of this compound on Metabolic Gene Expression

GeneCell Type/ModelTreatmentChange in mRNA ExpressionReference
Adiponectin Differentiated bovine preadipocytesNicotinic acid (10 or 15 µM)Increased[11][12]
PPARγ 3T3-L1 adipocytesNicotinic acidIncreased[11]
Perinatal nicotine exposure rat model (lung)Nicotine exposureDownregulation[13][14]
GPR109A Differentiated bovine adipocytesNicotinic acid (10 or 15 µM)Increased[11][12]
Mouse liver (High-Fat Diet)Niacin (50 mM)Increased[15]
Chemerin Differentiated bovine adipocytesNicotinic acid (10 or 15 µM)Increased[11]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to elucidate the role of this compound in gene expression.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying changes in mRNA levels of target genes in response to this compound treatment.

qRT_PCR_Workflow cluster_protocol qRT-PCR Protocol Start Start: Cell/Tissue Culture & This compound Treatment RNA_Isolation 1. Total RNA Isolation Start->RNA_Isolation RNA_Quantification 2. RNA Quantification & Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_Quantification cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_Quantification->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (Primers, Probe/Dye, Polymerase) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (Relative Quantification, e.g., ΔΔCt method) qPCR_Run->Data_Analysis End End: Quantified Gene Expression Changes Data_Analysis->End

qRT-PCR Experimental Workflow.

Detailed Steps:

  • Cell Culture and Treatment: Culture cells of interest to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified period.

  • Total RNA Isolation: Isolate total RNA from the cells using a commercially available kit or a standard protocol like TRIzol extraction. Ensure all steps are performed in an RNase-free environment.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.[16][17]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), a fluorescent dye (e.g., SYBR Green) or a specific probe, and DNA polymerase.[18][19]

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16][17]

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.[20]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications

This protocol is designed to identify genome-wide changes in histone modifications that are influenced by this compound treatment, providing insights into the epigenetic mechanisms of gene regulation.

ChIP_seq_Workflow cluster_protocol ChIP-seq Protocol Start Start: Cell Culture & This compound Treatment Crosslinking 1. Cross-linking (e.g., Formaldehyde) Start->Crosslinking Chromatin_Shearing 2. Chromatin Shearing (Sonication or Enzymatic Digestion) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation with specific histone modification antibody Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking 4. Reverse Cross-linking & DNA Purification Immunoprecipitation->Reverse_Crosslinking Library_Prep 5. Sequencing Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis End End: Genome-wide Histone Modification Maps Data_Analysis->End

ChIP-seq Experimental Workflow.

Detailed Steps:

  • Cell Culture and Cross-linking: Treat cultured cells with this compound or a vehicle control. Cross-link proteins to DNA using formaldehyde (B43269).

  • Chromatin Preparation and Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K9ac, H3K27me3). Precipitate the antibody-chromatin complexes using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the antibody/beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA for high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify regions of the genome enriched for the specific histone modification. This involves peak calling, annotation of peaks to genomic features, and motif analysis.[21][22][23]

Conclusion

This compound exerts a profound influence on gene expression through the activation of GPR109A and its downstream signaling pathways. The modulation of inflammatory and metabolic gene programs highlights the therapeutic potential of this compound in a variety of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of this compound action and to explore its utility in drug development. Future studies focusing on the cell-type-specific effects of this compound and the interplay between its different signaling arms will be crucial for a complete understanding of its biological roles and for the development of targeted therapies with improved efficacy and reduced side effects.

References

Unveiling Novel Nicotinate-Binding Proteins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and characterization of novel nicotinate-binding proteins, tailored for researchers, scientists, and drug development professionals. With a focus on detailed methodologies and clear data presentation, this document serves as a core resource for advancing research in this compound signaling and its therapeutic potential. The guide centers on the successful deorphanization of the G protein-coupled receptors (GPCRs) HM74 and, more significantly, HM74A (GPR109A), which stand as prime examples of the discovery of previously unknown receptors for nicotinic acid.

Introduction: The Expanding Landscape of this compound Signaling

Nicotinic acid (niacin), a B vitamin, has long been a cornerstone in the management of dyslipidemia. Its pharmacological effects, however, hinted at the existence of specific molecular targets beyond its role as a vitamin. The search for these targets has led to the discovery of novel this compound-binding proteins, opening new avenues for understanding its physiological roles and for the development of targeted therapeutics. This guide details the experimental journey of identifying and characterizing these proteins, providing a roadmap for future discoveries in this field.

The Discovery of HM74 and HM74A: A Case Study

The identification of the high-affinity nicotinic acid receptor, HM74A (GPR109A), and its lower-affinity paralog, HM74, marked a significant breakthrough in the field. This discovery was the culmination of a "reverse pharmacology" approach, starting with orphan GPCRs and screening them against known ligands.

Initial Identification of a Low-Affinity Receptor: HM74

The initial search for a this compound receptor focused on orphan GPCRs known to be expressed in tissues where nicotinic acid exerts its effects, such as adipose tissue and the spleen. A functional screen of candidate orphan receptors was performed to assess their activation by nicotinic acid. This led to the identification of HM74 as a G protein-coupled receptor that responded to nicotinic acid, albeit at low affinity.

Uncovering a High-Affinity Receptor: HM74A (GPR109A)

Further bioinformatics investigation into sequences related to HM74 led to the identification of a paralog, termed HM74A. Subsequent functional assays revealed that HM74A binds to and is activated by nicotinic acid with a much higher affinity than HM74, establishing it as the principal receptor mediating the therapeutic effects of nicotinic acid.[1][2]

Quantitative Binding and Functional Data

The characterization of novel binding proteins relies on precise quantitative measurements of ligand affinity and functional activity. The following table summarizes key data for the interaction of nicotinic acid and related compounds with the identified receptors.

ReceptorLigandAssay TypeMeasured Value (EC₅₀)Reference(s)
HM74Nicotinic Acid[³⁵S]GTPγS Binding~300 µM - 1 mM[1][2]
HM74ANicotinic Acid[³⁵S]GTPγS Binding0.1 - 1 µM[2]
HM74AAcipimox[³⁵S]GTPγS Binding~10 µM[2]
HM74AAcifranCa²⁺ Mobilization~1 µM[3]

Experimental Protocols

The discovery and characterization of novel this compound-binding proteins employ a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Orphan GPCR Screening via Functional Assays

This protocol outlines the "reverse pharmacology" approach used to identify receptors for a known ligand from a pool of orphan GPCRs.

Objective: To identify orphan GPCRs that are functionally activated by nicotinic acid.

Methodology:

  • Selection of Candidate Orphan GPCRs: Based on tissue expression profiles (e.g., high expression in adipose tissue and spleen), a panel of orphan GPCRs is selected.[2]

  • Receptor Expression: The selected orphan GPCRs are transiently expressed in a suitable mammalian cell line, such as HEK293T cells. Co-transfection with a G protein (e.g., Gαi) may be performed to enhance the signal.[1]

  • Membrane Preparation: Cell membranes containing the expressed receptors are prepared by homogenization and centrifugation.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation.

    • Incubate the prepared membranes with a range of nicotinic acid concentrations.

    • Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

    • If the receptor is activated, it will catalyze the exchange of GDP for [³⁵S]GTPγS on the G protein.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • An increase in [³⁵S]GTPγS binding in the presence of nicotinic acid indicates receptor activation.[1][2]

  • Data Analysis: The concentration-response data are plotted to determine the potency (EC₅₀) of nicotinic acid for each responding receptor.

Radioligand Binding Assays

This protocol is used to directly measure the binding of a radiolabeled ligand to the receptor.

Objective: To determine the binding affinity (K_d) of nicotinic acid for the identified receptor.

Methodology:

  • Receptor Source: Use cell membranes from cells expressing the receptor of interest (e.g., HM74A).

  • Radioligand: Utilize [³H]nicotinic acid.

  • Saturation Binding Experiment:

    • Incubate a fixed amount of membrane protein with increasing concentrations of [³H]nicotinic acid.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioligand by scintillation counting.

  • Non-specific Binding Determination: In a parallel set of experiments, include a high concentration of an unlabeled competing ligand to saturate the specific binding sites. The remaining radioactivity represents non-specific binding.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [³H]nicotinic acid and fit the data to a saturation binding curve to determine the K_d (dissociation constant) and B_max (maximum number of binding sites).

Tandem Affinity Purification and Mass Spectrometry

This approach is used to identify proteins that physically associate with a known receptor.

Objective: To identify novel proteins that form a complex with a this compound receptor.

Methodology:

  • Protein Tagging: The known receptor (e.g., a nicotinic acetylcholine (B1216132) receptor subunit) is expressed with a tandem affinity purification (TAP) tag.

  • Protein Complex Isolation: The tagged receptor and its associated proteins are isolated from cell lysates through a two-step affinity purification process.

  • Protein Identification: The purified protein complex is resolved by SDS-PAGE, and the protein bands are excised.

  • Mass Spectrometry: The proteins in the excised bands are identified by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[4]

  • Validation: The identified interacting proteins are validated through co-immunoprecipitation and functional assays (e.g., RNAi screening for effects on nicotine (B1678760) sensitivity).[4]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental workflows is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate these processes.

G cluster_0 Discovery Workflow for Novel this compound-Binding Proteins A Selection of Candidate Orphan GPCRs (based on tissue expression) B Expression of Orphan GPCRs in Mammalian Cells A->B C Functional Screening ([³⁵S]GTPγS Binding Assay) with Nicotinic Acid B->C D Identification of 'Hit' Receptors (e.g., HM74, HM74A) C->D E Quantitative Characterization (Radioligand Binding Assays, Dose-Response Curves) D->E F Signaling Pathway Elucidation D->F

Caption: Workflow for the discovery of novel this compound-binding GPCRs.

G cluster_1 HM74A (GPR109A) Signaling Pathway Ligand Nicotinic Acid Receptor HM74A (GPR109A) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response

Caption: The Gi-coupled signaling pathway of the HM74A receptor.

Conclusion and Future Directions

The discovery of HM74A as a high-affinity receptor for nicotinic acid has profoundly advanced our understanding of this compound's therapeutic actions and side effects.[5][6] The methodologies detailed in this guide provide a robust framework for the identification and characterization of other novel this compound-binding proteins. Future research in this area may focus on deorphanizing the remaining orphan GPCRs, exploring the roles of this compound-binding proteins in different physiological contexts, and designing selective ligands with improved therapeutic profiles. The continued application of these techniques will undoubtedly uncover new layers of complexity in this compound signaling and pave the way for innovative drug development.

References

Methodological & Application

Quantifying Intracellular Nicotinate Levels Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinate, also known as niacin or vitamin B3, is a crucial precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[1][2] These coenzymes are fundamental to numerous cellular processes, including energy metabolism, DNA repair, and redox signaling.[1][3] The accurate quantification of intracellular this compound levels is therefore essential for understanding cellular physiology, investigating metabolic diseases, and for pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the determination of this compound and its metabolites in complex biological samples.[4] HPLC offers high sensitivity, specificity, and reproducibility, making it an ideal method for analyzing intracellular matrices.[4] This document provides detailed application notes and protocols for the quantification of intracellular this compound using HPLC coupled with UV detection.

Experimental Overview

The general workflow for the quantification of intracellular this compound involves several key stages: cell culture and harvesting, metabolite extraction, chromatographic separation, and data analysis. Each step is critical for obtaining accurate and reproducible results.

G General Experimental Workflow A Cell Culture & Treatment B Cell Harvesting & Quenching A->B C Intracellular Metabolite Extraction B->C D Sample Clarification C->D E HPLC Analysis D->E F Data Acquisition & Analysis E->F G Quantification F->G

Caption: General experimental workflow for intracellular this compound quantification.

Materials and Reagents

  • Cell Culture: Adherent mammalian cell line of choice, appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS).

  • Reagents for Extraction: HPLC-grade methanol, HPLC-grade acetonitrile, HPLC-grade water, chloroform.

  • HPLC Analysis: this compound standard, HPLC-grade water, HPLC-grade acetonitrile, sulfuric acid or formic acid.

  • Equipment: Cell culture incubator, centrifuge, sonicator, HPLC system with UV detector, analytical balance, pH meter.

Experimental Protocols

Cell Culture and Harvesting
  • Culture adherent cells in appropriate flasks or plates until they reach the desired confluency (typically 80-90%).

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS to remove any extracellular metabolites.

  • To quench metabolic activity, add liquid nitrogen directly to the culture vessel to flash-freeze the cells.[5]

  • Harvest the cells by scraping them in the presence of a small volume of ice-cold PBS.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until extraction.

Intracellular Metabolite Extraction

This protocol is adapted from established methods for the extraction of polar metabolites from mammalian cells.[5]

  • Resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2:1:1 v/v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples on ice for 15 minutes, with intermittent vortexing every 5 minutes.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to precipitate proteins and cell debris.

  • Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the HPLC mobile phase for analysis.

HPLC Analysis

The following HPLC conditions are a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 95:5 (v/v) 0.05% sulfuric acid in water : acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 250 nm[6]
Run Time 10 minutes
Standard Curve Preparation
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from a low to a high expected value (e.g., 0.1 to 50 µg/mL).[4]

  • Inject each standard into the HPLC system and record the peak area.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of >0.99.[7]

Data Analysis and Quantification
  • Inject the reconstituted cell extracts into the HPLC system.

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the this compound standard.

  • Integrate the peak area of the this compound peak in the sample chromatograms.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the standard curve.

  • Normalize the this compound concentration to the cell number or total protein content of the sample to account for variations in cell density.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of this compound and related compounds using HPLC.

Table 1: HPLC Method Validation Parameters

Parameter Value Reference
Linear Range 30 - 1000 ng/mL[8]
Limit of Detection (LOD) 10 ng/mL[8]
Limit of Quantification (LOQ) 30 ng/mL[8]
Correlation Coefficient (R²) >0.999[8]

Table 2: Extraction Recovery

Analyte Extraction Method Recovery (%) Reference
Nicotinic AcidInverted Dispersive Liquid-Liquid Microextraction68%[8]
Nicotinic AcidSolid Phase Extraction86 - 89%[9]
Nicotine & CotinineAcetonitrile Precipitation93 - 95%[10]

This compound Metabolism Pathway

This compound is a key component of the NAD+ salvage pathway, which recycles nicotinamide and other precursors back into NAD+. This pathway is crucial for maintaining cellular NAD+ pools.

G This compound Salvage Pathway for NAD+ Synthesis cluster_extracellular Extracellular cluster_cytosol Cytosol Nicotinate_ext This compound SLC_transporter SLC22A13 / SLC5A8 Nicotinate_ext->SLC_transporter Uptake Nicotinate_int This compound NAMN This compound Mononucleotide (NAMN) Nicotinate_int->NAMN PRPP NAPRT NAPRT NAAD This compound Adenine Dinucleotide (NAAD) NAMN->NAAD ATP NMNAT NMNAT NAD NAD+ NAAD->NAD Glutamine NADSYN NADSYN1 SLC_transporter->Nicotinate_int

Caption: Overview of the this compound salvage pathway.[1][2]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of intracellular this compound levels using HPLC. The described methods for sample preparation, chromatographic separation, and data analysis are robust and can be adapted for various research and drug development applications. The accurate measurement of intracellular this compound is critical for advancing our understanding of cellular metabolism and for the development of novel therapeutics targeting metabolic pathways.

References

Application Notes and Protocols for Nicotinate Supplementation in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a central role in metabolism, DNA repair, and cellular signaling.[1] The intracellular levels of NAD+ decline with age and in various pathological conditions, making the modulation of NAD+ a promising therapeutic strategy. Nicotinate, also known as nicotinic acid (NA) or vitamin B3, is a precursor for NAD+ biosynthesis via the Preiss-Handler pathway.[2] Supplementation of in vitro cell cultures with this compound can effectively increase intracellular NAD+ pools, thereby influencing the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are key regulators of cellular health and longevity.[2][3]

These application notes provide a comprehensive guide to implementing a this compound supplementation protocol in in vitro cell culture, including detailed methodologies for assessing its effects on cell viability, intracellular NAD+ levels, and the activity of downstream effector proteins.

Signaling Pathways

The primary mechanism by which this compound supplementation impacts cellular function is through the augmentation of the intracellular NAD+ pool. This, in turn, modulates the activity of NAD+-dependent enzymes.

NAD+ Biosynthesis via the Preiss-Handler Pathway

This compound is converted to NAD+ through a series of enzymatic steps known as the Preiss-Handler pathway.

NAD_Biosynthesis NA This compound (NA) NaPRT NaPRT NA->NaPRT NAMN Nicotinic Acid Mononucleotide (NAMN) NaPRT->NAMN NMNAT NMNAT1-3 NAMN->NMNAT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NMNAT->NAAD NADS NAD Synthetase (NADS) NAAD->NADS NAD NAD+ NADS->NAD

NAD+ biosynthesis from this compound.
Downstream NAD+-Dependent Signaling

Increased intracellular NAD+ levels enhance the activity of sirtuins and PARPs, which play crucial roles in cellular processes such as DNA repair, mitochondrial function, and inflammation.

Downstream_Signaling cluster_nad Increased NAD+ Pool cluster_sirt_effects Sirtuin-Mediated Effects cluster_parp_effects PARP-Mediated Effects NAD NAD+ Sirtuins Sirtuins (e.g., SIRT1, SIRT3) NAD->Sirtuins PARPs PARPs NAD->PARPs Mito Mitochondrial Function Sirtuins->Mito Inflam ↓ Inflammation Sirtuins->Inflam Gene Gene Silencing Sirtuins->Gene DNA_repair DNA Repair PARPs->DNA_repair Cell_death Cell Death Regulation PARPs->Cell_death

Key downstream effects of increased NAD+.

Data Presentation

The following tables summarize quantitative data from studies on this compound supplementation in cell culture.

Cell Line/ModelThis compound ConcentrationIncubation TimeOutcomeFold Change/Percentage Increase
Human Epidermal Keratinocytes10 µM6 hoursIntracellular NAD+1.3-fold increase[1]
Human Epidermal Keratinocytes100 µM (Nicotinic Acid Mononucleotide)6 hoursIntracellular NAD+1.5-fold increase[1]
Hs68 (Human foreskin fibroblast)0.25 - 3 mM24 hoursIntracellular NAD+Significant increase[4]
Human Aortic Endothelial Cells (HAEC)0.2 - 0.3 mM24 hoursSirt1 ActivitySignificant increase[5]
Human Aortic Endothelial Cells (HAEC)0.2 - 0.3 mM24 hoursNitric Oxide Production~40-76% increase[5]
Chinese Hamster Ovary (CHO) CellsNot specifiedNot specifiedIntracellular NAD+Up to 70.6% increase[2]

Experimental Protocols

Experimental Workflow

A typical workflow for investigating the effects of this compound supplementation in cell culture involves cell culture and treatment, followed by a series of assays to determine the biological response.

Experimental_Workflow cluster_setup I. Cell Culture & Treatment cluster_assays II. Biological Assays culture Seed cells and allow attachment treat Treat with this compound (various concentrations and times) culture->treat viability Cell Viability Assay (MTT) treat->viability nad NAD+ Quantification (Enzymatic Cycling Assay) treat->nad parp PARP Activity Assay (Colorimetric) treat->parp sirt Sirtuin Activity/ Expression Analysis treat->sirt

Workflow for this compound supplementation studies.
Protocol 1: Cell Culture and this compound Supplementation

  • Cell Seeding: Seed the cells of interest in an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for NAD+ or protein extraction) at a density that allows for logarithmic growth during the treatment period.

  • Cell Adherence: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment, typically for 24 hours.

  • Preparation of this compound Stock Solution: Prepare a sterile stock solution of nicotinic acid (e.g., 100 mM in sterile PBS or culture medium). The pH should be adjusted to neutral if necessary.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Concentrations can range from micromolar to millimolar, and it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.[6]

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include an untreated control. The incubation time will depend on the specific endpoint being measured, ranging from a few hours to several days.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound supplementation on cell viability and proliferation.

  • Cell Treatment: Following the this compound supplementation protocol in a 96-well plate, proceed with the MTT assay.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol 3: Intracellular NAD+ Quantification (Enzymatic Cycling Assay)

This protocol measures the intracellular concentration of NAD+.

  • Cell Lysis and NAD+ Extraction:

    • After this compound treatment in a 6-well plate, wash the cells twice with ice-cold PBS.

    • For NAD+ extraction, add 400 µL of ice-cold 0.5 M perchloric acid (PCA) to each well. For NADH extraction, use an alkaline extraction buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (containing NAD+) to a new pre-chilled tube.

    • Neutralize the acidic extract by adding 3 M potassium carbonate (K2CO3) dropwise until the pH is between 7 and 8.

    • Centrifuge to pellet the potassium perchlorate (B79767) precipitate. The supernatant is ready for quantification.

  • Enzymatic Cycling Reaction:

    • Prepare a standard curve of NAD+ by serially diluting a stock solution of known concentration.

    • In a 96-well plate, add your neutralized cell extracts and standards.

    • Prepare a master mix containing an enzyme such as alcohol dehydrogenase, a substrate like ethanol, and a chromogenic or fluorogenic reagent (e.g., MTT or resazurin).[7]

    • Add the master mix to each well to initiate the reaction.

  • Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the NAD+ concentration in your samples based on the standard curve and normalize to the total protein concentration of the cell lysate.[7]

Protocol 4: PARP Activity Assay (Colorimetric)

This protocol measures the activity of PARP enzymes.

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins by incubating with a histone solution overnight at 4°C or for 90 minutes at 30°C.[8]

    • Wash the plate three times with PBST (PBS with 0.05% Tween 20).

    • Block the wells with a blocking buffer for 60-90 minutes at room temperature.[8]

  • PARP Reaction:

    • Prepare cell lysates from this compound-treated and control cells.

    • Prepare a master mix containing PARP buffer, a biotinylated NAD+ substrate, and activated DNA.

    • Add the cell lysates and the master mix to the wells of the histone-coated plate.

    • Incubate for 1 hour at room temperature to allow for the PARP-mediated addition of biotinylated ADP-ribose to the histones.[8]

  • Detection:

    • Wash the plate three times with PBST.

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add a colorimetric HRP substrate (e.g., TMB) to each well.

    • Stop the reaction with a stop solution (e.g., 2 M sulfuric acid).[8]

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PARP activity.

References

Application Notes & Protocols: Development of a Genetically Encoded Fluorescent Biosensor for Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinate, also known as niacin or vitamin B3, is a crucial molecule in cellular metabolism, serving as a precursor for the synthesis of the coenzymes NAD+ and NADP+. These coenzymes are essential for a vast array of redox reactions central to energy metabolism, DNA repair, and cell signaling. Dysregulation of this compound metabolism has been implicated in various diseases, making it a key target for drug development. To facilitate high-throughput screening of drugs targeting this compound pathways and to enable detailed studies of its metabolic dynamics, a sensitive and specific fluorescent biosensor is an invaluable tool.

These application notes provide a comprehensive guide to the design, development, and characterization of a genetically encoded, single-fluorescent protein-based biosensor for this compound. The proposed biosensor design is based on the well-established principle of fusing a ligand-binding domain to a circularly permuted fluorescent protein (cpFP). Ligand binding induces a conformational change in the binding protein, which is allosterically coupled to the chromophore of the cpFP, resulting in a change in fluorescence intensity.

Design Principle and Signaling Pathway

The proposed this compound biosensor, tentatively named "iNicotinSnFR," is a fusion protein constructed from a this compound-binding protein and a circularly permuted green fluorescent protein (cpGFP). The binding of this compound to its recognition site is hypothesized to trigger a conformational change in the protein, which in turn alters the chemical environment of the cpGFP's chromophore, leading to an increase in fluorescence.

Nicotinate_Biosensor_Signaling_Pathway cluster_0 Biosensor in 'Off' State cluster_1 Biosensor in 'On' State Low_Fluorescence Low Fluorescence Biosensor_Apo iNicotinSnFR (Apo) Biosensor_Apo->Low_Fluorescence Basal State High_Fluorescence High Fluorescence Biosensor_Holo iNicotinSnFR (Holo) Biosensor_Holo->High_Fluorescence Conformational Change This compound This compound This compound->Biosensor_Holo Binding

Caption: Proposed signaling pathway of the iNicotinSnFR biosensor.

Experimental Protocols

Molecular Cloning of the Biosensor Construct

This protocol describes the creation of the iNicotinSnFR expression vector by inserting the coding sequence of a this compound-binding protein into a vector containing a circularly permuted fluorescent protein.

Experimental Workflow:

Cloning_Workflow Start Start PCR_Binding_Protein PCR Amplify This compound-Binding Protein Gene Start->PCR_Binding_Protein PCR_cpGFP_Vector PCR Amplify cpGFP Vector Backbone Start->PCR_cpGFP_Vector Gel_Purification Gel Purify PCR Products PCR_Binding_Protein->Gel_Purification PCR_cpGFP_Vector->Gel_Purification Gibson_Assembly Gibson Assembly Gel_Purification->Gibson_Assembly Transformation Transform into E. coli Gibson_Assembly->Transformation Plating Plate on Selective Media Transformation->Plating Colony_PCR Colony PCR Screening Plating->Colony_PCR Sequencing Sequence Verification Colony_PCR->Sequencing End End Sequencing->End

Caption: Molecular cloning workflow for the iNicotinSnFR construct.

Materials:

  • Template DNA for this compound-binding protein (e.g., synthetic gene encoding the extracellular domain of hOAT10 or SMCT1)

  • cpGFP expression vector (e.g., pET vector with a cpGFP insert)

  • High-fidelity DNA polymerase

  • Custom DNA primers with Gibson Assembly overhangs

  • dNTPs

  • DNA gel electrophoresis equipment and reagents

  • Gel extraction kit

  • Gibson Assembly Master Mix

  • Chemically competent E. coli (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Protocol:

  • Primer Design: Design primers to amplify the this compound-binding protein gene and the cpGFP vector backbone. The primers should include 20-40 bp overhangs homologous to the ends of the fragment they will be ligated to.

  • PCR Amplification: Perform PCR to amplify the this compound-binding protein gene and the cpGFP vector backbone using a high-fidelity DNA polymerase.

  • Gel Electrophoresis and Purification: Run the PCR products on an agarose (B213101) gel to verify their size. Excise the correct bands and purify the DNA using a gel extraction kit.

  • Gibson Assembly: Set up the Gibson Assembly reaction by mixing the purified PCR products (vector and insert) in a 1:3 molar ratio with the Gibson Assembly Master Mix. Incubate at 50°C for 1 hour.

  • Transformation: Transform the Gibson Assembly product into chemically competent E. coli.

  • Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening: Screen colonies for the correct insert using colony PCR.

  • Sequence Verification: Inoculate a liquid culture from a positive colony, and isolate the plasmid DNA. Verify the sequence of the construct by Sanger sequencing.

Protein Expression and Purification

This protocol details the expression of the iNicotinSnFR biosensor in E. coli and its subsequent purification.[1][2]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis tubing and buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

  • SDS-PAGE equipment and reagents

Protocol:

  • Transformation: Transform the sequence-verified iNicotinSnFR plasmid into an E. coli expression strain.

  • Expression Culture: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the biosensor protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

  • Concentration Determination: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Characterization

This protocol describes the methods to determine the key performance characteristics of the purified iNicotinSnFR biosensor.[1][3]

Materials:

  • Purified iNicotinSnFR protein

  • This compound stock solution

  • A series of buffers with varying pH

  • A panel of potentially interfering molecules (e.g., nicotinamide, tryptophan, tyrosine)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Determination of Excitation and Emission Spectra:

    • Dilute the purified biosensor in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Scan the excitation spectrum while holding the emission wavelength constant, and scan the emission spectrum while holding the excitation wavelength constant.

    • Repeat in the presence of a saturating concentration of this compound to identify the optimal wavelengths for subsequent experiments.

  • This compound Titration and Kd Determination:

    • Prepare a series of dilutions of this compound.

    • Add a fixed concentration of the biosensor to each well of a 96-well plate.

    • Add the different concentrations of this compound to the wells.

    • Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.

    • Plot the change in fluorescence (ΔF/F0) as a function of this compound concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax/F0).

  • pH Profile:

    • Measure the fluorescence of the biosensor in the absence and presence of a saturating concentration of this compound across a range of pH values.

    • Plot the fluorescence intensity and ΔF/F0 as a function of pH.

  • Specificity Assay:

    • Measure the fluorescence response of the biosensor to a panel of other biologically relevant molecules to assess its specificity for this compound.

Quantitative Data Summary

ParameterDescriptionTarget Value
Kd Dissociation constant; a measure of binding affinity.Low micromolar to nanomolar range
ΔFmax/F0 Maximum change in fluorescence upon ligand saturation.> 2-fold
Specificity Fold-change in fluorescence for this compound vs. other analytes.> 10-fold
pH Stability The pH range over which the sensor maintains its responsiveness.Stable around physiological pH (7.0-7.5)
Live-Cell Imaging

This protocol outlines the use of the iNicotinSnFR biosensor for monitoring this compound dynamics in living cells.[4][5]

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Mammalian expression vector containing the iNicotinSnFR gene

  • Transfection reagent

  • Fluorescence microscope with live-cell imaging capabilities (environmental chamber, appropriate filter sets)

  • Imaging dishes or plates

Protocol:

  • Cell Culture and Transfection:

    • Culture mammalian cells in appropriate medium.

    • Transfect the cells with the iNicotinSnFR expression vector using a suitable transfection reagent.

  • Biosensor Expression:

    • Allow the cells to express the biosensor for 24-48 hours.

  • Live-Cell Imaging:

    • Replace the culture medium with imaging medium (e.g., HBSS).

    • Mount the imaging dish on the microscope stage within an environmental chamber (37°C, 5% CO2).

    • Acquire baseline fluorescence images.

  • Stimulation and Data Acquisition:

    • Stimulate the cells with this compound or other compounds of interest.

    • Acquire time-lapse fluorescence images to monitor changes in intracellular this compound levels.

  • Data Analysis:

    • Quantify the fluorescence intensity changes in individual cells over time.

    • Calculate the ΔF/F0 to represent the relative change in this compound concentration.

Applications in Drug Discovery and Research

  • High-Throughput Screening: The iNicotinSnFR biosensor can be used in cell-based assays to screen for compounds that modulate this compound uptake, metabolism, or signaling.

  • Real-time Monitoring of Cellular Metabolism: This biosensor enables the study of this compound dynamics in living cells with high spatiotemporal resolution, providing insights into metabolic regulation.

  • Disease Modeling: The sensor can be expressed in disease-relevant cell models to investigate the role of this compound in pathophysiology.

Logical Relationships in Biosensor Development

Biosensor_Development_Logic cluster_design Design & Construction cluster_characterization Characterization cluster_validation Validation & Application Identify_Binding_Protein Identify this compound Binding Protein Molecular_Cloning Molecular Cloning Identify_Binding_Protein->Molecular_Cloning Select_cpFP Select Circularly Permuted Fluorescent Protein Select_cpFP->Molecular_Cloning Protein_Expression Protein Expression & Purification Molecular_Cloning->Protein_Expression In_Vitro_Assays In Vitro Assays (Kd, Specificity, pH) Protein_Expression->In_Vitro_Assays Live_Cell_Imaging Live-Cell Imaging In_Vitro_Assays->Live_Cell_Imaging Optimized Sensor Drug_Screening Drug Screening Assays Live_Cell_Imaging->Drug_Screening

Caption: Logical flow of the this compound biosensor development process.

References

Application Note: Protocol for Measuring Nicotinate Uptake in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular metabolism, and the transport of various substrates across their membranes is crucial for their function. Nicotinate (niacin or vitamin B3) is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital cofactor in redox reactions within the mitochondria, particularly for the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] Understanding the kinetics of this compound transport into mitochondria is essential for research in metabolic diseases, aging, and for the development of drugs targeting mitochondrial function.[2] While the transport of NAD+ itself into mitochondria is an area of active research, with MCART1 (SLC25A51) identified as a key transporter, the direct uptake of NAD+ precursors like this compound is also of significant interest.[1] This protocol provides a detailed method for isolating functional mitochondria and subsequently measuring this compound uptake using a radiolabeled substrate assay.

Part 1: Isolation of Functional Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation, a common and effective method.[3][4]

Materials and Reagents:

  • Animal: Male Sprague-Dawley rat (200-250 g).[3]

  • Isolation Buffer I (IB I): 0.25 M Sucrose, 5 mM HEPES, 1 mM EDTA, pH 7.2.[3]

  • Isolation Buffer II (IB II): Similar to IB I but may contain different components for washing steps.[5]

  • Saline Solution: 0.85% NaCl, ice-cold.[3]

  • Homogenizer: Dounce or shearing type homogenizer.[3][4]

  • Centrifuge: Refrigerated centrifuge capable of reaching at least 14,000 x g.[5]

  • Standard laboratory glassware and consumables.

Protocol:

  • Animal Euthanasia and Tissue Collection: Euthanize the rat using an approved method (e.g., isoflurane (B1672236) followed by decapitation or CO2 overdose) to minimize the use of anesthetics that could affect mitochondrial function.[3][5]

  • Tissue Preparation: Immediately excise the liver and place it in a beaker of ice-cold 0.85% NaCl to chill.[3]

  • Mincing and Washing: Transfer the chilled liver to a fresh beaker of ice-cold saline, mince it into small pieces (~1 mm³) with scissors, and wash several times with Isolation Buffer I to remove blood.[5][6]

  • Homogenization: Transfer the minced tissue to a pre-chilled homogenizer with ~20 mL of Isolation Buffer I.[3] Homogenize with a loose pestle (10 strokes) followed by a tight pestle (10 strokes) or a shearing homogenizer for a short duration (e.g., 10 seconds).[3][4]

  • Differential Centrifugation:

    • Transfer the homogenate to centrifuge tubes and centrifuge at 500-700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[3][4]

    • Carefully collect the supernatant and transfer it to fresh tubes. Centrifuge at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet the mitochondria.[4][5]

    • Discard the supernatant.

  • Washing the Mitochondrial Pellet:

    • Gently resuspend the pellet in 20 mL of ice-cold Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.[5]

    • Repeat the wash step, optionally using Isolation Buffer II.[5]

  • Final Mitochondrial Pellet: After the final wash, discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of the desired experimental buffer (e.g., Respiration Buffer).

  • Protein Quantification: Determine the mitochondrial protein concentration using a standard method like the BCA assay. Adjust the concentration as needed for the uptake experiments.[5]

Part 2: Measurement of this compound Uptake

This section details a radiolabeled substrate uptake assay to measure the transport of this compound into the isolated mitochondria. Such assays are a standard method for quantifying substrate transport.[7]

Materials and Reagents:

  • Radiolabeled this compound: [¹⁴C]this compound or [³H]this compound.

  • Respiration Buffer: Composition can vary, but a typical buffer may contain: 125 mM KCl, 20 mM HEPES, 1 mM KH₂PO₄, 2 mM MgCl₂, 40 µM EGTA, pH 7.2.[8]

  • Substrates for Energizing Mitochondria: e.g., 5 mM succinate (B1194679) and 1 mM ADP.[9]

  • Inhibitor (for stopping the reaction): A suitable inhibitor for the putative this compound transporter. If unknown, rapid cooling and centrifugation can be used.

  • Silicone Oil: A mixture of silicone oils with a density intermediate to the aqueous buffer and the mitochondria (e.g., a mix of AR20 and AR200).

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

  • Microcentrifuge Tubes.

Protocol:

  • Preparation:

    • Prepare a stock solution of radiolabeled this compound of known specific activity.

    • Prepare a series of dilutions of unlabeled ("cold") this compound for kinetic analysis.

    • Pre-chill microcentrifuge tubes containing a layer of silicone oil over a small volume of a dense solution (e.g., 1 M sucrose) for separating mitochondria from the incubation medium.

  • Energizing Mitochondria:

    • In a microcentrifuge tube, add a known amount of mitochondrial protein (e.g., 0.5-1.0 mg/mL) to the Respiration Buffer.[5]

    • Add respiratory substrates like succinate and ADP to energize the mitochondria and incubate for 2-5 minutes at the desired temperature (e.g., 30°C).[5][9]

  • Initiating Uptake:

    • Start the uptake reaction by adding a mixture of radiolabeled and unlabeled this compound to the mitochondrial suspension. The final concentration of this compound will vary depending on the experiment (e.g., for kinetic analysis, a range of concentrations will be used).

  • Terminating Uptake:

    • After a specific time interval (e.g., ranging from seconds to minutes, determined in preliminary time-course experiments), terminate the transport by one of the following methods:

      • Inhibitor-Stop Method: Add a potent and rapidly acting inhibitor of the transporter.

      • Centrifugation-Stop Method: Layer the reaction mixture on top of the silicone oil in the pre-prepared microcentrifuge tubes and immediately centrifuge at high speed (e.g., 12,000 x g) for 1-2 minutes. This will pellet the mitochondria through the oil, separating them from the incubation medium containing the radiolabel.

  • Quantification:

    • After centrifugation, freeze the tubes and cut the tip containing the mitochondrial pellet.

    • Place the pellet in a scintillation vial, add a lysis buffer to solubilize the mitochondria, followed by the scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of this compound taken up per milligram of mitochondrial protein.

    • For kinetic analysis, plot the initial rate of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.[10]

Data Presentation

Quantitative data from this compound uptake experiments should be summarized in tables for clear comparison.

Table 1: Kinetic Parameters for Mitochondrial this compound Uptake

ParameterValueUnits
Km e.g., 50µM
Vmax e.g., 100nmol/min/mg protein

Note: The values presented are hypothetical and should be replaced with experimentally determined data.

Table 2: Effect of Inhibitors on this compound Uptake

InhibitorConcentration (µM)% Inhibition
Inhibitor A 10e.g., 75
Inhibitor B 50e.g., 20

Note: The values presented are hypothetical and should be replaced with experimentally determined data.

Visualizations

Experimental Workflow

G Experimental Workflow for Measuring this compound Uptake cluster_0 Mitochondria Isolation cluster_1 Uptake Assay Tissue 1. Liver Tissue Collection Homogenization 2. Homogenization Tissue->Homogenization Centrifugation1 3. Low-Speed Centrifugation (Remove Debris) Homogenization->Centrifugation1 Centrifugation2 4. High-Speed Centrifugation (Pellet Mitochondria) Centrifugation1->Centrifugation2 Washing 5. Washing Steps Centrifugation2->Washing FinalPellet 6. Final Mitochondrial Pellet Washing->FinalPellet Energize 7. Energize Mitochondria (Substrates: Succinate, ADP) FinalPellet->Energize Initiate 8. Initiate Uptake (Add [¹⁴C]this compound) Energize->Initiate Terminate 9. Terminate Uptake (Centrifuge through Silicone Oil) Initiate->Terminate Quantify 10. Quantify Radioactivity (Scintillation Counting) Terminate->Quantify DataAnalysis 11. Data Analysis (Calculate Km, Vmax) Quantify->DataAnalysis G Proposed Mitochondrial this compound Transport cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space Transporter Mitochondrial Carrier (e.g., SLC25 Family) Nicotinate_Matrix This compound Transporter->Nicotinate_Matrix NAD_Synthesis NAD+ Synthesis Nicotinate_Matrix->NAD_Synthesis NAD NAD+ NAD_Synthesis->NAD TCA Cycle &\nElectron Transport Chain TCA Cycle & Electron Transport Chain NAD->TCA Cycle &\nElectron Transport Chain Nicotinate_IMS This compound Nicotinate_IMS->Transporter Uptake

References

Application Notes: Lentiviral Overexpression of Nicotinate Pathway Enzymes for Research and Drug Development

References

Application Notes and Protocols for CRISPR-Cas9 Knockout of Nicotinate Transporters in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of nicotinate transporters, primarily focusing on the Sodium-coupled monocarboxylate transporter 1 (SMCT1), encoded by the SLC5A8 gene, and the Organic Anion Transporter 2 (OAT2), encoded by the SLC22A7 gene. These transporters play crucial roles in the cellular uptake of this compound (niacin, vitamin B3), a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis, and are implicated in various physiological and pathological processes, including cancer.[1]

Introduction to this compound Transporters

This compound is essential for maintaining cellular redox balance and is involved in a myriad of cellular processes. Its transport across the plasma membrane is mediated by specific solute carriers.

  • SLC5A8 (SMCT1): A sodium-coupled transporter responsible for the uptake of a broad range of monocarboxylates, including this compound, butyrate, pyruvate, and lactate.[1] It is considered a tumor suppressor, and its expression is often silenced in various cancers.[1][2]

  • SLC22A7 (OAT2): An organic anion transporter that facilitates the uptake of this compound, particularly in the liver.[3] It plays a significant role in the hepatic clearance of this compound and other organic anions.

The knockout of these transporters in cell lines provides a powerful tool to investigate their roles in cellular metabolism, signaling pathways, and drug disposition.

Data Presentation

Table 1: Example of Quantitative Data on CRISPR-Cas9 Knockout Efficiency of this compound Transporters
Target GeneCell LinegRNA Sequence (Example)Transfection MethodKnockout Efficiency (%)Validation Method
SLC5A8HCT116 (Colon Cancer)5'-CACCGGCTGCCCGATCTCATCGCCG-3'Lentiviral85Sanger Sequencing & Western Blot
SLC22A7HepG2 (Liver Cancer)5'-CACCGTTCACAGACAGCATCATCCA-3'RNP Electroporation92TIDE Analysis & Western Blot

Note: The gRNA sequences provided are for illustrative purposes. It is crucial to design and validate gRNAs for your specific experimental setup.

Table 2: Example of Functional Consequences of this compound Transporter Knockout
Cell LineKnockout GeneChange in [¹⁴C]-Nicotinate UptakeChange in Intracellular NAD+ LevelsChange in p-STAT3 (Tyr705) Levels
HCT116SLC5A880% decrease40% decrease60% increase
HepG2SLC22A775% decrease50% decreaseNot significant

Note: The data presented in this table are hypothetical examples to illustrate the expected outcomes and data presentation format. Actual results may vary depending on the cell line and experimental conditions.

Signaling Pathways

SLC5A8, Survivin, and STAT3 Signaling

SLC5A8 has been shown to suppress tumor progression through a mechanism involving the anti-apoptotic protein survivin.[1][4][5] Ectopic expression of SLC5A8 can lead to the translocation of survivin to the plasma membrane, depleting its nuclear pool and inhibiting its function.[1][4] This process can also lead to a decrease in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in cell survival and proliferation.[5]

SLC5A8_Survivin_STAT3_Pathway cluster_cell Cell cluster_nucleus Nuclear Events SLC5A8 SLC5A8 Survivin Survivin SLC5A8->Survivin Inhibits nuclear localization pSTAT3 p-STAT3 SLC5A8->pSTAT3 Inhibits Nucleus Nucleus Survivin->Nucleus Apoptosis Apoptosis Survivin->Apoptosis Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Nucleus Translocation Proliferation Proliferation Nucleus->Proliferation Promotes

Caption: SLC5A8-mediated inhibition of survivin and STAT3 signaling.

This compound Transport and NAD+ Biosynthesis

This compound is a key precursor for the Preiss-Handler pathway of NAD+ synthesis.[3][4][6][7] The knockout of this compound transporters like SLC5A8 and SLC22A7 is expected to reduce the intracellular availability of this compound, thereby impacting NAD+ levels.

NAD_Biosynthesis_Pathway Extracellular_this compound Extracellular This compound SLC5A8 SLC5A8 Extracellular_this compound->SLC5A8 SLC22A7 SLC22A7 Extracellular_this compound->SLC22A7 Intracellular_this compound Intracellular This compound Preiss_Handler Preiss-Handler Pathway Intracellular_this compound->Preiss_Handler SLC5A8->Intracellular_this compound SLC22A7->Intracellular_this compound NAD NAD+ Preiss_Handler->NAD Cellular_Functions Cellular Functions NAD->Cellular_Functions

Caption: Role of this compound transporters in NAD+ biosynthesis.

Experimental Protocols

Experimental Workflow

The general workflow for generating and validating this compound transporter knockout cell lines is depicted below.

Experimental_Workflow Start Start gRNA_Design 1. gRNA Design & Validation Start->gRNA_Design CRISPR_Delivery 2. CRISPR-Cas9 Delivery gRNA_Design->CRISPR_Delivery Cell_Isolation 3. Single Cell Isolation & Expansion CRISPR_Delivery->Cell_Isolation KO_Validation 4. Knockout Validation Cell_Isolation->KO_Validation Functional_Assays 5. Functional Assays KO_Validation->Functional_Assays End End Functional_Assays->End

Caption: General workflow for CRISPR-Cas9 knockout experiments.

gRNA Design and Validation

Objective: To design and select highly efficient and specific guide RNAs targeting the gene of interest (SLC5A8 or SLC22A7).

Materials:

  • FASTA sequence of the target gene exon (early exons are preferred).

  • Online gRNA design tools (e.g., GenScript's gRNA design tool, IDT's Custom Alt-R™ CRISPR-Cas9 guide RNA design tool).[8]

Protocol:

  • Obtain the FASTA sequence of an early constitutive exon of the target gene from a database like NCBI.

  • Input the sequence into a gRNA design tool.

  • Select 2-3 gRNAs with high on-target scores and low off-target scores. The gRNA sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

  • Example gRNA sequences (Human):

    • SLC5A8: Search validated gRNA databases or design using online tools.

    • SLC22A7: A pre-designed gRNA sequence is available: 5'-GACATGGACACAGCCGCCGC-3' (targeting an early exon).[2]

  • Synthesize the gRNA oligonucleotides.

CRISPR-Cas9 Delivery

Objective: To deliver the Cas9 nuclease and gRNA into the target cell line.

Methods:

  • Lentiviral Transduction (for stable expression):

    • Clone the gRNA sequence into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

    • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

    • Transduce the target cell line with the lentiviral particles.

    • Select for transduced cells using the appropriate antibiotic.

  • Ribonucleoprotein (RNP) Electroporation (for transient, DNA-free editing):

    • Purchase or prepare purified Cas9 protein and synthetic gRNA.

    • Form the RNP complex by incubating Cas9 protein and gRNA.

    • Deliver the RNP complex into the cells using an electroporation system according to the manufacturer's protocol.

Single Cell Isolation and Expansion

Objective: To isolate and expand single cell clones to obtain a homogenous knockout population.

Protocol:

  • After CRISPR-Cas9 delivery (and selection, if applicable), dilute the cells to a concentration of approximately 1 cell per 100 µL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Visually inspect the wells to confirm the presence of single cells.

  • Culture the single cells until colonies are formed.

  • Expand the colonies into larger culture vessels.

Knockout Validation

Objective: To confirm the successful knockout of the target gene at the genomic and protein levels.

Protocols:

  • Genomic DNA Analysis:

    • Isolate genomic DNA from the expanded clones.

    • Amplify the target region by PCR using primers flanking the gRNA target site.

    • Analyze the PCR products for insertions or deletions (indels) using one of the following methods:

      • Sanger Sequencing: Sequence the PCR product and analyze the chromatogram for mixed peaks indicative of indels.

      • TIDE (Tracking of Indels by Decomposition) Analysis: A web-based tool that quantifies indel frequencies from Sanger sequencing data.

  • Western Blot Analysis:

    • Prepare protein lysates from the wild-type and potential knockout clones.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein (SLC5A8 or SLC22A7).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • A complete loss of the protein band in the knockout clones confirms successful knockout.

Functional Assays

Objective: To assess the functional consequences of this compound transporter knockout.

Protocols:

  • This compound Uptake Assay:

    • Seed wild-type and knockout cells in a multi-well plate.

    • Incubate the cells with a solution containing radiolabeled [¹⁴C]-nicotinate for a defined period.

    • Wash the cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize the uptake to the total protein content in each well.

  • Intracellular NAD+ Measurement:

    • Culture wild-type and knockout cells under standard conditions.

    • Extract intracellular metabolites.

    • Measure NAD+ levels using a commercially available NAD/NADH assay kit or by LC-MS.[9][10][11]

  • STAT3 Phosphorylation Analysis:

    • Culture wild-type and SLC5A8 knockout cells.

    • Prepare protein lysates.

    • Perform Western blot analysis using antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.[12]

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

By following these detailed protocols and application notes, researchers can successfully generate and validate this compound transporter knockout cell lines, enabling in-depth studies of their roles in cellular physiology and disease.

References

Application Notes and Protocols for Nicotinate Administration in Rodent Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing nicotinate and its derivatives in rodent models of metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD).

Introduction to this compound in Metabolic Disease Research

Nicotinic acid (niacin) and its amide form, nicotinamide (B372718), are B-complex vitamins that play crucial roles in cellular metabolism. Beyond their nutritional functions, these compounds have been investigated for their pharmacological effects on metabolic disorders. Nicotinic acid is known to activate the G-protein coupled receptor 109A (GPR109A), which mediates various metabolic effects, including the inhibition of lipolysis in adipose tissue.[1][2][3] Rodent models are invaluable tools for elucidating the mechanisms of action and therapeutic potential of this compound administration in conditions of metabolic dysregulation.

Key Rodent Models and this compound Administration Strategies

Streptozotocin-Nicotinamide Model of Type 2 Diabetes

A widely used model for non-obese T2D involves the combined administration of streptozotocin (B1681764) (STZ), a pancreatic β-cell toxin, and nicotinamide, which offers partial protection to these cells.[4][5][6] This approach results in a diabetic phenotype characterized by moderate, stable hyperglycemia and impaired insulin (B600854) secretion, mimicking certain aspects of human T2D.[5]

High-Fat Diet-Induced Obesity and NAFLD Models

Rodents fed a high-fat diet (HFD) develop key features of metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis (NAFLD).[7][8] this compound and its derivatives are often administered to these models to investigate their potential to prevent or reverse these metabolic abnormalities.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound administration in rodent models of metabolic disease.

Table 1: Effects of Nicotinamide in a Rat Model of Metabolic Dysfunction [9]

ParameterControl (Saline)6 mg NAM/100g BW20 mg NAM/100g BW60 mg NAM/100g BW
Route of Administration i.p. injectioni.p. injectioni.p. injectioni.p. injection
Duration 2 or 5 weeks2 or 5 weeks2 or 5 weeks2 or 5 weeks
Weight Gain HigherLowerLowerLower
Food Intake HigherLowerLowerLower
Liver Total Lipid Content NormalIncreasedIncreasedIncreased
Plasma Choline Levels NormalDecreasedDecreasedDecreased
Liver Choline Levels NormalDecreasedDecreasedDecreased

NAM: Nicotinamide; BW: Body Weight; i.p.: intraperitoneal

Table 2: Effects of Niacin in a High-Fat Diet-Induced NAFLD Rat Model [8]

ParameterNormal ChowHigh-Fat (HF) DietHF + 0.5% NiacinHF + 1.0% Niacin
Route of Administration In dietIn dietIn dietIn diet
Duration 4 weeks4 weeks4 weeks4 weeks
Liver Fat Content NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Liver Weight NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Hepatic Oxidative Products NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Table 3: Effects of Niacin in a High-Fat-Rich Diet (HFRD) Induced Obesity Rat Model [10][11]

ParameterNormal Diet (ND) + VehicleHFRD + VehicleHFRD + 25 mg/mL/kg NiacinHFRD + 50 mg/mL/kg Niacin
Route of Administration OralOralOralOral
Duration 8 weeks8 weeks8 weeks8 weeks
Cumulative Body Weight Gain NormalIncreasedDecreasedDecreased
Food Intake NormalIncreasedDecreasedDecreased

Experimental Protocols

Protocol for Induction of Type 2 Diabetes with Streptozotocin and Nicotinamide

This protocol is adapted from methodologies described in Masiello et al. (1998).[5]

Materials:

  • Male Wistar rats (e.g., 3 months old)

  • Streptozotocin (STZ)

  • Nicotinamide (NAM)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Saline solution (0.9% NaCl)

  • Glucometer and test strips

Procedure:

  • Fast the rats overnight before the induction.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

  • Prepare a solution of nicotinamide in saline.

  • Weigh the rats and calculate the required dosages. A commonly used dosage is 230 mg/kg body weight for nicotinamide and 65 mg/kg body weight for STZ.[5]

  • Administer nicotinamide via intraperitoneal (i.p.) injection.

  • Fifteen minutes after the nicotinamide injection, administer STZ via intravenous (i.v.) injection.[5]

  • Return the rats to their cages with free access to food and water. To prevent initial drug-induced hypoglycemia, provide a 5% glucose solution in the drinking water for the first 24 hours.

  • Monitor blood glucose levels regularly (e.g., 72 hours post-injection and then weekly) to confirm the development of stable hyperglycemia. Rats with non-fasting blood glucose levels above a predetermined threshold (e.g., 155 mg/dl) can be considered diabetic.[5]

Protocol for High-Fat Diet-Induced Obesity and Niacin Treatment

This protocol is based on studies investigating the effects of niacin on diet-induced obesity and NAFLD.[7][8]

Materials:

  • Male C57BL/6J mice (e.g., 7 weeks old)

  • Standard chow diet

  • High-fat diet (HFD), e.g., 60% of calories from fat.[7]

  • Niacin (Nicotinic Acid)

  • Metabolic cages for monitoring food and water intake (optional)

Procedure:

  • Acclimatize the mice to the housing conditions for at least one week.

  • Divide the mice into experimental groups (e.g., Control on standard chow, HFD, HFD + Niacin).

  • Provide the respective diets to the animals ad libitum.

  • For the treatment group, administer niacin. This can be done in several ways:

    • In the diet: Mix niacin into the HFD at a specified concentration (e.g., 0.5% or 1.0% w/w).[8]

    • In drinking water: Dissolve niacin in the drinking water at a specified concentration (e.g., 3.0 mg/mL).[7] Ensure the water bottles are protected from light.

    • Oral gavage: Administer a specific dose of niacin (e.g., 25 or 50 mg/mL/kg) daily or as required.[10][11]

  • Monitor body weight and food/water intake regularly (e.g., weekly).

  • At the end of the study period (e.g., 8-16 weeks), perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • Collect blood and tissues (e.g., liver, adipose tissue) for biochemical and histological analysis.

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathway in Metabolic Regulation

Nicotinic acid exerts many of its metabolic effects through the activation of the G-protein coupled receptor GPR109A, which is expressed in adipocytes and immune cells like macrophages.[1] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase, ultimately inhibiting the release of free fatty acids into the circulation.

GPR109A_Signaling This compound This compound GPR109A GPR109A This compound->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Release of FFAs) HSL->Lipolysis

GPR109A signaling cascade initiated by this compound.

Experimental Workflow for a High-Fat Diet Study

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a high-fat diet-induced obesity model.

HFD_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Diet Dietary Intervention (Standard Chow vs. HFD) Grouping->Diet Treatment This compound Administration (in diet, water, or gavage) Diet->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic Metabolic Phenotyping (GTT, ITT) Monitoring->Metabolic Termination Study Termination and Sample Collection Metabolic->Termination Analysis Biochemical and Histological Analysis Termination->Analysis

Workflow for a high-fat diet rodent study.

Logical Relationship in the STZ-Nicotinamide T2D Model

This diagram illustrates the interplay between STZ and nicotinamide in inducing a type 2 diabetic phenotype.

STZ_NAM_Logic STZ Streptozotocin (STZ) Damage β-cell Damage STZ->Damage NAM Nicotinamide (NAM) Protection Partial Protection NAM->Protection BetaCell Pancreatic β-cells Result Reduced β-cell Mass & Impaired Insulin Secretion BetaCell->Result Damage->BetaCell Induces Protection->BetaCell Provides T2D Type 2 Diabetes Phenotype Result->T2D

Mechanism of the STZ-Nicotinamide T2D model.

References

Application Notes and Protocols for In Situ Hybridization: Localization of Nicotinate Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is an essential coenzyme and substrate for critical cellular processes, including redox reactions, DNA repair, and cell signaling.[1][2][3] The biosynthesis of NAD+ occurs through multiple pathways, including de novo synthesis from tryptophan and salvage pathways that recycle nicotinamide or utilize nicotinic acid (NA).[1][4] The enzymes that catalyze these metabolic conversions are critical for maintaining cellular NAD+ pools. Their spatial expression patterns within tissues can provide significant insights into metabolic activity, disease pathology, and the mechanism of action for drugs targeting NAD+ metabolism.

In situ hybridization (ISH) is a powerful technique used to visualize specific DNA or RNA sequences within the morphological context of a tissue section.[5][6][7] By using labeled nucleic acid probes complementary to the messenger RNA (mRNA) of a specific enzyme, ISH allows for the precise localization of gene expression. This application note provides a comprehensive overview and detailed protocols for using chromogenic in situ hybridization (CISH) to localize nicotinate metabolizing enzymes in tissue samples.

Key Enzymes in this compound Metabolism

The synthesis of NAD+ is governed by several key enzymes distributed across de novo and salvage pathways. Understanding the primary roles of these enzymes is crucial for designing and interpreting ISH experiments.

EnzymeAbbreviationPathwayPrimary FunctionCitations
Quinolinate PhosphoribosyltransferaseQPRTDe NovoConverts quinolinic acid (QA) to nicotinic acid mononucleotide (NAMN).[1][8][1][8]
This compound PhosphoribosyltransferaseNAPRTPreiss-Handler SalvageConverts nicotinic acid (NA) to nicotinic acid mononucleotide (NAMN).[8][9][10][8][9][10]
Nicotinamide PhosphoribosyltransferaseNAMPTSalvageThe rate-limiting enzyme that converts nicotinamide (Nam) to nicotinamide mononucleotide (NMN).[2][9][11][2][9][11]
Nicotinamide Mononucleotide AdenylyltransferaseNMNATConvergentTransfers an adenylate group to form nicotinic acid adenine dinucleotide (NaAD) or NAD+.[3][4][3][4]
NAD SynthetaseNADSYN1ConvergentCatalyzes the final amidation step to form NAD+ from NaAD.[9][9]
Nicotinamide N-methyltransferaseNNMTSalvage/CatabolismMethylates nicotinamide, regulating its levels and impacting NAD+ regeneration.[9][11][9][11]

This compound and NAD+ Metabolism Pathways

The diagram below illustrates the primary pathways for NAD+ biosynthesis. ISH can be used to determine the tissue-specific localization of the mRNA for each enzyme shown, providing a map of metabolic potential.

Nicotinate_Metabolism_Pathway Simplified NAD+ Biosynthesis Pathways cluster_denovo De Novo Pathway cluster_salvage Salvage & Preiss-Handler Pathways cluster_common Convergent Pathway Tryptophan Tryptophan QA Quinolinic Acid (QA) Tryptophan->QA multiple steps QPRT QPRT QA->QPRT NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT Nam Nicotinamide (Nam) NAMPT NAMPT Nam->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT2 NMNAT NMN->NMNAT2 NAMN Nicotinic Acid Mononucleotide (NAMN) NMNAT NMNAT NAMN->NMNAT NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NADSYN1 NADSYN1 NaAD->NADSYN1 NAD NAD+ QPRT->NAMN NAPRT->NAMN NAMPT->NMN NMNAT->NaAD NADSYN1->NAD NMNAT2->NAD

Caption: Key enzymes and intermediates in the de novo and salvage pathways of NAD+ synthesis.

Experimental Protocols

This section provides a generalized protocol for chromogenic in situ hybridization using digoxigenin (B1670575) (DIG)-labeled RNA probes. This protocol should be optimized for the specific tissue and target mRNA of interest.

RNA Probe Design and Synthesis

Successful ISH depends on a highly specific and sensitive probe.

  • Probe Selection: Design an antisense RNA probe (riboprobe) complementary to the target enzyme's mRNA. The optimal length is typically between 250-800 bases.[12] Use bioinformatics tools like NCBI BLAST to ensure the probe sequence is unique and will not cross-hybridize with other transcripts.

  • Template Generation:

    • Clone the target sequence into a vector containing opposable RNA polymerase promoters (e.g., T7 and SP6).

    • Alternatively, generate a PCR product of the target sequence, adding a T7 RNA polymerase promoter sequence to the 5' end of the reverse primer.[13]

    • Linearize the plasmid DNA template with a restriction enzyme to ensure a defined transcript length.[14][15]

  • In Vitro Transcription (DIG Labeling):

    • Set up the transcription reaction using a commercially available kit. A typical 20 µL reaction includes:

      • Linearized DNA Template (approx. 1 µg)

      • 10x Transcription Buffer (2 µL)

      • 10x DIG RNA Labeling Mix (2 µL)[14]

      • RNase Inhibitor (1 µL)

      • T7 or SP6 RNA Polymerase (1.5 µL)

      • Nuclease-free water to 20 µL

    • Incubate at 37°C for at least 2 hours, or overnight.[13][15]

    • Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.[16]

    • Purify the labeled RNA probe via ethanol (B145695) precipitation or using a spin column.[15]

    • Resuspend the probe in nuclease-free water, quantify using a spectrophotometer, and store at -80°C.

Tissue Preparation

Proper tissue fixation and preparation are critical for preserving both morphology and target mRNA.[17]

  • For Formalin-Fixed, Paraffin-Embedded (FFPE) Sections:

    • Deparaffinization: Immerse slides in xylene (2x 5 minutes), followed by rehydration through a graded ethanol series: 100% (2x 3 minutes), 95% (1x 3 minutes), 70% (1x 3 minutes), and finally in distilled water.[12]

    • Permeabilization: To allow probe entry, digest the tissue with Proteinase K. The concentration and time (e.g., 10-20 µg/mL for 5-15 minutes at 37°C) must be optimized for the tissue type.[16]

    • Post-fixation: Briefly post-fix in 4% paraformaldehyde to secure the mRNA.

    • Acetylation: Incubate slides in a freshly prepared solution of 0.1 M triethanolamine (B1662121) (TEA) with acetic anhydride (B1165640) to reduce non-specific probe binding.[16]

  • For Frozen Sections:

    • Fix slides in ice-cold 4% paraformaldehyde for 15-20 minutes.

    • Wash in PBS.

    • Proceed directly to the permeabilization and acetylation steps as described for FFPE sections.

In Situ Hybridization and Washing
  • Pre-hybridization: Add 100-200 µL of hybridization solution (typically containing 50% formamide (B127407), SSC, and blocking reagents) to each section. Incubate in a humidified chamber for 1-2 hours at the hybridization temperature (e.g., 55-65°C).[12]

  • Hybridization:

    • Dilute the DIG-labeled probe in hybridization solution to the desired concentration (e.g., 100-500 ng/mL).

    • Denature the probe by heating at 95°C for 2 minutes, then immediately chill on ice.[12]

    • Drain the pre-hybridization solution from the slides and add the probe solution.

    • Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.[12][14]

  • Post-Hybridization Washes (High Stringency):

    • Carefully remove coverslips.

    • Wash slides in 2x SSC at the hybridization temperature to remove excess probe.

    • Perform high-stringency washes in a solution like 0.1x SSC with 50% formamide at 50-65°C (2x 30 minutes) to remove non-specifically bound probe.[14][17]

    • Wash in a maleic acid-based buffer (MABT) to prepare for antibody incubation.[14]

Immunohistochemical Detection and Visualization
  • Blocking: Block non-specific antibody binding by incubating slides in a blocking buffer (e.g., MABT with 2% blocking reagent or serum) for 1-2 hours at room temperature.[12]

  • Antibody Incubation: Incubate with an anti-digoxigenin (Anti-DIG) antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, overnight at 4°C.[14]

  • Washing: Wash slides extensively in MABT (e.g., 5x 10 minutes) to remove unbound antibody.[12]

  • Color Development:

    • Equilibrate slides in a pre-staining buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2).[12]

    • Incubate slides in a solution containing the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolylphosphate). This reaction produces a dark blue/purple precipitate where the probe is localized.[14]

    • Monitor color development under a microscope (can take from 2 hours to overnight).

    • Stop the reaction by washing thoroughly in water.

  • Counterstaining and Mounting:

    • (Optional) Counterstain with a nuclear stain like Nuclear Fast Red for morphological context.

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Experimental Workflow for In Situ Hybridization

ISH_Workflow General Workflow for Chromogenic In Situ Hybridization start Start: Tissue Sample (FFPE or Frozen) prep 1. Tissue Preparation (Deparaffinization, Permeabilization) start->prep prehyb 2. Pre-hybridization (Blocking non-specific sites) prep->prehyb hyb 3. Hybridization (Incubate with DIG-labeled probe overnight) prehyb->hyb wash 4. Post-Hybridization Washes (High stringency to remove unbound probe) hyb->wash block 5. Blocking (Prepare for antibody incubation) wash->block antibody 6. Antibody Incubation (Anti-DIG-AP conjugate) block->antibody detection 7. Signal Detection (Add NBT/BCIP substrate) antibody->detection mount 8. Counterstain & Mounting (Nuclear Fast Red, permanent mounting) detection->mount end End: Microscopic Analysis mount->end

Caption: A step-by-step flowchart of the in situ hybridization and detection process.

Quantitative Data Presentation

While CISH is primarily a qualitative technique for localization, semi-quantitative analysis can be performed using image analysis software to measure the intensity and area of the signal. Results can be presented in a scoring system or by calculating an index.[18][19] For example, a Chromosome Index (CI) can be adapted to an "Expression Index" by counting signal spots per nucleus.[19]

Below is an illustrative table showing how expression data for NAPRT could be presented. This data is hypothetical and serves as a template for reporting experimental findings.

Table 1: Illustrative Expression of this compound Phosphoribosyltransferase (NAPRT) mRNA

TissueRegionExpression Score (0-4)Staining PatternNotes
Liver Hepatocytes (Periportal)3+Strong, diffuse cytoplasmic stainingExpression appears highest around the portal triad.
Hepatocytes (Centrilobular)2+Moderate, diffuse cytoplasmic stainingGradient of expression observed across the liver lobule.
Small Intestine Villi (Enterocytes)4+Intense, apical cytoplasmic stainingConsistent with a primary role in dietary niacin absorption.[10]
Crypts of Lieberkühn1+Weak, sparse staining in progenitor cellsLower expression in proliferative compartments.
Kidney Proximal Tubules3+Strong, granular cytoplasmic stainingSuggests a role in niacin reabsorption from filtrate.[10]
Glomeruli0No detectable signal-
Brain Cerebral Cortex (Neurons)1+Weak, punctate staining in neuronal perikaryaLow basal expression.
Glial Cells0No detectable signal-

Scoring: 0 = No signal; 1+ = Weak signal; 2+ = Moderate signal; 3+ = Strong signal; 4+ = Intense signal.

References

Application Notes and Protocols for Flow Cytometry Analysis of Nicotinate-Induced Cellular Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinate, also known as niacin or vitamin B3, is a crucial molecule in cellular metabolism and signaling. It exerts its biological effects primarily through the G-protein coupled receptor GPR109A (also known as HCA2). Activation of GPR109A by this compound triggers a cascade of intracellular events that can influence a variety of cellular processes, including apoptosis, cell cycle progression, intracellular calcium levels, and the production of reactive oxygen species (ROS). Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative, and multi-parametric analysis of these cellular changes at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to investigate the multifaceted effects of this compound on cells.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data obtained from flow cytometry experiments analyzing the effects of this compound treatment on a cancer cell line expressing GPR109A.

Table 1: this compound-Induced Apoptosis

TreatmentConcentration (mM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.7 ± 3.58.9 ± 1.25.4 ± 1.0
This compound568.3 ± 4.220.1 ± 2.511.6 ± 1.8
This compound1045.1 ± 5.135.8 ± 3.319.1 ± 2.4

Table 2: this compound-Induced Cell Cycle Arrest

TreatmentConcentration (mM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control065.4 ± 3.320.1 ± 2.114.5 ± 1.8
This compound162.1 ± 2.918.5 ± 1.919.4 ± 2.2
This compound550.7 ± 4.115.2 ± 1.534.1 ± 3.5
This compound1038.9 ± 3.812.8 ± 1.348.3 ± 4.0

Table 3: this compound-Induced Intracellular Calcium Flux

TreatmentConcentration (mM)Baseline Ratio (Indo-1 AM)Peak Ratio (Indo-1 AM)Fold Change
Control00.85 ± 0.050.88 ± 0.061.04
This compound10.86 ± 0.041.25 ± 0.091.45
This compound50.84 ± 0.051.89 ± 0.122.25
This compound100.85 ± 0.062.54 ± 0.182.99

Table 4: this compound-Induced Reactive Oxygen Species (ROS) Production

TreatmentConcentration (mM)Mean Fluorescence Intensity (MFI) of DCFDA
Control0150 ± 25
This compound1225 ± 38
This compound5480 ± 62
This compound10850 ± 95

Signaling Pathways and Experimental Workflows

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gi Gαi Pathway cluster_beta_arrestin β-Arrestin Pathway cluster_plc PLC Pathway GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Gq Gαq GPR109A->Gq Activates This compound This compound This compound->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Cell Cycle Arrest, etc.) CREB->Cellular_Responses ERK ERK1/2 BetaArrestin->ERK Activates NFkB NF-κB BetaArrestin->NFkB Modulates ERK->Cellular_Responses NFkB->Cellular_Responses PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Ca2_release->Cellular_Responses

Caption: GPR109A Signaling Pathway.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture (e.g., GPR109A-expressing cells) Nicotinate_Treatment This compound Treatment (Dose- and time-course) Cell_Culture->Nicotinate_Treatment Cell_Harvesting Cell Harvesting (Trypsinization/Scraping) Nicotinate_Treatment->Cell_Harvesting Washing Washing (PBS) Cell_Harvesting->Washing Apoptosis_Staining Apoptosis Staining (Annexin V & PI) Washing->Apoptosis_Staining CellCycle_Staining Cell Cycle Staining (PI/RNase) Washing->CellCycle_Staining Calcium_Staining Calcium Flux Staining (Indo-1 AM) Washing->Calcium_Staining ROS_Staining ROS Staining (DCFDA) Washing->ROS_Staining Flow_Cytometer Flow Cytometer Acquisition Apoptosis_Staining->Flow_Cytometer CellCycle_Staining->Flow_Cytometer Calcium_Staining->Flow_Cytometer ROS_Staining->Flow_Cytometer Data_Analysis Data Analysis (Gating, Quantification) Flow_Cytometer->Data_Analysis Results Results (Tables, Graphs) Data_Analysis->Results

Application Notes: Utilizing Nicotinate and its Derivatives to Study Sirtuin Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sirtuins are a family of highly conserved NAD⁺-dependent protein deacetylases and ADP-ribosyltransferases (SIRT1-7 in mammals) that are critical regulators of cellular health, metabolism, and aging.[1][2] Their enzymatic activity is fundamentally dependent on the availability of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a co-substrate.[1] During the deacetylation reaction, sirtuins cleave NAD⁺ to yield a deacetylated protein substrate, nicotinamide (NAM), and O-acetyl-ADP-ribose.[1][3] This dependency positions sirtuins as key cellular energy sensors.

Nicotinate (nicotinic acid) and its related compounds, collectively known as niacin or Vitamin B3, are essential precursors for NAD⁺ biosynthesis.[1] By modulating the intracellular NAD⁺ pool, these molecules serve as powerful tools for studying sirtuin activity in vitro. Nicotinamide (NAM), while being a direct product and feedback inhibitor of the sirtuin reaction, is also a key component of the primary NAD⁺ salvage pathway in mammalian cells.[4][5] This creates a dual role for NAM: direct inhibition of sirtuin activity in purified enzyme assays and potential stimulation of sirtuin activity within a cellular context by conversion to NAD⁺.[4][5][6] These application notes provide a comprehensive guide for researchers on using this compound and its derivatives to investigate sirtuin biology.

Biochemical Signaling Pathways

The primary mechanism by which this compound and its derivatives modulate sirtuin activity is by fueling the biosynthesis of NAD⁺ through two principal pathways:

  • The Preiss-Handler Pathway: This pathway converts nicotinic acid (this compound) into NAD⁺. Key enzymes in this process include this compound phosphoribosyltransferase (NAPRT), nicotinamide mononucleotide adenylyltransferases (NMNATs), and NAD⁺ synthetase (NADS).[1]

  • The Salvage Pathway: This is the primary route for NAD⁺ synthesis in mammals, recycling nicotinamide (NAM) back into NAD⁺. The rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT), converts NAM to nicotinamide mononucleotide (NMN).[1][7] NMN is subsequently converted to NAD⁺ by NMNATs.[1][7] Supplementing with precursors like NMN can bypass the rate-limiting step and significantly boost intracellular NAD⁺ levels, thereby enhancing sirtuin activity.[7]

NAD_Biosynthesis_Sirtuin_Activation cluster_PreissHandler Preiss-Handler Pathway cluster_Salvage Salvage Pathway cluster_Sirtuin Sirtuin Activity NA Nicotinic Acid (this compound) NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD SIRT Sirtuin (e.g., SIRT1) NAD->SIRT NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (rate-limiting) NMN->NAD NMNATs SIRT->NAM Feedback Inhibition Deacetylation Protein Deacetylation SIRT->Deacetylation

Caption: NAD+ biosynthesis pathways and sirtuin activation.

Data Presentation: Quantitative Effects on Sirtuin Activity

The following tables summarize quantitative data on the interaction between nicotinamide (NAM) and sirtuins, as well as the downstream effects of niacin supplementation.

Table 1: In Vitro Inhibition of Sirtuin Activity by Nicotinamide (NAM)

Sirtuin IsoformIC₅₀ Value (µM)Experimental ContextReference
Human SIRT150 - 180Purified enzyme assay[5]
Human SIRT336.7 ± 1.3Purified enzyme assay with 1 mM NAD⁺[8]

Table 2: Effects of Niacin Supplementation on Sirtuin Activity and Downstream Targets

Cell/Animal ModelCompoundConcentration / DoseDurationMeasured EffectResultReference
Human Aortic Endothelial Cells (HAEC)Niacin0.2 mM24 hIncreased NO production40% increase[1]
Human Aortic Endothelial Cells (HAEC)Niacin0.3 mM24 hIncreased NO production76% increase[1]
Wistar Rats (in vivo)Niacin60 mg/kg15 daysIncreased SIRT1 expressionSignificant increase[1]
Wistar Rats (in vivo)Niacin60 mg/kg15 daysDecreased TNF-α levelsSignificant decrease[1]

Experimental Protocols

Protocol 1: In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol is a generalized method adapted from commercially available kits (e.g., Fluor de Lys-type) to measure the activity of a purified sirtuin enzyme in the presence of a test compound like this compound or its derivatives.[1][7]

Objective: To determine the direct effect (inhibition or activation) of a compound on sirtuin deacetylase activity.

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT1)

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1 substrate)

  • NAD⁺

  • This compound or derivative (e.g., Nicotinamide) stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[7]

  • Developer solution (containing a protease to cleave the deacetylated substrate)[1]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your test compound (e.g., Nicotinamide) in the assay buffer. Create a serial dilution to test a range of concentrations.

    • Dilute the recombinant sirtuin enzyme and the fluorogenic peptide substrate in cold assay buffer to the desired working concentrations.

    • Prepare the NAD⁺ solution in assay buffer.

  • Reaction Setup:

    • Add the following components to each well of a 96-well black microplate in the specified order:

      • Assay Buffer

      • Test compound solution (various concentrations) or vehicle control.

      • Sirtuin enzyme solution.

    • Include essential controls:

      • Negative Control (No Enzyme): Buffer, substrate, NAD⁺, but no sirtuin enzyme.

      • Positive Control (No Inhibitor): Buffer, substrate, NAD⁺, and sirtuin enzyme.

  • Initiate Reaction:

    • Add the NAD⁺ solution to each well to start the deacetylation reaction.

    • Mix gently by shaking the plate.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.[1][7]

  • Development:

    • Stop the enzymatic reaction by adding the Developer solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light. The developer cleaves the deacetylated substrate, releasing the fluorophore.[1]

  • Measurement:

    • Measure the fluorescence intensity using a plate reader. For typical Fluor de Lys substrates, use an excitation wavelength of ~350-360 nm and an emission wavelength of ~460 nm.[1][7]

  • Data Analysis:

    • Subtract the background fluorescence (from the "No Enzyme" control) from all readings.

    • Normalize the data to the "Positive Control" to determine the percent inhibition or activation.

    • Plot the percent activity against the test compound concentration to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

Sirtuin_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (96-well plate) cluster_reaction 3. Reaction & Detection prep_reagents Prepare Reagents: - Sirtuin Enzyme - Peptide Substrate - NAD+ - Test Compound (this compound) add_buffer Add Assay Buffer & Test Compound add_enzyme Add Sirtuin Enzyme add_buffer->add_enzyme add_nad Initiate with NAD+ add_enzyme->add_nad incubate_37 Incubate 37°C for 30-60 min add_developer Add Developer Solution incubate_37->add_developer incubate_rt Incubate RT for 15 min add_developer->incubate_rt read_fluorescence Read Fluorescence (Ex/Em = 360/460 nm) incubate_rt->read_fluorescence

Caption: Workflow for an in vitro fluorometric sirtuin activity assay.
Protocol 2: Measurement of Intracellular NAD⁺ Levels

This protocol describes how to treat cultured cells with a this compound derivative and subsequently measure the change in intracellular NAD⁺ concentration, a key indicator of the substrate available for sirtuin activity.

Objective: To quantify the effect of this compound supplementation on the intracellular NAD⁺ pool in a cell-based in vitro model.

Materials:

  • Cultured mammalian cells

  • Cell culture medium and supplements

  • This compound derivative (e.g., Niacin, NMN) for treatment

  • Phosphate-buffered saline (PBS)

  • NAD⁺/NADH extraction buffer

  • Commercial NAD⁺/NADH assay kit (enzymatic cycling or HPLC-based)

  • BCA protein assay kit

  • Homogenizer or sonicator

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound derivative (e.g., 100 µM, 500 µM, 1 mM NMN) for a specified duration (e.g., 6, 12, or 24 hours).[7] Include an untreated vehicle control.

  • Cell Lysis and Extraction:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold NAD⁺/NADH extraction buffer to the cells.

    • Scrape the cells and collect the lysate.

    • Homogenize or sonicate the samples on ice to ensure complete lysis.

    • Centrifuge the lysates at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the NAD⁺/NADH. Keep a small aliquot for protein quantification.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate aliquot using a BCA protein assay kit. This is crucial for normalizing the NAD⁺ levels.

  • NAD⁺ Measurement (Enzymatic Cycling Assay Example):

    • Follow the manufacturer's protocol for the commercial NAD⁺/NADH assay kit.

    • Typically, this involves adding the extracted samples to a reaction mixture containing an enzyme that cycles between NAD⁺ and NADH, producing a colorimetric or fluorometric product.

    • Incubate the reaction for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the NAD⁺ concentration in each sample based on a standard curve generated with known NAD⁺ concentrations.

    • Normalize the NAD⁺ concentration to the total protein concentration for each sample (e.g., pmol NAD⁺/µg protein).

    • Compare the normalized NAD⁺ levels in the treated samples to the untreated control to determine the fold-change.

NAD_Measurement_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_extraction 2. Sample Preparation cluster_analysis 3. Quantification & Analysis plate_cells Plate cells and allow adherence treat_cells Treat with this compound derivative (e.g., NMN) plate_cells->treat_cells wash_cells Wash cells with ice-cold PBS extract_nad Add Extraction Buffer & Lyse Cells wash_cells->extract_nad centrifuge Centrifuge to pellet debris extract_nad->centrifuge collect_supernatant Collect Supernatant (contains NAD+) centrifuge->collect_supernatant protein_assay Quantify Protein (BCA Assay) collect_supernatant->protein_assay nad_assay Measure NAD+ (Enzymatic Assay) collect_supernatant->nad_assay normalize Normalize NAD+ to Protein Concentration nad_assay->normalize

Caption: Workflow for measuring intracellular NAD+ levels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nicotinate for Maximal NAD+ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing nicotinate (nicotinic acid, NA) concentration for maximal Nicotinamide Adenine Dinucleotide (NAD+) synthesis in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of nicotinic acid to use for maximizing NAD+ levels in cell culture?

A1: The optimal concentration of nicotinic acid is highly cell-type dependent and must be determined empirically. It is influenced by the expression level of this compound Phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway which converts nicotinic acid to NAD+.[1][2] For example, in Normal Human Epidermal Keratinocytes (NHEK), a significant 1.3-fold increase in NAD+ was observed at a concentration of 10 µM.[3] However, at higher concentrations (30-100 µM), this effect was slightly reversed.[3] For other cell types, a dose-response experiment is crucial to identify the optimal concentration.

Q2: How long should I incubate my cells with nicotinic acid?

A2: The ideal incubation time can vary. Preliminary studies in HEK293 cells have shown that NAD+ levels can be upregulated in as little as 2 hours.[3] For Normal Human Epidermal Keratinocytes, a 6-hour incubation period was found to be effective.[3] We recommend performing a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the peak time for NAD+ synthesis in your specific cell model.

Q3: My cells are not showing an increase in NAD+ levels after treatment with nicotinic acid. What could be the reason?

A3: A lack of response to nicotinic acid is often due to low or absent expression of the NAPRT enzyme.[1][2] Different cell and tissue types have varying levels of NAPRT expression.[4] It is essential to verify NAPRT expression in your cell line at both the mRNA and protein levels. Additionally, ensure that the nicotinic acid in your culture medium is not being degraded, which can occur, especially in the presence of serum.[5]

Q4: Can high concentrations of nicotinic acid be toxic to cells?

A4: Yes, high concentrations of nicotinic acid can induce cytotoxicity.[6] It is imperative to perform a cytotoxicity assay, such as the MTT assay, to determine the maximum non-toxic concentration for your specific cell line before proceeding with NAD+ synthesis experiments.

Q5: Should I use a specific type of cell culture medium for these experiments?

A5: Standard cell culture media can contain NAD+ precursors like nicotinamide, and some components, particularly in fetal bovine serum (FBS), can degrade extracellular NAD+ and its intermediates.[5] For precise experiments, consider using a custom medium with known concentrations of NAD+ precursors or a serum-free medium to minimize confounding variables.

Quantitative Data on this compound-Induced NAD+ Synthesis

The following tables summarize quantitative data from various studies on the effect of nicotinic acid on NAD+ levels.

Cell/Tissue TypeNicotinic Acid ConcentrationIncubation TimeFold/Percent Increase in NAD+Reference(s)
Normal Human Epidermal Keratinocytes10 µM6 hours1.3-fold increase[3][7]
Normal Human Epidermal Keratinocytes30-100 µM6 hoursSlight reversal of the increase seen at 10 µM[3][7]
Human Hepatoma Cells (Hep3B)50 µM2 hoursSignificant protection against H2O2-induced cytotoxicity (indirect evidence of NAD+ increase)[8]
Chinese Hamster Ovary (CHO) CellsNot specifiedNot specifiedUp to 70.6% increase in intracellular NAD+[9]
Rat Liver (in vivo)1000 mg/kg diet2 weeks44% increase in liver NAD+[10]

Troubleshooting Guides

This section addresses common issues encountered during experiments to optimize this compound concentration for NAD+ synthesis.

Problem 1: No significant increase in NAD+ levels.
Possible Cause Troubleshooting Step
Low or absent NAPRT expression Verify NAPRT expression in your cell line using qPCR and Western Blot (see Experimental Protocols section). If expression is low, consider using a different cell line known to have high NAPRT expression or transiently overexpressing NAPRT.[4]
Degradation of nicotinic acid in the medium Prepare fresh nicotinic acid solutions for each experiment. Consider using a serum-free medium or heat-inactivated serum to reduce enzymatic degradation of NAD+ precursors.[5]
Suboptimal concentration or incubation time Perform a dose-response experiment with a range of nicotinic acid concentrations (e.g., 1 µM to 100 µM) and a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal conditions for your specific cell type.
Issues with NAD+ quantification assay Refer to the troubleshooting guide for your specific NAD+ assay kit. Common issues include poor standard curve, high background, or incorrect sample preparation. Ensure accurate pipetting and follow the manufacturer's protocol precisely.
Problem 2: High variability in NAD+ measurements between replicates.
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a uniform number of cells is seeded in each well or plate. Variations in cell number will lead to different baseline NAD+ levels.
Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions for the standard curve and adding reagents for the NAD+ assay.
Inconsistent incubation times Ensure all samples are treated with nicotinic acid and processed for the NAD+ assay for the exact same duration.
Edge effects in multi-well plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media.
Problem 3: Observed cytotoxicity or unexpected cell morphology changes.
Possible Cause Troubleshooting Step
Nicotinic acid concentration is too high Perform a cytotoxicity assay (e.g., MTT assay, see Experimental Protocols) to determine the non-toxic concentration range of nicotinic acid for your cell line. High concentrations of nicotinic acid can disrupt cellular processes like intracellular calcium levels and cytoskeleton structure.[6]
Contamination of nicotinic acid stock solution Ensure your nicotinic acid stock solution is sterile. Filter-sterilize the solution before adding it to the cell culture medium.
Interaction with other media components At high concentrations or non-physiological pH, nicotinic acid may precipitate with salts or other components in the culture medium.[11] Ensure the nicotinic acid is fully dissolved in a suitable solvent (e.g., sterile water or PBS) before adding it to the medium and check the final pH.

Experimental Protocols

Protocol 1: Determining Nicotinic Acid Cytotoxicity using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of nicotinic acid in adherent cells.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Nicotinic acid stock solution (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of nicotinic acid in complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 500 µM).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of nicotinic acid. Include a "no cell" blank control.

  • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Quantification of NAPRT mRNA Expression by qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for NAPRT and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from your cell line using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for NAPRT or the reference gene, and cDNA template.

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of NAPRT mRNA normalized to the reference gene.

Protocol 3: Quantification of NAPRT Protein Expression by Western Blot

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against NAPRT

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against NAPRT (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the NAPRT signal to the loading control.

Visualizations

Preiss_Handler_Pathway cluster_0 cluster_1 cluster_2 NA This compound (NA) (from supplementation) NAMN This compound Mononucleotide (NAMN) NA->NAMN NAPRT (Rate-limiting) PRPP PRPP PRPP->NAMN NAAD This compound Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs ATP_in1 ATP ATP_in1->NAAD NAD NAD+ NAAD->NAD NADS Gln_in Glutamine Gln_in->NAD ATP_in2 ATP ATP_in2->NAD

Caption: The Preiss-Handler pathway for NAD+ synthesis from this compound.

Experimental_Workflow start Start Experiment naprt_check 1. Assess NAPRT Expression (qPCR / Western Blot) start->naprt_check cytotoxicity 2. Determine this compound Cytotoxicity (MTT Assay) naprt_check->cytotoxicity dose_response 3. Dose-Response & Time-Course (Vary NA conc. & incubation time) cytotoxicity->dose_response nad_measurement 4. Measure Intracellular NAD+ (Enzymatic Assay / LC-MS) dose_response->nad_measurement analysis 5. Analyze Data & Identify Optimal Conditions nad_measurement->analysis end End analysis->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic issue Issue: No/Low NAD+ Increase check_naprt Is NAPRT expressed? issue->check_naprt check_conditions Are concentration & time optimal? check_naprt->check_conditions Yes solution_naprt Solution: - Use NAPRT-positive cell line - Overexpress NAPRT check_naprt->solution_naprt No check_assay Is NAD+ assay working correctly? check_conditions->check_assay Yes solution_conditions Solution: - Perform dose-response - Perform time-course check_conditions->solution_conditions No solution_assay Solution: - Check standard curve - Troubleshoot assay reagents check_assay->solution_assay No

Caption: A logical approach to troubleshooting low NAD+ synthesis.

References

Technical Support Center: Preventing Nicotinate-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing nicotinate-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from nicotine (B1678760)?

This compound refers to the salt or ester of nicotinic acid, which is also known as niacin or vitamin B3. It is a crucial nutrient involved in cellular metabolism. Nicotine, on the other hand, is an alkaloid found in tobacco plants and is known for its psychoactive and often cytotoxic effects. It is critical to distinguish between these two compounds in experimental design and interpretation.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

This compound's effects on cells are concentration-dependent. At high concentrations, it can induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: this compound and its related compounds can trigger programmed cell death, or apoptosis, in various cell types, including some cancer cells.[1][2] This can involve the activation of caspase pathways.[1]

  • Oxidative Stress: The metabolism of this compound can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[3][4][5]

  • GPR109A Receptor Activation: this compound is an agonist for the G protein-coupled receptor GPR109A (also known as HCA2).[6] While activation of this receptor can have protective effects, overstimulation in certain cellular contexts can contribute to cytotoxic responses.[7]

Q3: Which cell lines are particularly sensitive to this compound-induced cytotoxicity?

Cellular sensitivity to this compound is highly variable and depends on factors like the expression level of the GPR109A receptor and the cell's intrinsic antioxidant capacity. Some studies have shown that certain cancer cell lines, such as human chronic myelogenous leukemia K562 cells and acute myelomonocytic leukemia HL-60 cells, can undergo apoptosis in response to niacin-related compounds.[1][2] It is essential to perform a dose-response experiment to determine the sensitivity of your specific cell line.

Q4: Can this compound also have protective effects?

Yes, paradoxically, at physiological or low concentrations, nicotinic acid (niacin) can have protective effects against certain cellular stressors. For instance, it has been shown to protect against UVB radiation-induced apoptosis in keratinocytes and oxidative stress-induced cell death in hepatocytes.[3][8][9] These protective effects are often linked to its role as a precursor for NAD+, which is vital for DNA repair and cellular energy metabolism.[10]

Troubleshooting Guide

Problem Possible Causes Solutions
High levels of cell death observed after this compound treatment. This compound concentration is too high: The concentration used may be in the cytotoxic range for your specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your intended biological effect. Start with a wide range of concentrations (e.g., from micromolar to millimolar).[8]
Prolonged incubation time: The duration of exposure to this compound may be too long, leading to cumulative toxicity.Conduct a time-course experiment to identify the ideal treatment duration for your experimental endpoint.[8]
Increased oxidative stress: this compound treatment may be inducing excessive reactive oxygen species (ROS) production in your cells.- Co-treat with an antioxidant such as N-acetylcysteine (NAC) to mitigate oxidative stress.[11] - Measure intracellular ROS levels to confirm this as the cause.
Inconsistent or not reproducible results between experiments. Variability in this compound stock solution: Improper storage or preparation can lead to inconsistent concentrations.- Prepare fresh this compound stock solutions regularly. - Store stock solutions protected from light and at the appropriate temperature. - Filter-sterilize the stock solution before use.[8]
High cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic changes, altering their response to stimuli.Use cells within a defined and low passage number range for all experiments.[8]
Inconsistent cell density at the time of treatment: Variations in the number of cells can affect the outcome of the experiment.Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase at the time of treatment.
Precipitation observed in the culture medium after adding this compound. High concentration of this compound: this compound may have limited solubility at very high concentrations in certain media.- Prepare the this compound stock solution in a suitable solvent (e.g., sterile water or PBS) and ensure it is fully dissolved before adding it to the culture medium. - Warm the medium to 37°C before adding the this compound stock solution and mix gently.[8]
Interaction with media components: this compound may precipitate with salts or other components in the culture medium.Check and adjust the pH of the final medium after adding this compound, if necessary.[8]
No observable effect of this compound treatment. This compound concentration is too low: The concentration used may be insufficient to elicit a biological response.Perform a dose-response experiment with a wider range of concentrations.[8]
Cell line is not responsive: The chosen cell line may not express the GPR109A receptor or the necessary downstream signaling components.- Verify the expression of the GPR109A receptor in your cell line using techniques like Western blot or qPCR. - Choose a cell line known to be responsive to this compound if GPR109A expression is absent.[8]
Inappropriate assay: The selected assay may not be sensitive enough to detect the expected changes.Ensure that the chosen assay is appropriate for the biological question being asked and is sensitive enough to detect subtle changes.

Data Presentation

Table 1: Reported Cytotoxic Concentrations of this compound and Related Compounds in Various Cell Lines

CompoundCell LineConcentration RangeEffectReference
Picolinic acid, Dipicolinic acidK562 (human chronic myelogenous leukemia)5-10 mM~50% apoptosis[1]
Picolinic acid, Dipicolinic acid, IsonicotinamideHL-60 (human acute myelomonocytic leukemia)5-10 mM~50% apoptosis within 8 hours[2]
NicotineMRC-5 (human lung fibroblasts)2 mM~50% cell death[12]
NicotineHuman Keratinocytes, Hepatocytes, Cardiomyocytes25-100 µL/mLSignificant decrease in viability[13][14]

Note: The data for nicotine is included for comparative purposes, highlighting that it is often cytotoxic at different concentration ranges than this compound. Researchers should always perform their own dose-response curves.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the desired treatment period with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension to pellet the cells. Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Treated and control cells

  • H2DCFDA (or CM-H2DCFDA for better retention)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Dye Loading: Remove the culture medium and wash the cells with pre-warmed HBSS or PBS. Add the H2DCFDA working solution (typically 5-10 µM in HBSS or serum-free medium) to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Treatment: After incubation with the dye, wash the cells again with HBSS or PBS. Then, add the medium containing the desired concentrations of this compound and incubate for the experimental duration.

  • Cell Harvesting (for flow cytometry): Gently detach the cells (if adherent) and pellet them by centrifugation. Resuspend in cold PBS.

  • Fluorescence Measurement:

    • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at ~488 nm and emission at ~525 nm.

    • Fluorescence Plate Reader: Measure the fluorescence intensity directly in the 96-well plate.

  • Data Analysis: Quantify the mean fluorescence intensity and compare the treated groups to the control group.

Visualizations

Nicotinate_Cytotoxicity_Pathway This compound High Concentration This compound GPR109A GPR109A Receptor This compound->GPR109A Activates Signaling_Cascade Intracellular Signaling Cascade GPR109A->Signaling_Cascade ROS Increased ROS Production Signaling_Cascade->ROS Mitochondria Mitochondrial Dysfunction Signaling_Cascade->Mitochondria ROS->Mitochondria Damages Caspases Caspase Activation Mitochondria->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Signaling pathway of high-concentration this compound-induced cytotoxicity.

Prevention_Workflow Start Observe High Cytotoxicity Dose_Response Perform Dose-Response and Time-Course Start->Dose_Response Optimize Optimize Concentration and Incubation Time Dose_Response->Optimize Check_ROS Measure Intracellular ROS Levels Optimize->Check_ROS Reassess Re-assess Cell Viability Optimize->Reassess If ROS is not elevated Antioxidant Co-treat with Antioxidant (e.g., NAC) Check_ROS->Antioxidant If ROS is elevated Antioxidant->Reassess Success Cytotoxicity Prevented Reassess->Success

Caption: Experimental workflow for preventing this compound-induced cytotoxicity.

Troubleshooting_Logic Problem Inconsistent Results Check_Stock Check this compound Stock Solution Problem->Check_Stock Is stock solution old? Check_Passage Check Cell Passage Number Problem->Check_Passage Are cells high passage? Check_Density Standardize Cell Seeding Density Problem->Check_Density Is seeding inconsistent? Solution1 Prepare Fresh Stock, Store Properly Check_Stock->Solution1 Solution2 Use Low Passage Cells Check_Passage->Solution2 Solution3 Ensure Consistent Cell Density Check_Density->Solution3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Nicotinate Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nicotinate instability in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound compounds in experimental solutions?

A1: The stability of this compound compounds, particularly this compound esters, in aqueous solutions is primarily influenced by several factors:

  • pH: this compound esters are susceptible to hydrolysis, a chemical breakdown process involving water. This hydrolysis is significantly accelerated in alkaline (high pH) conditions due to catalysis by hydroxide (B78521) ions. Maximum stability for many this compound esters is often observed in the neutral to slightly acidic pH range (pH 4-7).[1][2][3]

  • Temperature: Like most chemical reactions, the rate of this compound degradation increases with temperature. Storing stock solutions and experimental setups at elevated temperatures will accelerate hydrolysis and other degradation pathways.[1][4] Long-term storage at 4°C or lower is generally recommended.[4]

  • Light: Some nicotinic acid derivatives can be sensitive to light (photosensitive). Exposure to UV or even ambient light can lead to photodegradation, altering the chemical structure and activity of the compound.[5][6][7] It is advisable to store this compound solutions in amber vials or protected from light.

  • Presence of Enzymes: In biological systems, such as cell cultures or tissue homogenates, enzymes like esterases can rapidly hydrolyze this compound esters, converting them into nicotinic acid and the corresponding alcohol.[2][3][8]

  • Buffer Composition: The type of buffer used in the formulation can influence the degradation rate. For instance, carbonate buffers may have a greater catalytic effect on the hydrolysis of some esters compared to phosphate (B84403) or borate (B1201080) buffers.[1][2][3]

Q2: How can I detect and quantify the degradation of my this compound compound?

A2: The most common and reliable method for detecting and quantifying this compound degradation is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound compound from its degradation products, such as nicotinic acid.[1][4][9] Key aspects of this method include:

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common.[9][10][11]

  • Detection: UV detection is often employed, with a wavelength set around 260-272 nm.[9][11][12]

  • Quantification: The concentration of the parent compound and its degradants are determined by comparing their peak areas to those of reference standards.

Q3: My experimental results with a this compound compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several sources related to this compound instability and experimental variability:

  • Compound Degradation: If stock solutions are not prepared fresh or are stored improperly, the actual concentration of the active compound will decrease over time, leading to variable effects.

  • Inaccurate Pipetting: Errors in pipetting, especially for viscous solutions or small volumes, can introduce significant variability.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and overall cell health can influence the cellular response to this compound treatment.

  • Assay Timing: The biological response to this compound may be transient. It is crucial to perform a time-course experiment to determine the optimal time point for measuring the desired effect.

  • Low Receptor Expression: The cell line being used may not express sufficient levels of the target receptor (e.g., GPR109A for nicotinic acid or nicotinic acetylcholine (B1216132) receptors for other nicotinates).

Troubleshooting Guides

Problem 1: Rapid loss of this compound compound activity in cell culture experiments.
Possible Cause Recommended Solution
Enzymatic degradation by cellular esterases. Prepare fresh working solutions of the this compound compound immediately before each experiment. Consider using an esterase inhibitor if compatible with the experimental design, though this may have off-target effects.
Hydrolysis in culture medium (pH is typically ~7.4). Minimize the pre-incubation time of the this compound compound in the culture medium before adding it to the cells. Prepare higher concentration stock solutions in a more stable solvent (e.g., DMSO) and dilute them into the medium just before use.
Adsorption to plasticware. Use low-protein-binding plates and tubes. Pre-rinsing plasticware with the culture medium may also help to saturate non-specific binding sites.
Incorrect storage of stock solutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light by using amber vials or wrapping them in foil.
Problem 2: Appearance of unknown peaks in HPLC chromatogram during stability studies.
Possible Cause Recommended Solution
Formation of unexpected degradation products. Conduct forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This can help in identifying the unknown peaks.[13]
Interaction with excipients or media components. Analyze the this compound compound in the full formulation/medium and as a pure substance to determine if other components are contributing to the degradation.
Contamination of the sample or HPLC system. Ensure proper sample handling and preparation to avoid contamination. Run a blank injection (mobile phase only) to check for system contamination.

Quantitative Data on this compound Ester Degradation

The stability of this compound esters is highly dependent on the specific ester and the experimental conditions. The following tables summarize available data on the degradation of several this compound esters.

Table 1: Half-life of Benzyl (B1604629) this compound at 25°C [14][15][16]

pHHalf-life (minutes)
7.40990
9.0488

Table 2: Degradation Rate of Methyl this compound in Aqueous Solution at 4°C [4]

Storage TimeDegradation RatePrimary Degradant
Per annum~0.5%Nicotinic Acid

Table 3: Half-life of Myristyl this compound at 25°C [2][3]

pHBufferHalf-life (days)
9Phosphate466.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound esters and their primary degradant, nicotinic acid. Optimization for specific compounds may be required.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetonitrile or Methanol.

    • Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer.

    • Reference standards for the this compound ester and nicotinic acid.

    • Extraction solvent (e.g., mobile phase or methanol).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10-20 µL.

    • Gradient Elution: A gradient may be necessary to separate the more lipophilic ester from the more hydrophilic nicotinic acid. An example gradient could be starting with a higher percentage of Mobile Phase B and increasing the percentage of Mobile Phase A over time.

  • Sample Preparation:

    • Accurately weigh or pipette the sample into a suitable vial.

    • Add a known volume of extraction solvent.

    • Vortex or sonicate to ensure complete dissolution and extraction.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Prepare a calibration curve using the reference standards.

    • Inject the prepared sample onto the HPLC system.

    • Identify and quantify the this compound ester and nicotinic acid by comparing their retention times and peak areas to the calibration curve.

Protocol 2: Accelerated Stability Study

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of a this compound compound.

  • Materials:

    • This compound compound (in solution or final formulation).

    • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

    • Appropriate containers for the samples.

  • Procedure:

    • Prepare multiple, identical samples of the this compound solution or formulation.

    • Place the samples in the stability chamber.

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • At each time point, analyze the samples for:

      • Appearance (color, clarity, precipitation).

      • pH.

      • Concentration of the parent this compound compound and key degradation products using a validated stability-indicating HPLC method (see Protocol 1).

  • Data Analysis:

    • Plot the concentration of the this compound compound versus time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

    • Use the Arrhenius equation to extrapolate the degradation rate at desired storage conditions (e.g., room temperature or refrigerated).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of nicotinates are often mediated through specific cell surface receptors. Understanding these pathways is crucial for designing experiments and interpreting results.

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A (Niacin Receptor) Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Inflammation Anti-inflammatory Effects Gi->Inflammation Mediates cAMP cAMP AC->cAMP Converts ATP to Niacin Nicotinic Acid (Niacin) Niacin->GPR109A Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to nAChR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel This compound This compound Agonist (e.g., Nicotine) This compound->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response Troubleshooting_Workflow cluster_compound Compound Stability Checks cluster_protocol Protocol Review cluster_cells Cellular Analysis Start Inconsistent Experimental Results Check_Compound Verify Compound Stability Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health & Response Start->Check_Cells Fresh_Solutions Prepare Fresh Stock/Working Solutions Check_Compound->Fresh_Solutions Storage Confirm Proper Storage (-20°C/-80°C, protected from light) Check_Compound->Storage HPLC_Analysis Analyze by HPLC for Degradation Check_Compound->HPLC_Analysis Pipetting Verify Pipette Calibration & Technique Check_Protocol->Pipetting Timing Confirm Assay Incubation Times Check_Protocol->Timing Controls Check for Appropriate Controls Check_Protocol->Controls Viability Check Cell Viability (e.g., Trypan Blue) Check_Cells->Viability Passage Use Consistent, Low Passage Number Check_Cells->Passage Receptor_Expression Confirm Target Receptor Expression (qPCR/Western Blot) Check_Cells->Receptor_Expression Stability_Study_Workflow Start Start Stability Study Sample_Prep Prepare Samples (e.g., this compound in buffer) Start->Sample_Prep Stress_Conditions Expose to Stress Conditions (Temp, pH, Light) Sample_Prep->Stress_Conditions Time_Points Collect Samples at Defined Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Analysis Analyze Data (Degradation Kinetics, Half-life) HPLC_Analysis->Data_Analysis End Determine Stability Profile Data_Analysis->End

References

Technical Support Center: Minimizing Off-Target Effects of High-Dose Nicotinate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of high-dose nicotinate (niacin) treatment in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the principal off-target effect of high-dose this compound treatment and its underlying mechanism?

A1: The most common off-target effect is cutaneous vasodilation, known as flushing, which manifests as redness, warmth, and itching of the skin.[1][2] This reaction is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on skin immune cells, particularly epidermal Langerhans cells and keratinocytes.[1] GPR109A activation initiates a signaling cascade leading to the synthesis and release of vasodilatory prostaglandins (B1171923), mainly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[1][2] These prostaglandins then bind to their respective receptors (DP1 for PGD2; EP2 and EP4 for PGE2) on dermal capillaries, causing vasodilation.[1][2]

Q2: What are other significant off-target effects of high-dose this compound to consider in experimental models?

A2: Beyond flushing, high-dose this compound treatment can lead to hepatotoxicity, particularly with sustained-release formulations, and may also induce hyperglycemia by affecting insulin (B600854) sensitivity and pancreatic islet function.[3][4][5] Researchers should monitor for signs of liver injury, such as elevated liver enzymes, and changes in blood glucose levels in their experimental models.[3][4]

Q3: What are the most effective strategies to mitigate this compound-induced flushing in a laboratory setting?

A3: The most common and effective strategy is the pre-administration of non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin (B1665792).[1] Aspirin inhibits the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1] Administering aspirin approximately 30 minutes before this compound treatment has been shown to significantly reduce the severity of flushing.[1] Another approach is the use of a selective DP1 receptor antagonist like laropiprant, which directly blocks the action of PGD2.[2]

Q4: Are there different formulations of this compound, and do they have different off-target effect profiles?

A4: Yes, there are immediate-release (IR), sustained-release (SR), and extended-release (ER) formulations. SR formulations are more frequently associated with hepatotoxicity.[4][6] IR formulations tend to cause more intense flushing.[6] ER formulations are designed to reduce the incidence and severity of flushing compared to IR niacin.[7]

Q5: How can I assess this compound-induced off-target effects in my experiments?

A5: For flushing, visual scoring of ear redness in rodents or measurement of changes in cutaneous blood flow using techniques like laser Doppler flowmetry are common in vivo methods.[1] In vitro, measuring the release of PGD2 and PGE2 from cultured cells (e.g., keratinocytes or immune cells) upon this compound stimulation using ELISA is a standard approach.[8] For hepatotoxicity, in vitro assays using primary hepatocytes or liver cell lines (e.g., HepG2) to measure cell viability (MTT assay) and liver enzyme leakage (LDH assay) are widely used.[9][10] In vivo, monitoring serum levels of liver enzymes such as ALT and AST is a key indicator. For hyperglycemia, oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) in animal models are standard procedures.[3][11][12]

Troubleshooting Guides

Troubleshooting In Vivo Flushing Experiments
Issue Potential Cause Troubleshooting Steps
High variability in flushing response between animals Genetic heterogeneity of the animal strain.Use a genetically homogenous inbred strain.
Variations in ambient temperature or handling stress.Acclimatize animals to the experimental room and handle them consistently to minimize stress.[1]
Inconsistent drug administration.Ensure accurate and consistent dosing and route of administration for all animals.
No observable flushing response Incorrect this compound dosage.Perform a dose-response study to determine the optimal dose for inducing a measurable flushing response in your specific animal model.
Insensitive measurement technique.Use a sensitive method for quantifying flushing, such as laser Doppler flowmetry, and ensure equipment is properly calibrated.[1]
Animal model is not responsive.Confirm that the animal model expresses the GPR109A receptor. GPR109A knockout models can be used as negative controls.[1]
Troubleshooting In Vitro Hepatotoxicity Assays
Issue Potential Cause Troubleshooting Steps
High background in cell viability assays Contamination of cell cultures.Regularly check for and discard contaminated cultures. Use sterile techniques.
Interference of this compound with assay reagents.Run controls with this compound in cell-free wells to check for direct chemical interference with the assay.
Inconsistent results between experiments Variability in primary hepatocyte preparations.Standardize the hepatocyte isolation protocol. Use cells from multiple donors to account for inter-individual variability.
Passage number of cell lines.Use cell lines within a consistent and low passage number range, as metabolic capacity can change over time.

Data Presentation

Table 1: Efficacy of Flushing Mitigation Strategies in Human Subjects

Intervention Niacin Dose Reduction in Flushing Incidence/Severity Reference
Aspirin (325 mg, 30 min prior)2000 mg NER77% (placebo) vs. 53% (aspirin) flushing incidence[1]
Aspirin (325 mg, 30 min prior)NERReduced number and intensity of flushing episodes[1]
Laropiprant (30 mg)1500 mg Niacin~70% of subjects still experienced flushing[2]

NER: Niacin Extended-Release

Table 2: In Vitro Effects of Niacin on Hepatocytes

Cell Type Niacin Concentration Observed Effect Reference
Human Hepatocytes0.25 and 0.5 mmol/L45-62% inhibition of palmitic acid-induced fat accumulation[9]
HepG2 Cells0.05 mM - 1 mMDose-dependent inhibition of DGAT activity (IC50 ~0.1 mM)[13]
Hep3B Cells25, 50, 100 µMDose-dependent protection against H2O2-induced cytotoxicity[14]

DGAT: Diacylglycerol acyltransferase

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Flushing in Mice
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.

  • Grouping: Divide mice into experimental groups (e.g., Vehicle control, Niacin only, Niacin + Aspirin).

  • Mitigating Agent Administration: Administer aspirin (e.g., 10 mg/kg, intraperitoneally) or vehicle 30 minutes before niacin administration.

  • Niacin Administration: Administer niacin (e.g., 50 mg/kg, intraperitoneally).

  • Flushing Assessment:

    • Visual Scoring: At various time points (e.g., 15, 30, 60, 90, 120 minutes) post-niacin injection, visually score the redness of the ears on a scale of 0 to 4 (0 = no change, 4 = intense red).

    • Cutaneous Blood Flow: Alternatively, measure changes in ear blood flow using a laser Doppler flowmeter at the same time points.

  • Data Analysis: Compare the flushing scores or blood flow measurements between the different experimental groups using appropriate statistical analysis.

Protocol 2: In Vitro Measurement of Prostaglandin E2 (PGE2) Release
  • Cell Culture: Culture human keratinocytes or a relevant immune cell line (e.g., Langerhans cells) in appropriate media.

  • Cell Seeding: Seed cells into 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with a COX inhibitor (e.g., aspirin) or vehicle for 1 hour.

    • Stimulate cells with different concentrations of niacin for a specified time (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize PGE2 concentrations to the total protein content of the cells in each well. Compare the PGE2 release between different treatment groups.

Protocol 3: In Vivo Assessment of this compound-Induced Changes in Glucose Metabolism
  • Animal Model: Use male Sprague-Dawley rats or a relevant mouse model.

  • Treatment: Administer niacin (e.g., via diet supplementation or daily gavage) or vehicle for a specified period (e.g., 6-8 weeks).[11]

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the animals overnight.

    • Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

    • Measure blood glucose levels from a tail snip at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast the animals for a shorter period (e.g., 4-6 hours).

    • Administer insulin (e.g., 0.75 U/kg body weight, intraperitoneally).

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Plot the glucose concentration over time for both groups. Calculate the area under the curve (AUC) to quantify changes in glucose tolerance and insulin sensitivity.[11]

Visualizations

Nicotinate_Flushing_Pathway cluster_Cell Langerhans Cell / Keratinocyte cluster_Capillary Dermal Capillary cluster_Inhibitors Mitigation Strategies Niacin Nicotinic Acid GPR109A GPR109A Niacin->GPR109A PLA2 Phospholipase A2 GPR109A->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 PGs PGD2 / PGE2 COX->PGs Synthesizes PG_Receptors DP1 / EP2 / EP4 Receptors PGs->PG_Receptors Vasodilation Vasodilation (Flushing) PG_Receptors->Vasodilation Activates Aspirin Aspirin (NSAIDs) Aspirin->COX Inhibits Laropiprant Laropiprant Laropiprant->PG_Receptors Antagonizes DP1

Caption: Signaling pathway of this compound-induced flushing and points of intervention.

Experimental_Workflow_Flushing cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model Animal Rodent Model (e.g., C57BL/6 Mouse) Pretreatment Pre-treatment (Aspirin or Vehicle) Animal->Pretreatment Niacin_Admin Niacin Administration Pretreatment->Niacin_Admin Measurement Flushing Assessment (Visual Scoring / Laser Doppler) Niacin_Admin->Measurement Analysis_InVivo Data Analysis Measurement->Analysis_InVivo Cells Cell Culture (Keratinocytes / Immune Cells) Treatment Treatment (Niacin +/- Inhibitor) Cells->Treatment Supernatant Supernatant Collection Treatment->Supernatant ELISA PGE2 / PGD2 ELISA Supernatant->ELISA Analysis_InVitro Data Analysis ELISA->Analysis_InVitro

Caption: Experimental workflows for assessing this compound-induced flushing.

Niacin_Off_Target_Logic cluster_Effects Off-Target Effects cluster_Mechanisms Primary Mechanisms Niacin High-Dose this compound Flushing Cutaneous Flushing Niacin->Flushing Hepatotoxicity Hepatotoxicity Niacin->Hepatotoxicity Hyperglycemia Hyperglycemia Niacin->Hyperglycemia GPR109A GPR109A Activation (Skin Cells) Flushing->GPR109A Liver Direct Liver Effects (esp. SR formulations) Hepatotoxicity->Liver Islets Pancreatic Islet Dysfunction Hyperglycemia->Islets

Caption: Logical relationship between high-dose this compound and its major off-target effects.

References

Technical Support Center: Improving Nicotinate Delivery to Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of nicotinate delivery to your cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for this compound uptake in mammalian cells?

A1: this compound uptake is primarily a carrier-mediated process.[1][2] Key transporters involved include:

  • Sodium-coupled monocarboxylate transporters (SMCTs) , specifically SMCT1 (SLC5A8), which co-transport this compound with sodium ions.[3][4][5] This is an electrogenic process.[4]

  • Proton-coupled monocarboxylate transporters (MCTs) can also mediate this compound transport, which is dependent on a proton gradient (acidic pH).[6]

  • In some cells, like human leukemic K-562 cells, there is evidence of specific binding of nicotinamide (B372718) (a form of niacin) to the plasma membrane, followed by intracellular uptake.[7]

Q2: I am observing low intracellular this compound concentrations. What are the common factors that could be affecting uptake?

A2: Several factors can influence the efficiency of this compound delivery. Consider the following:

  • pH of the extracellular medium: this compound uptake by many cell types is highly dependent on an acidic extracellular pH.[1][2][8] For instance, in NCM460 colonic epithelial cells, uptake increases dramatically as the pH is reduced from 8.0 to 5.0.[1]

  • Temperature: Uptake is temperature-dependent, with significantly higher rates at 37°C compared to lower temperatures.[1][2]

  • Presence of inhibitors: Compounds like unlabeled nicotinic acid, nicotinamide, and probenecid (B1678239) can inhibit carrier-mediated uptake.[1]

  • Cell line variability: Different cell lines will express varying levels of this compound transporters, leading to different uptake efficiencies.[9]

  • Extracellular this compound concentration: High extracellular levels of this compound can downregulate the carrier-mediated uptake mechanism.[1]

  • Cell monolayer integrity: For in vitro models like Caco-2 cells, a compromised monolayer can lead to inaccurate measurements.[9]

Q3: How can I enhance the delivery of this compound to cells?

A3: To improve this compound delivery, you can explore several strategies:

  • Optimize buffer pH: Using a more acidic incubation buffer (e.g., pH 5.0-6.0) can significantly increase uptake in cells with pH-dependent transport systems.[1][2]

  • Use of nanocarriers: Encapsulating this compound in nanoparticles or liposomes can improve its delivery.[10][11][12]

    • Liposomes: These lipid-based vesicles can encapsulate drugs and fuse with cell membranes to deliver their cargo directly into the cytoplasm.[11][13][14] The charge and lipid concentration of liposomes can be adjusted to optimize delivery.[15][16]

    • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles for controlled release of this compound.[17] Nanoparticle-based delivery can also be targeted to specific cells.[18][19]

Q4: What are the key signaling pathways activated by intracellular this compound?

A4: Once inside the cell, this compound is converted to NAD and NADP, which are crucial for cellular redox reactions.[1] Nicotine, a related compound, has been shown to activate several signaling pathways, which may have some relevance depending on the experimental context:

  • MAPK/ERK Pathway: Nicotine can activate the p44/42 MAPK pathway.[20][21]

  • PI3K/Akt Pathway: Activation of this pathway has also been observed.[22]

  • JAK-STAT Pathway: The JAK2-STAT3 signaling pathway can be activated by nicotine, particularly through the α7-nAChR.[22]

  • Calcium Signaling: Nicotine can trigger an influx of calcium, leading to the activation of downstream signaling cascades.[20][22]

Troubleshooting Guides

Problem: Low this compound Uptake in Cell Culture
Possible Cause Suggested Solution
Suboptimal pH of culture medium Niacin transport is often pH-dependent.[9] For many cell types, a slightly acidic extracellular pH (e.g., 5.5) enhances uptake.[1] Test a range of pH values to find the optimum for your specific cell line.
Incorrect temperature This compound uptake is an active process and is temperature-sensitive.[1][2] Ensure experiments are conducted at 37°C.
Presence of competitive inhibitors Components in your media or test compounds could be inhibiting this compound transporters.[1] Run control experiments with a simplified buffer to identify potential inhibitors.
Low expression of transporters The cell line you are using may have low expression of this compound transporters.[9] Consider using a different cell line known to express high levels of SMCT1 or other relevant transporters.
High passage number of cells Continuous passaging can lead to changes in cell characteristics, including transporter expression. Use cells within a consistent and lower passage number range.[23]
Adaptive regulation Pre-incubation with high concentrations of this compound can lead to a decrease in its subsequent uptake.[1] Avoid high pre-incubation concentrations if you want to measure maximal uptake rates.
Problem: Inconsistent Results Between Experiments
Possible Cause Suggested Solution
Variability in cell density Ensure that you seed the same number of cells for each experiment and that they are in the same growth phase.
Inconsistent incubation times The duration of this compound exposure can affect the total amount taken up by the cells. Use a consistent and optimized incubation time for all experiments.
Improperly prepared this compound solutions Prepare fresh stock solutions of this compound for each experiment and ensure they are fully dissolved. Store stock solutions appropriately to avoid degradation.[23]
Fluctuations in pH Monitor and control the pH of your buffers and media throughout the experiment, as small changes can significantly impact uptake.[9]

Data Presentation

Table 1: Factors Affecting Carrier-Mediated Nicotinic Acid Uptake in NCM460 Cells
FactorConditionUptake (fmol·mg protein⁻¹·5 min⁻¹)Reference
Temperature 37°C864 ± 7[1]
25°C323 ± 15[1]
4°C40 ± 2.2[1]
pH 5.0600 ± 22.2[1]
6.0372 ± 51[1]
7.0270.2 ± 16.3[1]
8.0139 ± 9[1]
Protonophore (FCCP) Control807 ± 12[1]
50 µM FCCP237 ± 19[1]
Extracellular this compound ControlSignificantly higher[1]
High Level (10 mM)Significantly lower[1]
Table 2: Kinetic Parameters of this compound Uptake in Different Cell Lines
Cell LineApparent Kₘ (µM)Vₘₐₓ (pmol/10⁶ cells/min or pmol·mg protein⁻¹·3 min⁻¹)Reference
NCM460 (colonic epithelial)2.5 ± 0.8Not specified in pmol/10⁶ cells/min[1]
K-562 (leukemic)2.3 ± 1.01.5 ± 0.5[7]
Caco-2 (intestinal epithelial)0.53 ± 0.08Not specified in pmol/10⁶ cells/min[2]
HepG2 (liver)0.73 ± 0.1625.02 ± 1.45[8]

Experimental Protocols

Protocol 1: Measuring this compound Uptake in Cultured Cells

This protocol is adapted from studies on NCM460 and Caco-2 cells.[1][2]

Materials:

  • Cultured cells (e.g., NCM460, Caco-2) grown to confluence in appropriate culture plates.

  • Krebs-Ringer buffer at various pH values (e.g., 5.0, 6.0, 7.0, 8.0).

  • ³H-labeled nicotinic acid.

  • Unlabeled nicotinic acid.

  • Scintillation counter and vials.

  • Protein assay reagents.

Procedure:

  • Wash the confluent cell monolayers twice with the desired Krebs-Ringer buffer.

  • Pre-incubate the cells in the same buffer at 37°C for 20 minutes.

  • Initiate the uptake by adding the incubation buffer containing a known concentration of ³H-nicotinic acid.

  • Incubate for the desired time (e.g., 5 minutes for initial rate studies) at 37°C.

  • Stop the uptake by aspirating the incubation medium and washing the cells three times with ice-cold Krebs-Ringer buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH).

  • Measure the radioactivity in a portion of the lysate using a scintillation counter.

  • Use another portion of the lysate to determine the total protein content.

  • Calculate the uptake as femtomoles (or picomoles) of this compound per milligram of protein per unit of time.

Protocol 2: Liposomal Encapsulation of this compound

This is a general protocol for preparing this compound-loaded liposomes.

Materials:

  • Phospholipids (e.g., phosphatidylcholine).

  • Cholesterol.

  • Nicotinic acid.

  • Organic solvent (e.g., chloroform, methanol).

  • Phosphate-buffered saline (PBS).

  • Rotary evaporator.

  • Extruder with polycarbonate membranes.

Procedure:

  • Dissolve the lipids (phospholipids and cholesterol) in an organic solvent in a round-bottom flask.

  • Create a thin lipid film by removing the organic solvent using a rotary evaporator under vacuum.

  • Hydrate the lipid film with a PBS solution containing nicotinic acid by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Remove the unencapsulated nicotinic acid by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Nicotinate_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotinate_out This compound MCT MCT Nicotinate_out->MCT SMCT1 SMCT1 Nicotinate_out->SMCT1 H_out H+ H_out->MCT Na_out Na+ Na_out->SMCT1 Nicotinate_in This compound MCT->Nicotinate_in pH-dependent SMCT1->Nicotinate_in Na+-dependent NAD_NADP NAD+ / NADP+ Nicotinate_in->NAD_NADP Metabolism Troubleshooting_Low_Uptake Start Low this compound Uptake Check_pH Is buffer pH optimal (acidic)? Start->Check_pH Check_Temp Is temperature 37°C? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer to acidic pH Check_pH->Adjust_pH No Check_Inhibitors Are there potential inhibitors? Check_Temp->Check_Inhibitors Yes Adjust_Temp Set incubator to 37°C Check_Temp->Adjust_Temp No Check_Transporters Does the cell line express transporters? Check_Inhibitors->Check_Transporters No Remove_Inhibitors Use simplified buffer Check_Inhibitors->Remove_Inhibitors Yes Change_Cell_Line Use a different cell line Check_Transporters->Change_Cell_Line No Success Uptake Improved Check_Transporters->Success Yes Adjust_pH->Success Adjust_Temp->Success Remove_Inhibitors->Success Change_Cell_Line->Success Nanoparticle_Delivery_Workflow Start Prepare this compound Solution Encapsulation Encapsulate in Liposomes or Polymeric Nanoparticles Start->Encapsulation Purification Purify Nanoparticles Encapsulation->Purification Characterization Characterize Size, Charge, and Encapsulation Efficiency Purification->Characterization Cell_Treatment Treat Cells with This compound-loaded Nanoparticles Characterization->Cell_Treatment Analysis Analyze Intracellular this compound Levels and Cellular Effects Cell_Treatment->Analysis

References

Addressing batch-to-batch variability of nicotinate compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nicotinate Compounds. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the batch-to-batch variability of this compound compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the consistency and reliability of your experimental results.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling, formulation, and analysis of this compound compounds.

Issue 1: Inconsistent biological activity or therapeutic effect between different batches of a this compound compound.

  • Question: We are observing significant variations in the biological response to different batches of our this compound compound, even though the stated purity is similar. What could be the cause?

  • Answer: Batch-to-batch variability in biological activity can stem from several factors beyond simple purity.[1] Key aspects to investigate include:

    • Presence of uncharacterized impurities: Even small amounts of structurally related impurities or residual solvents can impact biological activity.[2][3] For instance, residual starting materials like ethyl this compound or byproducts from the synthesis can have their own pharmacological effects or interfere with the primary compound's activity.[4]

    • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates, leading to variations in bioavailability.

    • Degradation: this compound esters are susceptible to hydrolysis, which can be influenced by storage conditions (temperature, humidity) and formulation components.[5][6] The primary degradation product, nicotinic acid, is often biologically active and can cause side effects like skin flushing.[7]

Issue 2: Rapid degradation of a this compound compound in an aqueous formulation.

  • Question: Our this compound ester formulation is showing rapid degradation, with a significant increase in nicotinic acid levels over a short period. How can we improve its stability?

  • Answer: The primary degradation pathway for this compound esters in aqueous solutions is hydrolysis of the ester bond.[5] The rate of this degradation is highly dependent on:

    • pH: Hydrolysis is often catalyzed by both acidic and basic conditions. For many this compound esters, optimal stability is found in the slightly acidic to neutral pH range (approximately 5-7).[6]

    • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[5]

    • Buffer Composition: Certain buffer salts can catalyze hydrolysis. For example, carbonate buffers may have a greater catalytic effect compared to phosphate (B84403) buffers.[5][6]

Issue 3: Appearance of unknown peaks in the HPLC chromatogram during stability studies.

  • Question: During our stability testing of a myristyl this compound cream, we are observing new peaks in the HPLC chromatogram that do not correspond to the parent compound or nicotinic acid. What could these be?

  • Answer: The appearance of new peaks suggests the formation of other degradation products or interactions with excipients.[5] Besides hydrolysis, other potential degradation pathways include:

    • Oxidation: The pyridine (B92270) ring or other susceptible parts of the molecule can undergo oxidation.[5]

    • Photolysis: Exposure to light, especially UV light, can lead to photolytic degradation.[5]

    • Interaction with Excipients: The this compound compound may react with other components in the formulation.[5]

Quantitative Data on this compound Compound Stability

The stability of this compound compounds is a critical factor influencing their efficacy and safety. The following table summarizes key stability data for myristyl this compound, a common this compound ester.

ParameterConditionResultReference
Myristyl this compound Assay Accelerated Stability (40°C ± 2°C / 75% RH ± 5% RH)Must remain within 90-110% of the initial value.[5]
Nicotinic Acid Formation Room Temperature (in a stable formulation)Less than 0.05% conversion to nicotinic acid over 3 years.[7]
pH for Optimal Stability Aqueous-based formulationsSlightly acidic to neutral pH (around 5-7).[6]

Experimental Protocols

Key Experiment: HPLC Analysis of this compound Compounds and Nicotinic Acid

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and stability of this compound compounds.[5]

Objective: To separate and quantify a this compound ester (e.g., myristyl this compound) and its primary degradant, nicotinic acid, in a formulation.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Reference standards for the this compound compound and nicotinic acid

  • Extraction solvent (e.g., mobile phase)

  • 0.45 µm syringe filters

Sample Preparation (for a cream formulation):

  • Accurately weigh a portion of the cream into a suitable container.

  • Add a known volume of the extraction solvent.

  • Vortex or sonicate to ensure complete dissolution of the cream and extraction of the analytes.[6]

  • Centrifuge the sample to separate any undissolved excipients.[6]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20-21 min: Linear gradient back to 95% A, 5% B

    • 21-25 min: 95% A, 5% B (re-equilibration)

Data Analysis:

  • Generate a calibration curve for both the this compound compound and nicotinic acid using the reference standards.

  • Integrate the peak areas of the analytes in the sample chromatograms.

  • Quantify the amount of the this compound compound and nicotinic acid in the sample by comparing their peak areas to the respective calibration curves.[6]

Visualizations

Signaling Pathway

Nicotinic acid, the active metabolite of many this compound compounds, exerts its effects through various signaling pathways. A key pathway involves the G-protein coupled receptor, GPR109A.

Nicotinate_Signaling cluster_cell Cell Membrane cluster_effects Cellular Effects This compound This compound Compound NA Nicotinic Acid This compound->NA Hydrolysis GPR109A GPR109A Receptor NA->GPR109A Binds to G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Vasodilation ↑ Vasodilation (Prostaglandin Release) IP3_DAG->Vasodilation

Caption: Simplified signaling pathway of Nicotinic Acid via the GPR109A receptor.[5]

Experimental Workflow

A systematic approach is crucial for identifying and mitigating batch-to-batch variability.

Troubleshooting_Workflow Start Inconsistent Experimental Results (Batch-to-Batch Variability) Check_Compound 1. Verify Compound Identity & Purity (e.g., NMR, MS) Start->Check_Compound Check_Stability 2. Assess Compound Stability (HPLC Stability Study) Check_Compound->Check_Stability Check_Formulation 3. Evaluate Formulation (pH, Excipient Compatibility) Check_Stability->Check_Formulation Check_Protocol 4. Review Experimental Protocol (Standardization, Controls) Check_Formulation->Check_Protocol Problem_Identified Problem Identified? Check_Protocol->Problem_Identified Optimize Optimize & Re-evaluate Problem_Identified->Optimize Yes Consult Consult Technical Support Problem_Identified->Consult No Optimize->Start Re-test

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Logical Relationship: Causes of Variability

Understanding the potential sources of variability is the first step toward controlling it.

Caption: Key contributing factors to batch-to-batch variability of this compound compounds.

References

Reducing background noise in nicotinate enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinate enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during their experiments, with a focus on reducing background noise.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the continuous coupled fluorometric assay for this compound phosphoribosyltransferase (NAPRT)?

A1: This assay measures the activity of this compound phosphoribosyltransferase (NAPRT), which catalyzes the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN). The NAMN produced is then converted to NADH through a series of coupled enzymatic reactions. The fluorescence of the resulting NADH, which is proportional to the NAPRT activity, is then measured.[1] This multi-step conversion is often achieved using ancillary enzymes like NAMN adenylyltransferase, NAD+ synthetase, and alcohol dehydrogenase.[1][2]

Q2: My assay has high background fluorescence even in the 'no enzyme' control wells. What are the likely causes?

A2: High background in the absence of the primary enzyme (NAPRT) can stem from several sources:

  • Reagent Contamination: Buffers, water, or ancillary enzymes may be contaminated with fluorescent substances or microbes.

  • Substrate Instability: The substrates themselves might degrade over time, leading to a fluorescent byproduct.

  • Intrinsic Fluorescence of Assay Components: Some reagents may possess inherent fluorescence at the excitation and emission wavelengths used for NADH.

  • Well Plate Issues: The microplate itself might be dirty or autofluorescent.

Q3: The fluorescence signal is increasing over time in my blank wells (no substrate). What could be causing this?

A3: A rising signal in blank wells often points to contamination of the enzyme preparation or other reagents with small molecules that can be converted to a fluorescent product by the coupling enzymes. Alternatively, the coupling enzymes themselves might have some low-level non-specific activity.

Q4: I am screening chemical compounds and see a high background signal only in the presence of my test compound. How should I troubleshoot this?

A4: Test compounds can interfere with the assay in several ways:

  • Intrinsic Fluorescence: The compound itself may be fluorescent at the NADH excitation/emission wavelengths.

  • Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths, leading to quenching of the NADH signal.[3]

  • Redox Cycling: Some compounds can undergo redox cycling, leading to non-enzymatic production or consumption of NADH.

To troubleshoot, run a control with the compound in the assay buffer without the enzymes to measure its intrinsic fluorescence.[4] If interference is suspected, an alternative assay format can be used, such as coupling NADH formation to the reduction of resazurin (B115843) to the fluorescent product resorufin, which is monitored at longer wavelengths, reducing interference from compounds that absorb in the UV range.[1][3]

Q5: My results are inconsistent between replicates. What are the common sources of this variability?

A5: Inconsistent results often arise from:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or test compounds.

  • Incomplete Mixing: Failure to properly mix the reagents in the wells.

  • Temperature Gradients: Uneven temperature across the microplate can lead to variations in enzyme activity.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.[4]

Troubleshooting Guides

High background noise is a common challenge in this compound enzymatic assays. The following table outlines potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
High Background Signal in All Wells (including no-enzyme controls) Reagent or buffer contaminationPrepare fresh reagents and buffers using high-purity water. Filter-sterilize buffers if microbial contamination is suspected.
Intrinsic fluorescence of assay componentsTest each reagent individually for fluorescence at the assay wavelengths. Replace any fluorescent components if possible.
Dirty or autofluorescent microplateUse new, high-quality, low-fluorescence microplates. Clean plates according to the manufacturer's instructions if applicable.
High Background Signal Only in Wells with Enzyme Contamination in the enzyme preparationRe-purify the enzyme or use a fresh, high-quality batch.
Non-specific activity of coupling enzymesOptimize the concentration of coupling enzymes; use the minimum amount necessary for efficient signal generation.
Signal Increases Over Time in Blank Wells (no substrate) Contamination of reagents with substrates for coupling enzymesPrepare fresh reagents and ensure no cross-contamination during pipetting.
High Background or Signal Quenching with Test Compounds Intrinsic fluorescence of the test compoundMeasure the fluorescence of the compound alone in the assay buffer and subtract this from the experimental wells.
Inner filter effect of the test compoundIf the compound absorbs at the assay wavelengths, consider using a lower concentration or an alternative assay with a red-shifted fluorophore.[3]
Redox activity of the test compoundPerform counter-screens to identify redox-cycling compounds.
Non-Linear Reaction Kinetics Substrate depletionEnsure substrate concentrations are not limiting during the measurement period. Use initial velocity for calculations.
Instability of enzymes or reagentsPrepare fresh enzyme dilutions and reagent solutions for each experiment. Keep enzymes on ice.
Product inhibitionIf the product of the primary or coupled reaction is inhibitory, use lower enzyme concentrations or a shorter reaction time.

Data Presentation: Optimizing Assay Conditions

The following table summarizes typical concentration ranges for key components in a continuous coupled fluorometric NAPRT assay. Optimal concentrations may vary depending on the specific enzyme preparations and experimental goals.

Component Typical Concentration Range Notes
Nicotinic Acid (NA) 10 µM - 100 µMThe concentration should be optimized based on the Km of NAPRT. For inhibitor screening, a concentration near the Km is often used.[1]
PRPP 40 µM - 400 µMShould be in excess to ensure it is not a limiting substrate.[1]
NAPRT Enzyme Variable (ng/µL range)The optimal concentration should result in a linear reaction rate for the desired assay duration.
ATP 120 µM - 2.5 mMRequired for the conversion of NAMN to NAAD by NMNAT.[5]
Ethanol (B145695) ~1-2% (v/v)Substrate for alcohol dehydrogenase in the final NADH-producing step.
DMSO < 8% (v/v)High concentrations of DMSO can inhibit enzyme activity.[1]

Experimental Protocols

Detailed Methodology for a Continuous Coupled Fluorometric NAPRT Assay [1]

This protocol is adapted from a published method and is intended for the measurement of NAPRT activity in a 96- or 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).
  • Substrate Stock Solutions: Prepare concentrated stock solutions of nicotinic acid and PRPP in the assay buffer.
  • Enzyme Solutions:
  • Prepare a working solution of recombinant human NAPRT in an appropriate dilution buffer.
  • Prepare a "coupling enzyme mix" containing NAMN adenylyltransferase (NadD), NAD⁺ synthetase (NadE), and yeast alcohol dehydrogenase (ADH) in the assay buffer. Also include ATP and ethanol in this mix.
  • Test Compounds: Dissolve test compounds in DMSO to create stock solutions.

2. Assay Procedure:

  • Add the assay buffer to all wells of the microplate.
  • Add the test compound dilutions to the appropriate wells. Include a DMSO-only control.
  • Add the NAPRT enzyme solution to the "test" and "positive control" wells. Add dilution buffer to the "blank" and "negative control" wells.
  • Pre-incubate the plate at 37°C for 10-15 minutes to allow for any interaction between the enzyme and test compounds.
  • Initiate the reaction by adding the substrate mix (nicotinic acid and PRPP) and the coupling enzyme mix to all wells.
  • Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

3. Data Analysis:

  • For each well, calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve).
  • Subtract the average rate of the "blank" wells from all other wells to correct for background.
  • Determine the percent inhibition for each test compound concentration relative to the "positive control" (DMSO-only) wells.
  • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Preiss_Handler_Pathway cluster_preiss_handler Preiss-Handler Pathway NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT PRPP PRPP PRPP->NAMN PPi_out1 PPi NAMN->PPi_out1 NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs ATP_in1 ATP ATP_in1->NAAD AMP_PPi_out AMP + PPi NAAD->AMP_PPi_out NAD NAD+ NAAD->NAD NADS Gln_in Glutamine Gln_in->NAD Glu_out Glutamate ATP_in2 ATP ATP_in2->NAD NAD->Glu_out Salvage Salvage Pathway NAD->Salvage NAD-consuming enzymes NAM Nicotinamide (NAM) Salvage->NAM

Caption: The Preiss-Handler pathway for NAD+ biosynthesis.

Experimental Workflow

Assay_Workflow start Start: Prepare Reagents add_reagents Add Buffer, Test Compound, and NAPRT Enzyme to Plate start->add_reagents pre_incubate Pre-incubate Plate add_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrates and Coupling Enzyme Mix pre_incubate->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement (Ex: 340 nm, Em: 460 nm) initiate_reaction->measure_fluorescence analyze_data Data Analysis: Calculate Reaction Rates measure_fluorescence->analyze_data subtract_background Subtract Background from 'No Enzyme' Control analyze_data->subtract_background calculate_inhibition Calculate % Inhibition subtract_background->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for a continuous coupled NAPRT assay.

Troubleshooting Logic

Troubleshooting_Logic start High Background Signal Detected q1 Is background high in 'no enzyme' control? start->q1 a1_yes Check for reagent/buffer contamination or autofluorescence of plate/reagents. q1->a1_yes Yes a1_no Is background high only with test compound? q1->a1_no No a2_yes Test compound for intrinsic fluorescence or inner filter effect. Consider alternative assay format. a1_no->a2_yes Yes a2_no Check for contamination in enzyme stock or non-specific activity of coupling enzymes. a1_no->a2_no No

Caption: Decision tree for troubleshooting high background noise.

References

Overcoming feedback inhibition in the nicotinate salvage pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for research on the Nicotinate Salvage Pathway. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies of NAD+ biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of feedback inhibition in the this compound salvage pathway?

A1: Contrary to what is seen in other NAD+ synthesis routes, a key feature of the this compound salvage pathway is that its rate-limiting enzyme, this compound Phosphoribosyltransferase (NAPRT), is not subject to feedback inhibition by the end-product, NAD+.[1] This is a significant distinction from the nicotinamide (B372718) (NAM) salvage pathway, where the enzyme NAMPT is potently inhibited by NAD+.[2] The lack of product inhibition allows cells to utilize nicotinic acid (NA) to efficiently boost their NAD+ pools, even to high levels.[1][3]

Q2: If NAD+ doesn't inhibit NAPRT, what other metabolites can regulate its activity?

A2: While NAPRT is not inhibited by NAD+, its activity can be modulated by other cellular metabolites. For instance, studies on human NAPRT have shown that it can be inhibited by Coenzyme A (CoA), various acyl-CoAs, glyceraldehyde 3-phosphate, and phosphoenolpyruvate.[4] Conversely, ATP and inorganic phosphate (B84403) have been found to act as activators of the enzyme.[4] Understanding these alternative regulators is crucial for designing experiments and interpreting results.

Q3: Why is studying the this compound salvage pathway important for drug development?

A3: The this compound salvage pathway is a critical focus in cancer therapy. Many cancer cells rely heavily on the NAMPT-driven salvage pathway for their NAD+ supply. Inhibitors of NAMPT are potent anti-cancer agents, but their effectiveness can be limited if cancer cells express NAPRT.[1][5][6] The presence of NAPRT allows tumors to use nicotinic acid (niacin) to bypass the NAMPT blockade, thereby conferring resistance.[1][6][7] Therefore, research is often focused on developing NAPRT inhibitors to use in combination with NAMPT inhibitors for a more effective anti-tumor strategy.[1][8]

Q4: What are the key enzymes in the this compound salvage pathway?

A4: The pathway consists of three main enzymatic steps to convert nicotinic acid (NA) to NAD+:

  • This compound Phosphoribosyltransferase (NAPRT): The rate-limiting enzyme that converts NA into nicotinic acid mononucleotide (NAMN).[1][3]

  • Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): These enzymes convert NAMN into nicotinic acid adenine (B156593) dinucleotide (NAAD).[1]

  • NAD Synthetase (NADS): This enzyme catalyzes the final step, the amidation of NAAD to form NAD+.[1]

Visualizing the Pathway and Logic

Nicotinate_Salvage_Pathway cluster_pathway This compound Salvage Pathway cluster_inhibition Allosteric Regulation of NAPRT NA This compound (NA) NAMN This compound Mononucleotide (NAMN) NA->NAMN NAPRT PRPP PRPP PRPP->NAMN NAAD This compound Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD NADS CoA CoA / Acyl-CoAs CoA->NA Inhibition ATP ATP / Pi ATP->NA Activation

Caption: The this compound Salvage Pathway and its key regulators.

Troubleshooting Guides

Problem 1: I am observing low or no NAPRT enzyme activity in my in vitro assay.

Potential Cause Troubleshooting Step Explanation
Substrate Degradation 1. Use fresh or newly thawed aliquots of 5-phosphoribosyl-1-pyrophosphate (PRPP). 2. Keep PRPP on ice at all times.PRPP is notoriously unstable, especially at room temperature or after multiple freeze-thaw cycles. Its degradation is a common cause of assay failure.
Enzyme Inactivity 1. Ensure the recombinant NAPRT enzyme has been stored correctly (-80°C) and handled gently. 2. Include a positive control with a known potent enzyme batch.Improper storage or handling can lead to protein denaturation and loss of activity.
Presence of Inhibitors 1. Check if your buffers or reagents contain potential inhibitors like CoA or high concentrations of certain metabolic intermediates.[4] 2. If using cell lysates, consider sample cleanup steps to remove small molecule inhibitors.As noted in the FAQs, metabolites other than NAD+ can inhibit NAPRT activity.
Suboptimal Assay Conditions 1. Verify the pH and composition of your reaction buffer. 2. Titrate the concentration of substrates (NA and PRPP) to ensure they are not limiting. 3. Confirm the presence of activators like ATP in the reaction mix.[1]NAPRT activity is dependent on optimal conditions, including pH, substrate availability, and the presence of cofactors/activators.

Problem 2: My cellular NAD+ measurements are inconsistent after stimulating the pathway with nicotinic acid.

Potential Cause Troubleshooting Step Explanation
Inefficient Cell Lysis 1. Optimize your extraction protocol. For NAD+, acidic extraction (e.g., with perchloric acid) is required to degrade NADH and ensure stability.[9] 2. Use mechanical disruption (e.g., sonication) in addition to chemical lysis to ensure complete extraction.[9]Incomplete extraction will lead to an underestimation of the total cellular NAD+ pool and high variability between samples.
Sample Dilution Issues 1. Perform a dilution series for your samples to ensure the final measurement falls within the linear range of your standard curve.[10]Cellular NAD+ concentrations can be very high, and samples that are too concentrated can saturate the detection system, leading to inaccurate readings.[10]
Assay Sensitivity 1. For low-abundance samples, consider using a highly sensitive enzymatic cycling assay.[9][11] 2. For absolute quantification and higher specificity, use an LC-MS-based method with a stable isotope-labeled internal standard.[9][11]The choice of assay matters. Commercially available colorimetric or fluorometric kits are convenient but may lack the sensitivity or specificity of other methods.[12]
Cellular NAD+ Consumption 1. Ensure consistent timing for all experimental steps, from cell treatment to lysis. 2. Keep samples on ice during processing to minimize enzymatic activity.Cellular NAD+ levels are dynamic and are constantly being consumed by enzymes like PARPs and sirtuins.[10] Inconsistent handling can alter NAD+ levels post-treatment.

Experimental Protocols

Protocol 1: In Vitro NAPRT Activity Assay (Coupled Fluorometric Method)

This protocol is based on a continuous coupled assay where the product of the NAPRT reaction, NAMN, is converted to NADH, which is measured fluorometrically.[13]

Principle:

  • NAPRT: this compound + PRPP → NAMN + PPi

  • NadD (bacterial NAMN adenylyltransferase): NAMN + ATP → NAAD + PPi

  • NadE (bacterial NAD+ synthetase): NAAD + Glutamine + ATP → NAD+ + Glutamate + AMP + PPi

  • ADH (Alcohol Dehydrogenase): NAD+ + Ethanol → NADH + Acetaldehyde

The rate of NADH production (measured by fluorescence, Ex/Em = ~340/460 nm) is proportional to the NAPRT activity.

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • Recombinant Human NAPRT: Diluted in Assay Buffer to the desired concentration (e.g., 0.1-0.5 µM).[13]

  • Substrates: Nicotinic Acid (NA), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, Glutamine.

  • Coupling Enzymes: NadD, NadE, Alcohol Dehydrogenase (ADH).

  • ADH Substrate: Ethanol.

  • 96-well black plate.

Procedure:

  • Prepare a master mix of coupling enzymes and their substrates in the Assay Buffer. This includes NadD, NadE, ADH, ATP, Glutamine, and Ethanol.

  • To each well of the 96-well plate, add 50 µL of the master mix.

  • Add 25 µL of the substrate solution containing NA and PRPP at desired concentrations (e.g., for Km determination, vary NA concentration while keeping PRPP saturated).

  • To test inhibitors, add the compound at various concentrations to the wells. Add an equivalent volume of vehicle (e.g., DMSO) to control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the diluted NAPRT enzyme to each well. For a "no enzyme" control, add 25 µL of Assay Buffer.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the increase in fluorescence (Ex/Em = 340/460 nm) every minute for 30-60 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve for each well.

  • Subtract the background rate from the "no enzyme" control wells.

  • Plot V₀ against substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.

  • For inhibition studies, plot V₀ against inhibitor concentration to determine IC₅₀, or perform kinetic studies to determine the inhibition constant (Ki) and mechanism.[14]

Troubleshooting_Workflow Start Low Pathway Output or Inconsistent Results CheckEnzyme Is the issue in an in vitro enzyme assay? Start->CheckEnzyme CheckCell Is the issue in a cell-based experiment? Start->CheckCell Substrate Verify PRPP stability and concentration CheckEnzyme->Substrate Yes Lysis Optimize NAD+ extraction protocol (acidic) CheckCell->Lysis Yes Enzyme Check enzyme activity with positive control Substrate->Enzyme Buffer Confirm buffer pH and check for inhibitors (e.g., CoA) Enzyme->Buffer Quant Validate NAD+ quantification (check standard curve, dilutions) Lysis->Quant Metabolism Ensure consistent timing to minimize NAD+ turnover Quant->Metabolism

Caption: A logical workflow for troubleshooting common experimental issues.

Protocol 2: Quantification of Cellular NAD+ by Enzymatic Cycling Assay

This protocol provides a method to measure total NAD+ levels in cell extracts.

Principle: NAD+ is cycled between its oxidized (NAD+) and reduced (NADH) forms by two enzymes. In each cycle, a molecule of a chromogenic or fluorogenic substrate is reduced, leading to signal amplification. The rate of signal generation is proportional to the NAD+ concentration.

Reagents & Buffers:

  • NAD+ Extraction Buffer: 0.6 M Perchloric Acid (PCA).

  • Neutralization Buffer: 3 M KOH, 0.5 M K₂HPO₄.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Reaction Mix: In Assay Buffer, add 2 mM PES (phenazine ethosulfate), 0.5 mM MTT (thiazolyl blue tetrazolium bromide), 10 mM Ethanol, and Alcohol Dehydrogenase (ADH).

  • NAD+ Standard: A solution of known NAD+ concentration (e.g., 1 mM) for generating a standard curve.

Procedure:

  • Sample Preparation:

    • Harvest cells (e.g., 1-5 million cells per sample).

    • Add 100 µL of ice-cold NAD+ Extraction Buffer (0.6 M PCA) to the cell pellet. Vortex vigorously.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant (which contains NAD+) to a new tube.

    • Neutralize the extract by adding Neutralization Buffer until the pH is between 7 and 8 (check with pH paper). The volume needed will be approximately 20-30% of the extract volume.

    • Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. The supernatant is the final sample for the assay.

  • Assay Performance:

    • Prepare NAD+ standards by serially diluting the stock in a mixture of Extraction and Neutralization buffers to mimic the sample matrix.

    • Add 10-20 µL of sample or standard to each well of a 96-well clear plate.

    • Add 100 µL of the Reaction Mix to each well to start the reaction.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the absorbance of the blank (no NAD+) from all readings.

  • Create a standard curve by plotting the absorbance of the NAD+ standards against their known concentrations.

  • Use the standard curve to determine the NAD+ concentration in your samples.

  • Normalize the NAD+ concentration to the initial cell number or total protein content of the sample.

References

Technical Support Center: Calibrating Nicotinate Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating and utilizing nicotinate biosensors for experimental measurements.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a whole-cell this compound biosensor?

A1: Whole-cell this compound biosensors are engineered microorganisms, typically bacteria like E. coli, that produce a measurable output signal, such as fluorescence, in the presence of this compound. The core components are a this compound-responsive transcriptional regulator and a reporter gene. When this compound enters the cell, it binds to the transcriptional regulator, causing a conformational change. This change allows the regulator to bind to a specific promoter region on a plasmid, initiating the transcription of a reporter gene (e.g., Green Fluorescent Protein - GFP). The resulting fluorescence intensity is proportional to the concentration of this compound.

Q2: What are the critical parameters to consider during biosensor calibration?

A2: Key parameters for robust biosensor calibration include:

  • Linear Dynamic Range: The concentration range where the biosensor output is directly proportional to the analyte concentration.

  • Sensitivity (EC50): The concentration of this compound that produces 50% of the maximum response.

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably distinguished from a blank sample.

  • Response Time: The time required for the biosensor to reach a stable output after the addition of this compound.

  • Specificity: The ability of the biosensor to detect this compound in the presence of other structurally similar molecules.

Q3: How can I optimize the induction conditions for my this compound biosensor?

A3: Optimization of induction conditions is crucial for achieving a reliable and reproducible response.[1][2][3] Factors to consider include:

  • Inducer Concentration: Test a range of this compound concentrations to determine the optimal range for a linear response.

  • Induction Time: Perform a time-course experiment to identify the incubation time that yields the maximal and most stable signal.

  • Cell Density (OD600): The optical density of the cell culture at the time of induction can influence the response. It is important to standardize this for all experiments.

  • Growth Temperature: Temperature can affect protein expression and folding, as well as cell metabolism. A consistent temperature should be maintained during incubation.[1][3]

Q4: Can I use this compound biosensors in complex media?

A4: The use of this compound biosensors in complex media, such as cell culture media or fermentation broth, can be challenging due to potential interference from other components. It is recommended to first calibrate the biosensor in a minimal, defined medium. If complex media must be used, it is essential to run appropriate controls, including the media without the analyte, to account for background fluorescence or effects on cell health.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of a typical transcription factor-based this compound biosensor and the general experimental workflow for calibration.

Nicotinate_Signaling_Pathway This compound Biosensor Signaling Pathway cluster_cell Bacterial Cell Nicotinate_ext This compound (extracellular) Nicotinate_int This compound (intracellular) Nicotinate_ext->Nicotinate_int Transport Regulator_active Active NicR-Nicotinate Complex Nicotinate_int->Regulator_active Binding Regulator_inactive Inactive NicR Regulator Promoter Pnic Promoter Regulator_active->Promoter Binds to Promoter Reporter_Gene Reporter Gene (e.g., GFP) mRNA mRNA Reporter_Gene->mRNA Transcription GFP GFP Protein mRNA->GFP Translation Fluorescence Fluorescence GFP->Fluorescence Maturation

This compound biosensor signaling pathway.

Experimental_Workflow This compound Biosensor Calibration Workflow Start Start Culture Inoculate and grow biosensor strain Start->Culture Prepare_Inducers Prepare serial dilutions of this compound Culture->Prepare_Inducers Induction Add this compound dilutions to cell cultures Culture->Induction Prepare_Inducers->Induction Incubate Incubate under optimized conditions Induction->Incubate Measure_OD Measure OD600 Incubate->Measure_OD Measure_Fluorescence Measure fluorescence Measure_OD->Measure_Fluorescence Analyze Analyze data: Normalize fluorescence to OD600, plot dose-response curve Measure_Fluorescence->Analyze End End Analyze->End Troubleshooting_Tree This compound Biosensor Troubleshooting Start Problem with Biosensor Measurement No_Response No Response to this compound? Start->No_Response High_Background High Background Fluorescence? No_Response->High_Background No Check_Plasmid Verify plasmid sequence and antibiotic selection No_Response->Check_Plasmid Yes Low_Signal Low Maximal Fluorescence? High_Background->Low_Signal No Tune_Promoter Use weaker reporter promoter or stronger repressor promoter High_Background->Tune_Promoter Yes High_Variability High Well-to-Well Variability? Low_Signal->High_Variability No Optimize_Induction Optimize induction time, temperature, and cell density Low_Signal->Optimize_Induction Yes Check_Pipetting Review pipetting technique and ensure culture homogeneity High_Variability->Check_Pipetting Yes Check_Transport Investigate this compound transport Check_Plasmid->Check_Transport Improve_Expression Use stronger reporter promoter Optimize_Induction->Improve_Expression Avoid_Edge_Effects Avoid using outer wells of the plate Check_Pipetting->Avoid_Edge_Effects

References

Technical Support Center: Optimizing Nicotinate Treatment of Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving nicotinate (nicotinic acid) treatment of cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The ideal incubation time is highly dependent on the experimental endpoint and the cell type.

  • Short-term (minutes to hours): For studying acute signaling events like G protein-coupled receptor (GPCR) activation and subsequent downstream phosphorylation cascades, short incubation times are sufficient. For example, activation of ERK1/2 in CHO-K1 and A431 cells peaks at 5 minutes.[1] Rapid internalization of the this compound receptor, GPR109A, can be observed within 40 minutes in HEK-293 cells.[2]

  • Intermediate-term (hours to 2 days): To observe changes in cytokine secretion, inflammatory responses, or the expression of certain genes and proteins, incubation times of several hours to 48 hours are often required. For instance, in human monocytes, an 18-hour pre-incubation with this compound followed by a 12-hour stimulation is used to assess effects on cytokine release.[3] In HCT116 cells, a 12-hour treatment has been used to study effects on apoptosis and autophagy.[4][5] A 24-hour incubation is common for assessing cell migration in RAW264.7 macrophages and for cell viability (MTT) assays.[6][7]

  • Long-term (days): For endpoints such as cell proliferation, differentiation, colony formation, or significant changes in the expression of a broad range of genes, longer incubation periods of several days may be necessary.[8][9][10] For example, colony formation assays can run for as long as 14 days.[11]

A time-course experiment is strongly recommended to determine the optimal incubation time for your specific cell line and endpoint.

Q2: What is a typical concentration range for this compound in cell culture?

A2: this compound concentrations used in cell culture experiments can range from the micromolar (µM) to the millimolar (mM) level. The optimal concentration depends on the cell line's expression of the GPR109A receptor and the biological effect being studied. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. For example, concentrations between 1.0 and 10 mmol/L of nicotinic acid were shown to increase apo A-I levels in HepG2 cells.[12]

Q3: Which cell lines are commonly used for studying the effects of this compound?

A3: A variety of cell lines are used, depending on the research focus:

  • Hepatocytes (e.g., HepG2): For studying lipid metabolism.[12][13][14]

  • Immune cells (e.g., human monocytes, RAW 264.7 macrophages): For investigating anti-inflammatory effects.[3][7]

  • Colon carcinoma cells (e.g., HCT116): For research on cancer cell proliferation and apoptosis.[4][5]

  • Engineered cell lines (e.g., CHO-K1, HEK-293 expressing GPR109A): For studying receptor-specific signaling pathways.[1][2]

Q4: Why am I not observing an effect after this compound treatment?

A4: There are several potential reasons for a lack of response:

  • Low Receptor Expression: The cell line you are using may not express sufficient levels of the GPR109A receptor. It is advisable to confirm receptor expression using methods like qPCR or Western blotting.[15]

  • Suboptimal Incubation Time or Concentration: The duration of the treatment may be too short, or the concentration of this compound may be too low to elicit a response. We recommend performing both a time-course and a dose-response experiment.

  • Cell Health: Ensure that your cells are healthy, within a low passage number, and in the logarithmic growth phase, as unhealthy cells will not respond optimally.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during treatment, or variations in cell health across the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Visually inspect plates for even cell distribution.
Precipitate forms in the media after adding this compound The concentration of this compound is too high for its solubility in the culture medium, or it is interacting with media components.Prepare a fresh, sterile stock solution of this compound in a suitable solvent (e.g., water or PBS) and ensure it is fully dissolved before adding it to the medium. Warm the medium to 37°C before adding the this compound stock solution.
No response in a cAMP assay Basal cAMP levels are too low to detect inhibition by a Gαi-coupled receptor like GPR109A.Use an adenylyl cyclase activator, such as forskolin, to increase intracellular cAMP levels. This creates a larger signal window to measure the inhibitory effect of this compound.[15]
Cell death observed at expected therapeutic concentrations The cell line may be particularly sensitive to this compound, or the treatment duration is too long.Perform a viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations and time points to determine the cytotoxic threshold for your specific cell line.

Data Presentation

Table 1: Summary of this compound Incubation Times and Effects in Various Cell Lines

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference(s)
CHO-K1, A431Not specifiedPeak at 5 min (events at ≤2 min and 2-5 min)Activation of ERK1/2[1]
HEK-293300 µM40 minInternalization of GPR109A receptor[2]
HepG21.0, 3.0, 10 mmol/LNot specified (duration of experiment)Increased apo A-I mRNA and protein levels[12]
HepG20-3 mM3 min (for transport studies)Inhibition of DGAT activity[13][14]
Human Monocytes0.1 mmol/L18 hours (pre-incubation) + 12 hours (with stimulus)Suppression of TLR2- and TLR4-induced cytokine release[3]
RAW 264.7 Macrophages1 mM24 hoursReversal of oxLDL-induced migratory arrest[7]
HCT116800 µM12 hoursInhibition of TRAIL-induced apoptosis; induction of autophagy[4][5]
U251 Glioblastoma7.0 mM4 hoursDecreased phosphorylated cortactin[16]

Experimental Protocols

Protocol 1: Assessing this compound-Induced ERK1/2 Phosphorylation via Western Blot

This protocol is designed to detect the activation of the MAPK/ERK signaling pathway in response to this compound treatment.

  • Cell Seeding: Plate cells (e.g., CHO-K1 expressing GPR109A) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This reduces basal signaling activity.

  • This compound Treatment: Prepare fresh this compound solutions in serum-free medium at the desired concentrations. Treat the cells for various short time points (e.g., 0, 2, 5, 10, 30, 60 minutes).

  • Cell Lysis: Immediately after treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protocol 2: Determining Cell Viability after this compound Treatment using an MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired durations (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

Nicotinate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound (Niacin) GPR109A GPR109A This compound->GPR109A Binds Gi Gαi GPR109A->Gi Activates Gbetagamma Gβγ Gi->Gbetagamma Dissociates AC Adenylyl Cyclase Gi->AC Inhibits Anti_inflammatory Anti-inflammatory Effects Gi->Anti_inflammatory Leads to cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR109A signaling pathway activated by this compound.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate overnight for adherence seed_cells->adhere prepare_this compound Prepare serial dilutions of this compound adhere->prepare_this compound treat_cells Replace medium and add this compound dilutions adhere->treat_cells prepare_this compound->treat_cells incubate Incubate for desired time (24, 48, 72h) treat_cells->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Remove medium and add solubilization solution incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate cell viability read_plate->analyze end End analyze->end

Caption: Workflow for an MTT cell viability assay.

Troubleshooting_Logic start No observable effect of this compound treatment check_receptor Is GPR109A receptor expressed in the cell line? start->check_receptor check_concentration Is the this compound concentration optimal? check_receptor->check_concentration Yes solution_receptor Solution: Verify receptor expression (qPCR/Western Blot) or use a different cell line. check_receptor->solution_receptor No check_time Is the incubation time optimal? check_concentration->check_time Yes solution_concentration Solution: Perform a dose-response experiment. check_concentration->solution_concentration No check_health Are the cells healthy and low passage? check_time->check_health Yes solution_time Solution: Perform a time-course experiment. check_time->solution_time No solution_health Solution: Use healthy, low passage cells in logarithmic growth phase. check_health->solution_health No success Experiment Optimized check_health->success Yes

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Managing pH in Cell Culture Media Upon Nicotinate Addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling pH changes in cell culture media resulting from the addition of nicotinate (nicotinic acid).

Frequently Asked Questions (FAQs)

Q1: Why does adding nicotinic acid to my cell culture medium decrease the pH?

Nicotinic acid is a weak acid. When dissolved in the aqueous environment of cell culture medium, it releases hydrogen ions (H+), which increases the acidity of the solution and therefore lowers the pH. A saturated aqueous solution of nicotinic acid can have a pH as low as 2.7.[1]

Q2: What is the acceptable pH range for most mammalian cell cultures?

Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[2][3][4] Deviations from this optimal range can negatively impact cell growth, metabolism, and the outcomes of your experiments.[2]

Q3: What are the common buffering systems used in cell culture media to maintain a stable pH?

There are two primary buffering systems used in cell culture:

  • Bicarbonate-CO2 System: This is the most common physiological buffer. It relies on the equilibrium between dissolved carbon dioxide (CO2) and bicarbonate ions (HCO3-) in the medium. The pH is maintained by controlling the CO2 concentration in the incubator.[3][5][6]

  • Zwitterionic Buffers (e.g., HEPES): HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a synthetic buffer that can be added to the medium to provide additional buffering capacity.[7][8] It is particularly useful for experiments conducted outside of a CO2 incubator.[7]

Q4: When should I consider using a HEPES-buffered medium?

HEPES is recommended when your experimental procedures require extended periods of cell manipulation outside of a CO2 incubator.[7] It provides robust pH stability when the bicarbonate-CO2 system is not available. It is also beneficial for high-density cultures that produce large amounts of acidic waste products like lactic acid.[4]

Q5: Are there any potential downsides to using HEPES?

While effective, high concentrations of HEPES (above 25 mM) can be cytotoxic to some cell lines.[8] It is always advisable to test a range of HEPES concentrations to determine the optimal, non-toxic level for your specific cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant pH drop after adding nicotinic acid. The acidic nature of nicotinic acid is overwhelming the buffering capacity of the medium.1. Prepare a pH-neutral stock solution of sodium this compound. This is the most effective way to avoid a pH shift. See the detailed protocol below.2. Increase the buffering capacity of your medium. You can do this by: * Using a medium formulation with a higher concentration of sodium bicarbonate (and adjusting the incubator CO2 accordingly).[9] * Supplementing your medium with HEPES buffer (typically at a final concentration of 10-25 mM).[7][8]
Precipitate forms in the medium after adding this compound. The pH shift caused by the acidic this compound may have caused some media components, like salts, to precipitate.[1] Nicotinic acid itself may also have limited solubility at high concentrations in certain media.[10]1. Prepare a pH-neutral sodium this compound stock solution. This will prevent the pH-induced precipitation of other components.2. Warm the medium to 37°C before adding the this compound stock solution. [10]3. Ensure your this compound stock solution is fully dissolved before adding it to the medium.
Inconsistent or drifting pH during the experiment. Cellular metabolism can produce acidic byproducts (e.g., lactic acid), further contributing to a pH decrease, especially in high-density cultures.[4][5]1. Monitor cell density and perform media changes more frequently to remove metabolic waste.2. Use a medium with a higher buffering capacity (higher bicarbonate or added HEPES).

Quantitative Data Summary

Table 1: Properties of Nicotinic Acid

PropertyValue
Molecular Weight 123.11 g/mol
pKa ~4.85[7]
pH of Saturated Aqueous Solution 2.7[1]
Typical Concentration Range in Cell Culture Micromolar (µM) to Millimolar (mM)[10][11][12][13][14]

Table 2: Comparison of Common Buffering Systems in Cell Culture

Buffering SystemTypical ConcentrationAdvantagesDisadvantages
Sodium Bicarbonate (NaHCO3) Varies by medium formulation (e.g., 26 mM in EMEM, 44 mM in DMEM)[3]Physiologically relevant, provides nutritional benefits, generally non-toxic.[5][9]Buffering capacity is dependent on a controlled CO2 environment; pKa of ~6.1 is suboptimal for buffering at physiological pH.[15][16]
HEPES 10 - 25 mM[7][8]Strong buffering capacity at physiological pH (pKa ~7.3 at 37°C); independent of CO2 levels.[8]Can be cytotoxic at high concentrations; provides no nutritional value.[8]

Experimental Protocols

Protocol 1: Preparation of a pH-Neutral Sodium this compound Stock Solution (100 mM)

Objective: To prepare a sterile, pH-neutral stock solution of sodium this compound to prevent pH changes in the cell culture medium upon addition.

Materials:

  • Nicotinic acid powder

  • Sterile, cell culture grade water

  • Sterile 1 M Sodium Hydroxide (NaOH) solution

  • Sterile 1 M Hydrochloric Acid (HCl) solution (for adjustments if needed)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pH meter with a sterile probe or sterile pH strips

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Methodology:

  • Calculate the required mass of nicotinic acid:

    • To make 10 mL of a 100 mM solution:

      • Mass (g) = 0.1 mol/L * 0.01 L * 123.11 g/mol = 0.1231 g (or 123.1 mg)

  • Dissolution:

    • Aseptically weigh the calculated amount of nicotinic acid and transfer it to a sterile conical tube.

    • Add approximately 8 mL of sterile, cell culture grade water.

    • Vortex or gently swirl the tube until the nicotinic acid is completely dissolved. The initial solution will be acidic.

  • pH Adjustment:

    • Under sterile conditions (e.g., in a laminar flow hood), slowly add the 1 M NaOH solution dropwise to the nicotinic acid solution while gently mixing.

    • Periodically measure the pH using a calibrated pH meter with a sterile probe or sterile pH strips.

    • Continue adding NaOH until the pH of the solution reaches the desired physiological range (typically 7.2 - 7.4).

    • If you overshoot the target pH, you can carefully add a small amount of 1 M HCl to bring it back down.

  • Final Volume and Sterilization:

    • Once the target pH is stable, add sterile water to bring the final volume to 10 mL.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new, sterile tube.

  • Storage:

    • Aliquot the sterile sodium this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Monitoring Media pH After Supplementation

Objective: To assess the impact of this compound addition on the pH of the cell culture medium over time.

Methodology:

  • Prepare your complete cell culture medium, including serum and other supplements.

  • Aseptically transfer an aliquot of the complete medium to a sterile culture vessel (e.g., a T-25 flask or a 6-well plate).

  • Add your prepared sodium this compound stock solution to the desired final concentration.

  • Place the vessel in a humidified incubator at 37°C with the appropriate CO2 concentration for your medium's bicarbonate level.

  • At regular time points (e.g., 0, 2, 6, 12, and 24 hours), aseptically remove a small sample of the medium.

  • Measure the pH of the sample using a calibrated pH meter.

  • Plot the pH values over time to evaluate the stability of the buffering system.

Visualizations

experimental_workflow Workflow for Preparing pH-Neutral Sodium this compound Solution start Start calculate Calculate Mass of Nicotinic Acid start->calculate dissolve Dissolve in Sterile Water calculate->dissolve measure_ph Measure pH (will be acidic) dissolve->measure_ph adjust_ph Titrate with 1M NaOH to pH 7.2 - 7.4 measure_ph->adjust_ph check_ph Is pH in range? adjust_ph->check_ph check_ph->adjust_ph No final_volume Adjust to Final Volume with Sterile Water check_ph->final_volume Yes sterilize Sterile Filter (0.22 µm) final_volume->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot end End aliquot->end

Caption: Workflow for preparing a pH-neutral sodium this compound solution.

troubleshooting_workflow Troubleshooting pH Drop After this compound Addition start Significant pH Drop Observed check_stock Are you using a pH-neutral stock solution? start->check_stock prepare_stock Prepare pH-neutral Sodium this compound Solution (See Protocol 1) check_stock->prepare_stock No check_buffer Is the medium's buffering capacity sufficient? check_stock->check_buffer Yes stabilized pH Stabilized prepare_stock->stabilized increase_buffer Increase Buffering Capacity: - Add HEPES (10-25 mM) - Use higher bicarbonate medium check_buffer->increase_buffer No monitor_culture Monitor Culture for High Metabolic Acid Production check_buffer->monitor_culture Yes increase_buffer->stabilized media_change Increase Media Exchange Frequency monitor_culture->media_change media_change->stabilized

Caption: Troubleshooting workflow for pH changes due to this compound addition.

References

Validation & Comparative

A Researcher's Guide to Validating the Specificity of Nicotinate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of receptor antagonist specificity is a critical step in ensuring accurate experimental results and the successful development of targeted therapeutics. This guide provides a comprehensive overview of the experimental methodologies required to validate the specificity of antagonists for the nicotinate receptors, HCA2 (GPR109A) and HCA3 (GPR109B). While a wide range of selective antagonists for these receptors is not yet commercially available, this guide outlines the necessary validation workflow and data presentation for any candidate compounds.

The this compound Receptors: HCA2 and HCA3

The primary receptors for this compound (niacin) are the hydroxycarboxylic acid receptors HCA2 (also known as GPR109A) and HCA3 (also known as GPR109B).[1][2] These are G protein-coupled receptors (GPCRs) that are activated by endogenous ligands such as the ketone body β-hydroxybutyrate (for HCA2) and 3-hydroxyoctanoic acid (for HCA3).[1][2][3] Activation of these receptors, which are predominantly coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade is central to their roles in regulating lipolysis and inflammation.[3][4]

Signaling Pathways of this compound Receptors

Understanding the signaling pathways of HCA2 and HCA3 is fundamental to designing appropriate functional assays for antagonist validation. The primary pathway involves Gαi/o-mediated inhibition of adenylyl cyclase. Additionally, activation of these receptors can lead to the recruitment of β-arrestin and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.

HCA2_Signaling_Pathway Receptor HCA2/HCA3 (GPR109A/B) G_Protein Gαi/oβγ Receptor->G_Protein Activation BetaArrestin β-Arrestin Receptor->BetaArrestin AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion MAPK_Pathway MAPK Pathway (ERK1/2) BetaArrestin->MAPK_Pathway Activation Ligand This compound (Agonist) Ligand->Receptor ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Physiological_Response Physiological Response (e.g., anti-lipolysis, anti-inflammatory) CREB->Physiological_Response MAPK_Pathway->Physiological_Response

Figure 1: Simplified signaling pathway of HCA2/HCA3 receptors.

Experimental Workflow for Antagonist Validation

A systematic approach is necessary to confirm that a compound acts as a specific antagonist for HCA2 or HCA3. The following workflow outlines the key stages of validation, from initial binding assessment to functional characterization and specificity testing.

Antagonist_Validation_Workflow Start Candidate Antagonist BindingAssay Radioligand Binding Assay Start->BindingAssay Determine Binding Affinity (Ki) FunctionalAssay Primary Functional Assay (cAMP Inhibition) BindingAssay->FunctionalAssay Confirm Functional Antagonism (IC50) SecondaryAssay Secondary Functional Assay (β-Arrestin Recruitment) FunctionalAssay->SecondaryAssay Assess Biased Antagonism SpecificityAssay Specificity & Selectivity Assays SecondaryAssay->SpecificityAssay Evaluate Off-Target Effects Validated Validated Antagonist SpecificityAssay->Validated

Figure 2: Experimental workflow for validating this compound receptor antagonists.

Comparative Data of Known and Candidate this compound Receptor Antagonists

While the field is still developing, a few compounds have been reported to exhibit antagonist activity at HCA2. The table below serves as a template for how to present comparative data for such compounds. It is important to note that comprehensive data for these compounds is limited.

CompoundTarget ReceptorAntagonist TypePotency (IC50/Ki)Assay TypeSpecificity NotesReference
Mepenzolate Bromide HCA2 (GPR109A)BlockerNot specifiedNot specifiedAlso a synthetic antimuscarinic drug[6]
NA-1 HCA2 (GPR109A)Candidate AntagonistNot specifiedCalcium MobilizationSynthesized from niacin; reduced Ca2+ mobilization[7][8]
NA-5 HCA2 (GPR109A)Candidate AntagonistNot specifiedCalcium Mobilization, cAMPSynthesized from niacin; reduced Ca2+ and prevented cAMP reduction[7][8]

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments in the validation workflow.

Radioligand Binding Assay

This assay directly measures the ability of a candidate antagonist to displace a radiolabeled ligand from the receptor, allowing for the determination of the antagonist's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of a candidate antagonist for HCA2 or HCA3.

Materials:

  • Cell membranes prepared from cells stably expressing HCA2 or HCA3.

  • Radiolabeled ligand (e.g., [3H]-nicotinic acid).

  • Candidate antagonist at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Protocol:

  • In a 96-well plate, combine cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the candidate antagonist.

  • For total binding wells, add only membranes and radioligand.

  • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of unlabeled nicotinic acid.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a functional measure of antagonism.

Objective: To determine the functional potency (IC50) of a candidate antagonist in blocking HCA2/HCA3-mediated inhibition of adenylyl cyclase.

Materials:

  • Whole cells stably expressing HCA2 or HCA3.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A known HCA2/HCA3 agonist (e.g., nicotinic acid) at a fixed concentration (typically EC80).

  • Candidate antagonist at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the candidate antagonist for a specified duration (e.g., 15-30 minutes).

  • Add a fixed concentration of the agonist (e.g., nicotinic acid at its EC80) in the presence of forskolin to all wells except the negative control.

  • Incubate for a specified period (e.g., 30 minutes) to allow for cAMP modulation.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • The antagonist's effect will be observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

  • Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay is used to investigate whether an antagonist exhibits biased signaling, meaning it may block G protein-dependent signaling but not β-arrestin recruitment, or vice versa.

Objective: To assess the ability of a candidate antagonist to block agonist-induced β-arrestin recruitment to HCA2 or HCA3.

Materials:

  • Cells co-expressing HCA2 or HCA3 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay, Tango™ assay, or BRET/FRET-based systems).

  • A known HCA2/HCA3 agonist.

  • Candidate antagonist at various concentrations.

  • Assay-specific detection reagents.

Protocol:

  • Plate the engineered cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the candidate antagonist.

  • Add a fixed concentration of the agonist (e.g., at its EC80 for β-arrestin recruitment).

  • Incubate for the time recommended by the assay manufacturer to allow for receptor-β-arrestin interaction.

  • Measure the reporter signal (e.g., luminescence, fluorescence) according to the assay protocol.

  • Plot the signal against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of β-arrestin recruitment.

  • Compare the potency of the antagonist in this assay with its potency in the cAMP assay to identify any potential for biased antagonism.

By following this comprehensive guide, researchers can rigorously validate the specificity of candidate this compound receptor antagonists, ensuring the generation of high-quality, reproducible data for both basic research and drug discovery applications.

References

A Comparative Analysis of Nicotinate Versus Nicotinamide on NAD+ Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) precursors is critical for advancing therapeutic strategies targeting cellular metabolism and age-related diseases. This guide provides an objective comparison of two principal vitamin B3 forms, nicotinate (nicotinic acid) and nicotinamide, and their respective impacts on intracellular NAD+ concentrations, supported by experimental data.

This compound and nicotinamide, while both serving as precursors to the essential coenzyme NAD+, are metabolized through distinct biochemical pathways. The efficiency and regulation of these pathways can lead to differential effects on NAD+ levels in various tissues and cellular contexts. This analysis delves into the signaling pathways, presents quantitative data from comparative studies, and provides detailed experimental protocols for the measurement of NAD+.

Comparative Efficacy in Elevating NAD+ Levels

Quantitative data from preclinical and in vitro studies highlight the differential effects of this compound and nicotinamide on NAD+ biosynthesis. While both have been shown to increase NAD+ levels, the extent of this increase can be tissue-specific and dependent on the expression of key enzymes.

PrecursorModel SystemDoseTissue/Cell TypeFold Change in NAD+ (vs. Control)Reference
Nicotinic AcidFischer-344 Rats1000 mg/kg dietLiver~1.44x[1]
NicotinamideFischer-344 Rats1000 mg/kg dietLiver~1.43x[1]
Nicotinic AcidMice500 mg/kg (oral)Liver~1.5x[2]
NicotinamideMice500 mg/kg (oral)Liver~2.0x[2]
Nicotinic AcidHuman Keratinocytes10 µM-1.3x (significant)[1]
NicotinamideHuman KeratinocytesUp to 100 µM-No significant change[1]
Nicotinic AcidHuman600 mgBloodSimilar to 2g NMN[3]

Signaling Pathways of NAD+ Synthesis

The biosynthesis of NAD+ from this compound and nicotinamide follows two primary pathways: the Preiss-Handler pathway for this compound and the salvage pathway for nicotinamide.

The Preiss-Handler Pathway (this compound)

This compound is converted to NAD+ in a three-step enzymatic process. This pathway is particularly active in certain tissues like the liver, kidney, and small intestine.

PreissHandler NA This compound (NA) NaMN This compound Mononucleotide (NaMN) NA->NaMN NAPRT PRPP PRPP PRPP->NaMN NaAD This compound Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT ATP_NMNAT ATP ATP_NMNAT->NaAD NAD NAD+ NaAD->NAD NADS Gln Glutamine Gln->NAD Glu Glutamate ATP_NADS ATP ATP_NADS->NAD NAD->Glu

Preiss-Handler Pathway for NAD+ Synthesis from this compound.
The Salvage Pathway (Nicotinamide)

The salvage pathway is the primary route for NAD+ synthesis in most mammalian tissues, recycling nicotinamide that is produced from NAD+-consuming enzymes.

SalvagePathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT PRPP PRPP PRPP->NMN NAD NAD+ NMN->NAD NMNAT ATP ATP ATP->NAD NAD_consuming NAD+-consuming enzymes (e.g., SIRTs, PARPs) NAD->NAD_consuming NAD_consuming->NAM Recycle

Salvage Pathway for NAD+ Synthesis from Nicotinamide.

Experimental Protocols

Accurate quantification of NAD+ levels is paramount for comparative studies. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two commonly employed methods.

General Experimental Workflow for NAD+ Quantification

The following diagram outlines a typical workflow for preparing and analyzing samples for NAD+ measurement.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing CellCulture Cell/Tissue Culture & Treatment with Precursors Harvest Harvest Cells/Tissues CellCulture->Harvest Extraction NAD+ Extraction (e.g., Acid Extraction) Harvest->Extraction Neutralization Neutralization Extraction->Neutralization HPLC HPLC Quantification Neutralization->HPLC Enzymatic Enzymatic Assay Neutralization->Enzymatic Quantification Quantification against Standard Curve HPLC->Quantification Enzymatic->Quantification Normalization Normalization to Protein Concentration Quantification->Normalization Analysis Statistical Analysis Normalization->Analysis

General workflow for NAD+ quantification experiments.
Detailed Protocol for NAD+ Quantification by HPLC

This protocol is adapted from established methodologies for the accurate measurement of NAD+ in biological samples.[4][5][6][7][8]

1. Materials and Reagents:

  • Perchloric acid (HClO4), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 3 M

  • Phosphate (B84403) buffer (e.g., potassium phosphate), pH 6.5-7.0

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • NAD+ standard (Sigma-Aldrich)

  • Methanol (HPLC grade)

  • HPLC-grade water

2. Sample Preparation (from cultured cells):

  • Aspirate culture medium and wash cells with ice-cold PBS.

  • Add 0.5 mL of ice-cold 0.6 M perchloric acid to each well (of a 6-well plate).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (acidic extract) to a new pre-chilled tube.

  • Neutralize the extract by adding 3 M potassium carbonate dropwise until the pH is between 6.5 and 7.0. Monitor with pH paper.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.

  • Transfer the supernatant to a new tube for HPLC analysis.

3. HPLC Analysis:

  • Equilibrate the C18 column with the mobile phase (e.g., a gradient of phosphate buffer and methanol).

  • Inject 20-50 µL of the prepared sample.

  • Run the HPLC with a suitable gradient program to separate NAD+.

  • Detect NAD+ by UV absorbance at 260 nm.

  • Quantify the NAD+ peak area and determine the concentration by comparing it to a standard curve generated with known concentrations of NAD+.

  • Normalize the NAD+ concentration to the total protein content of the initial cell lysate, determined by a standard protein assay (e.g., BCA assay).

Detailed Protocol for Enzymatic NAD+ Assay

This protocol provides a general framework for a colorimetric or fluorometric enzymatic cycling assay.[9][10][11][12][13]

1. Materials and Reagents:

  • NAD+ extraction buffer (provided with commercial kits or a suitable buffer for cell lysis).

  • NAD+ cycling buffer containing alcohol dehydrogenase (ADH), diaphorase, and a substrate (e.g., ethanol).

  • Detection reagent (e.g., MTT or resazurin).

  • NAD+ standard.

  • 96-well microplate.

  • Microplate reader.

2. Sample Preparation:

  • Prepare cell or tissue lysates as described in the HPLC protocol (steps 1-9), or follow the specific instructions of the commercial assay kit.

  • Prepare a series of NAD+ standards of known concentrations.

3. Assay Procedure:

  • Add 50 µL of each standard and sample to the wells of a 96-well plate.

  • Prepare the NAD+ cycling master mix according to the kit's instructions.

  • Add 50 µL of the master mix to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance/fluorescence values of the NAD+ standards against their concentrations.

  • Determine the concentration of NAD+ in the samples from the standard curve.

  • Normalize the NAD+ concentration to the protein concentration of the cell lysate.

Conclusion

Both this compound and nicotinamide serve as effective precursors for NAD+ synthesis, though their efficiency can vary depending on the cellular context and the predominant metabolic pathway. The Preiss-Handler pathway, utilizing this compound, and the salvage pathway, recycling nicotinamide, are both crucial for maintaining cellular NAD+ pools. The choice of precursor for research or therapeutic development should be guided by the specific tissue or cell type of interest and its expression profile of key biosynthetic enzymes like NAPRT and NAMPT. The provided experimental protocols offer a robust framework for the accurate quantification of NAD+ levels, enabling rigorous comparative analysis of these and other NAD+ precursors.

References

A Comparative Guide to Nicotinate Quantification: LC-MS vs. Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nicotinate (niacin) and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its role in various signaling pathways. The two predominant analytical methods for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.

At a Glance: Performance Comparison

The choice between LC-MS and enzymatic assays depends on the specific requirements of the analysis, such as the need for high sensitivity and specificity versus high throughput and cost-effectiveness.

Performance MetricLC-MS/MSEnzymatic Assay
Principle Separation by chromatography, detection by mass-to-charge ratio.Enzyme-catalyzed reaction producing a detectable signal.
Specificity Very High (distinguishes between metabolites).Moderate to High (potential for cross-reactivity).
Sensitivity (LOQ) High (low ng/mL to pg/mL).[1][2]Moderate (µg/mL to high ng/mL).
Linearity Range Wide (e.g., 5–800 ng/mL for niacin).[2]Narrower, dependent on enzyme kinetics.
Accuracy (% Recovery) High (typically 94-111%).[3]Variable, can be affected by matrix components.
Precision (%RSD) High (typically <15%).[3]Generally higher variability than LC-MS.
Throughput Moderate to High (with automation).High (well-suited for plate-based formats).
Cost per Sample High.Low to Moderate.
Sample Matrix Versatile (plasma, urine, tissue).[2][4][5]Can be susceptible to matrix interference.

Experimental Protocols

A clear understanding of the experimental protocols is essential for methodology selection and data interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the quantification of nicotinic acid and its metabolites in biological matrices.[2][3]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., 5-fluorouracil (B62378) at 1000 ng/mL).[2]

  • Add 250 µL of acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the mixture and centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 150 µL of the mobile phase.[2]

2. Chromatographic Separation:

  • LC System: Agilent 1100 series or equivalent.[3]

  • Column: Zorbax 300SB-C8 column (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol (B129727) and 2 mM ammonium (B1175870) acetate.[2]

  • Flow Rate: 1 mL/min (with a 1:1 split).[2]

  • Injection Volume: 40 µL.[2]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Ionization Mode: Negative ion mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM) of the transition of the protonated molecular ions. For nicotinic acid, this could be m/z 124 -> 80.[3]

Enzymatic Assay Protocol

This is a generalized protocol for a colorimetric enzymatic assay for this compound, based on common enzyme assay principles.

1. Reagent Preparation:

  • Assay Buffer: 100 mM phosphate (B84403) buffer, pH 7.3.[6]

  • Enzyme Solution: Prepare a working solution of a specific nicotinamidase or a coupled enzyme system in assay buffer. The exact concentration will need to be optimized.[6]

  • Substrate/Cofactor Solution: Prepare solutions of any necessary co-substrates or cofactors (e.g., α-ketoglutarate, NAD(P)H) in assay buffer.[6]

  • Color Reagent: Prepare a suitable colorimetric reagent that reacts with a product of the enzymatic reaction (e.g., a solution that changes absorbance in the presence of NADH).

2. Assay Procedure:

  • Set up a 96-well plate for high-throughput analysis.

  • Add a defined volume of sample (and standards for a calibration curve) to each well.

  • Add the assay buffer and any necessary co-substrates/cofactors.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.[6]

  • Stop the reaction (e.g., by adding a stop solution like a weak acid).

  • Add the color reagent and allow time for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

Cross-Validation Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Biological Samples (e.g., Plasma) Spiked_Samples Spiked Samples (Known Concentrations) Sample->Spiked_Samples LCMS LC-MS/MS Analysis Spiked_Samples->LCMS Enzymatic Enzymatic Assay Spiked_Samples->Enzymatic Data_LCMS Quantitative Data (LC-MS/MS) LCMS->Data_LCMS Data_Enzymatic Quantitative Data (Enzymatic) Enzymatic->Data_Enzymatic Comparison Statistical Comparison (e.g., Bland-Altman Plot, Correlation) Data_LCMS->Comparison Data_Enzymatic->Comparison

Caption: Workflow for the cross-validation of this compound quantification methods.

This compound/Nicotine Signaling Pathway Overview

This compound is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in cellular metabolism. Nicotine, a related compound, exerts its effects through nicotinic acetylcholine (B1216132) receptors (nAChRs), impacting various downstream signaling cascades.

G Nicotine Nicotine nAChR nAChR (e.g., α7) Nicotine->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx MAPK MAPK Pathway nAChR->MAPK Akt Akt Pathway nAChR->Akt Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release NFkB NF-κB MAPK->NFkB Cell_Survival Cell Survival / Proliferation Akt->Cell_Survival NFkB->Cell_Survival

Caption: Simplified signaling pathways activated by nicotine.[7][8][9]

Conclusion

Both LC-MS/MS and enzymatic assays are valuable tools for the quantification of this compound. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for research applications requiring detailed metabolic profiling and the analysis of low-concentration samples in complex matrices.[10][11] In contrast, enzymatic assays provide a cost-effective and high-throughput alternative, well-suited for large-scale screening studies where the absolute precision of LC-MS/MS may not be necessary. The choice of method should be guided by the specific research question, sample type, required sensitivity, and available resources. A thorough cross-validation is recommended when transitioning between these methods to ensure consistency and reliability of the data.

References

Unraveling the Impact of Nicotinate Esters and Related Compounds on Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of various nicotinic acid derivatives reveals a complex and context-dependent influence on cell viability. While direct comparative studies on a wide range of nicotinate esters are not extensively documented in publicly available research, a significant body of evidence exists for the effects of nicotinic acid, its prominent derivative nicotine (B1678760), and other related compounds on diverse cell lines. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of how these compounds modulate cell survival and proliferation.

The bioactivity of these molecules is intrinsically linked to their interaction with cellular receptors, primarily the nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Activation of these receptors can trigger a cascade of downstream signaling events that influence cell proliferation, apoptosis, and overall viability.[1][2] The specific cellular response is highly dependent on the cell type, the concentration of the compound, and the expression profile of nAChR subtypes.

Comparative Efficacy on Cell Viability: A Data-Driven Overview

The following table summarizes the quantitative effects of various nicotinic compounds on the viability of different cell lines as reported in several studies. This data highlights the differential responses of cancerous and normal cell lines to these agents.

CompoundCell LineConcentrationEffect on Cell ViabilityReference
NicotineA549 (Lung Cancer)50 nMSignificant decrease[3]
6-Hydroxy-L-nicotineA549 (Lung Cancer)50 nMNo influence[3]
NicotineMCF7 (Breast Cancer)50 nMNo significant change[3]
6-Hydroxy-L-nicotineMCF7 (Breast Cancer)50 nMInhibitory effects[4]
NicotineU87 (Glioblastoma)50 nMNo significant change[3]
6-Hydroxy-L-nicotineU87 (Glioblastoma)50 nMStimulatory effects[4]
Nicotine16HBE14o (Normal Lung)50 nMNo influence[3]
NicotineMCF10A (Normal Breast)50 nMNo influence[3]
NicotineMRC-5 (Normal Lung Fibroblast)2 mM~50% decrease (cytotoxic)[1]
CotinineMRC-5 (Normal Lung Fibroblast)2 mMLess cytotoxic than nicotine[1]
Nicotinic AcidHep3B (Hepatocytes)50 µMProtective against H2O2-induced cell death[5]
NicotineH1299 (Lung Cancer, p53 null)10⁻⁹M - 10⁻⁷MIncreased proliferation[2]
NicotineA549 (Lung Cancer, p53 active)10⁻⁷M - 10⁻⁶MIncreased proliferation[2]

Experimental Protocols

The assessment of cell viability in the referenced studies predominantly relies on well-established in vitro assays. A detailed methodology for a typical cell viability assay is provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and culture for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., different this compound esters or nicotinic acid derivatives) for specific time periods (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflows

The biological effects of nicotinic compounds are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cell viability and a simplified signaling cascade initiated by the activation of nicotinic acetylcholine receptors.

G cluster_workflow Experimental Workflow for Cell Viability Assay A Cell Seeding in 96-well plate B Incubation (24h) for cell attachment A->B C Treatment with this compound Esters/Derivatives B->C D Incubation for specified duration (e.g., 24-72h) C->D E Addition of MTT Reagent D->E F Incubation (3-4h) for Formazan Crystal Formation E->F G Addition of Solubilization Solution F->G H Absorbance Measurement (Microplate Reader) G->H I Data Analysis and Calculation of Cell Viability H->I

A generalized workflow for assessing cell viability using the MTT assay.

G cluster_pathway Simplified Signaling Pathway of Nicotinic Compounds cluster_downstream Downstream Signaling Cascades Ligand Nicotinic Compound (e.g., Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway Ion_Influx->MAPK_ERK activates NF_kB NF-κB Pathway Ion_Influx->NF_kB activates Cellular_Response Modulation of Cell Viability & Proliferation PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response NF_kB->Cellular_Response

Activation of nAChRs by nicotinic compounds can trigger multiple downstream signaling pathways.

References

Head-to-Head Comparison: Nicotinate (Niacin) vs. Nicotinamide Riboside

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two prominent nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursors, nicotinate (NA), also known as niacin, and nicotinamide riboside (NR). This guide provides an objective analysis of their metabolic pathways, pharmacokinetic profiles, efficacy in boosting NAD+ levels, and safety considerations to inform researchers, scientists, and drug development professionals.

Metabolic Pathways to NAD+

This compound and Nicotinamide Riboside utilize distinct biochemical pathways to synthesize NAD+. These pathways differ in their enzymes and intermediate metabolites, which influences their efficiency and tissue-specific effects.[1][2]

  • This compound (NA) - The Preiss-Handler Pathway: NA is converted to NAD+ through a three-step enzymatic process. This pathway is particularly active in certain tissues and is rate-limited by the availability of the enzyme this compound Phosphoribosyltransferase (NAPRT).[3]

  • Nicotinamide Riboside (NR) - The NR Kinase (NRK) Pathway: NR is converted to NAD+ via a more direct, two-step pathway involving Nicotinamide Riboside Kinases (NRK1/2).[2][3] This pathway is considered more efficient as it bypasses a rate-limiting step found in other NAD+ synthesis routes.[3]

NAD_Pathways cluster_NA This compound (NA) Pathway (Preiss-Handler) NA This compound (Niacin) NaMN This compound Mononucleotide (NaMN) NA->NaMN NAPRT NaAD This compound Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT1-3 NAD NAD+ NaAD->NAD NADS NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NMN->NAD NMNAT1-3

Figure 1. Distinct metabolic pathways of this compound (NA) and Nicotinamide Riboside (NR) to NAD+.

Pharmacokinetic and Efficacy Comparison

The structural and pathway differences between NA and NR translate to different pharmacokinetic profiles and efficacies in elevating NAD+ levels. Preclinical and clinical studies have demonstrated that NR is generally more efficient at increasing systemic NAD+ concentrations.[1][3]

ParameterThis compound (Niacin)Nicotinamide Riboside (NR)
Primary Use Cholesterol management, general B3 supplementation[3]NAD+ boosting, cellular energy, healthy aging[3]
NAD+ Efficiency Moderate; involves multiple conversion steps[3]High; utilizes a more direct pathway[1][3]
Bioavailability Readily absorbed, but metabolism can be rate-limited.[4]Effectively raises blood NAD+ levels; considered more readily converted than other precursors.[5][6]

Supporting Experimental Data

A preclinical study directly comparing the effects of NA, Nicotinamide (Nam), and NR on hepatic NAD+ levels in mice demonstrated the superior efficacy of NR.

PrecursorDoseTime PointFold Change in Hepatic NAD+ (vs. Vehicle)
Nicotinic Acid (Niacin) 500 mg/kg6 hours~1.5x
Nicotinamide 500 mg/kg6 hours~2.0x
Nicotinamide Riboside (NR) 500 mg/kg6 hours~2.5x
Data derived from Trammell et al. (2016) as cited in BenchChem.[1]

Human clinical trials have consistently shown that oral NR supplementation is a safe and effective method for increasing systemic NAD+ levels in a dose-dependent manner.[1] Studies report that NR supplementation (100-1000 mg daily) can raise blood NAD+ levels by 40-90%.[3][5]

Safety and Side Effect Profile

The safety profiles of NA and NR are notably different, primarily concerning the "niacin flush."

Adverse EffectThis compound (Niacin)Nicotinamide Riboside (NR)
Flushing Common with nicotinic acid, especially at higher doses (>50 mg). Causes redness, warmth, and itching.[3][7]None reported.[3]
Gastrointestinal Upset stomach or nausea can occur.[3]Mild side effects like nausea, fatigue, or stomach discomfort may occur at high doses (1,000-2,000 mg/day).[5][6]
Liver Stress Can occur at high doses (typically >2-3 grams/day).[3]No severe attributable side effects reported in published human trials.[7]
Sirtuin Activity N/ASupports sirtuin activation.[3]

Key Experimental Methodologies

Accurate quantification of NAD+ and its metabolites is crucial for evaluating the efficacy of precursor supplementation. Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust and widely used method.[8][9]

Typical Experimental Workflow for Clinical Trials

Experimental_Workflow A Subject Recruitment & Screening B Baseline Blood Draw (Measure NAD+ levels) A->B C Randomization (Placebo, NA, or NR group) B->C D Supplementation Period (e.g., 4-8 weeks) C->D E Time-Course Blood Sampling D->E F NAD+ Metabolome Analysis (LC-MS/MS) E->F G Data Analysis & Comparison F->G

Figure 2. A generalized workflow for a clinical trial comparing NAD+ precursors.

Protocol: Quantification of NAD+ Metabolites by LC-MS/MS

This protocol provides a general outline for the analysis of the NAD+ metabolome in biological samples like whole blood.[10]

  • Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Perform an immediate extraction to preserve the stability of NAD+ metabolites. This often involves adding a cold acidic extraction solution (e.g., methanol/acetic acid mixture) to precipitate proteins and quench enzymatic activity.[11][12]

    • Centrifuge the samples at a high speed (e.g., 16,000 x g) at 4°C to pellet the protein precipitate.

    • Collect the supernatant containing the metabolites for analysis.

  • Chromatographic Separation:

    • Utilize Hydrophilic Interaction Chromatography (HILIC) for the separation of polar metabolites like NAD+, NMN, NR, and NA.[10]

    • A typical setup would involve a HILIC column and a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Couple the liquid chromatography system to a tandem mass spectrometer (MS/MS) operating in positive ion electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. This involves monitoring a specific precursor ion-to-product ion transition for each metabolite of interest.

    • Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.[1]

Conclusion

Both this compound and Nicotinamide Riboside serve as effective precursors for NAD+ synthesis. However, experimental data indicates key differences:

  • Efficacy: Preclinical and clinical evidence suggests that Nicotinamide Riboside is a more efficient NAD+ booster than this compound, likely due to its more direct metabolic pathway.[1]

  • Safety & Tolerability: Nicotinamide Riboside offers a significant advantage by not causing the flushing effect commonly associated with this compound, which improves patient tolerance and adherence.[3]

  • Applications: this compound has a long history of clinical use for cholesterol management, whereas NR is primarily investigated for its potential in the context of healthy aging and cellular metabolism by efficiently and safely elevating NAD+ levels.[3][7]

For researchers and drug development professionals, the choice between these precursors will depend on the specific therapeutic goal, desired efficacy, and patient tolerability profile.

References

Comparative Metabolomics of Nicotinate and Niacin Supplementation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct metabolic fates of vitamin B3 forms is crucial for targeted therapeutic development. This guide provides an objective comparison of nicotinate (nicotinic acid) and niacin (often used to refer to nicotinamide) supplementation, supported by experimental data and detailed methodologies.

This compound and nicotinamide (B372718) are both forms of vitamin B3 and serve as essential precursors for the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[1][2][3] These coenzymes are fundamental to all essential bioenergetic, anabolic, and catabolic pathways, including cellular respiration, DNA repair, and cell signaling.[2][3] While both forms can boost the cellular NAD+ pool, their distinct metabolic pathways lead to different downstream metabolites and physiological effects.[2][4]

Metabolic Pathways: Two Distinct Routes to NAD+

The conversion of this compound and nicotinamide to NAD+ occurs through separate biosynthetic pathways.[2][5]

  • The Preiss-Handler Pathway (this compound): this compound is converted to nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally amidated to form NAD+.[1][2]

  • The Salvage Pathway (Nicotinamide): Nicotinamide is converted to nicotinamide mononucleotide (NMN), which is then directly converted to NAD+.[1][2] This pathway also recycles nicotinamide produced by NAD+-consuming enzymes within the body.[1]

Excess this compound is primarily conjugated with glycine (B1666218) to form nicotinuric acid (NUA) for excretion.[2][6][7] In contrast, excess nicotinamide is methylated in the liver to N-methylnicotinamide (MNA or N-Me-Nam), which can be further oxidized to other pyridone metabolites.[2][6] This methylation process consumes S-adenosylmethionine (SAM), a universal methyl donor, which can impact one-carbon metabolism.[2]

Metabolic_Pathways cluster_this compound This compound (Niacin) Supplementation cluster_nicotinamide Nicotinamide Supplementation NA This compound (Nicotinic Acid) NaMN Nicotinic Acid Mononucleotide (NaMN) NA->NaMN Preiss-Handler Pathway NUA Nicotinuric Acid (NUA) (Excretion) NA->NUA Excess Conjugation NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NAD NAD+ NaAD->NAD NADP NADP+ NAD->NADP Phosphorylation Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN Salvage Pathway MNA N-methylnicotinamide (MNA) (Excretion) Nam->MNA Excess Methylation NMN->NAD

Caption: Distinct metabolic pathways of this compound and Nicotinamide to NAD+.

Comparative Metabolomics Data

Supplementation with this compound versus nicotinamide results in quantifiably different plasma and urine metabolite profiles. The primary differences lie in the catabolites produced from each precursor.

A study comparing the effects of 300 mg of nicotinic acid versus 300 mg of nicotinamide in adult subjects revealed significant differences in plasma metabolites three hours post-ingestion.[8] Nicotinamide supplementation led to a much more pronounced increase in the methylated metabolite N¹-methylnicotinamide and a greater impact on methyl donor metabolism, as evidenced by changes in homocysteine and betaine (B1666868) levels.[8]

MetaboliteNicotinic Acid (NA) GroupNicotinamide (NM) GroupKey ObservationReference
Plasma Nicotinamide -221% higher than controlNM is directly absorbed and increases plasma levels significantly.[8]
Plasma N¹-methylnicotinamide 1.90 ± 0.20 µmol/l3.62 ± 0.27 µmol/lNM degradation produces significantly more of this methylated catabolite.[8]
Plasma Homocysteine 12.85 ± 1.39 µmol/l18.08 ± 1.02 µmol/lNM's methylation demand increases homocysteine, a marker of one-carbon metabolism strain.[8]
Plasma Betaine 27.44 ± 0.71 µmol/l23.52 ± 0.61 µmol/lNM supplementation consumes more betaine, a key methyl donor.[8]
Urinary N¹-methyl-2-pyridone-5-carboxamide -1728% higher than controlA downstream metabolite of NM, showing high excretion post-supplementation.[8]

Data presented reflects changes relative to a control group or direct comparison as cited in the study.

Key Signaling Differences

Beyond NAD+ synthesis, this compound has a distinct signaling role not shared by nicotinamide. It directly binds to the G-protein-coupled receptor GPR109A (also known as HCAR2), which is highly expressed in adipocytes (fat cells) and immune cells.[3][9]

Activation of GPR109A by this compound inhibits lipolysis in adipose tissue, reducing the release of free fatty acids into the bloodstream.[3] This mechanism is central to this compound's well-known lipid-lowering effects, used therapeutically to manage dyslipidemia.[3][9] This receptor activation is also responsible for the common side effect of skin flushing.[6] Nicotinamide does not bind to this receptor and therefore does not cause flushing or have the same direct lipid-lowering effect.[4]

Signaling_Pathway NA This compound (Niacin) GPR109A GPR109A Receptor (in Adipocyte) NA->GPR109A Binds to Inhibition Inhibition of Adenylyl Cyclase GPR109A->Inhibition cAMP Reduced cAMP Levels Inhibition->cAMP PKA Reduced PKA Activity cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) Inhibition PKA->HSL Lipolysis Decreased Lipolysis (Fat Breakdown) HSL->Lipolysis FFA Reduced Free Fatty Acid (FFA) Release Lipolysis->FFA

Caption: this compound-specific signaling via the GPR109A receptor in adipocytes.

Experimental Protocols: Metabolite Quantification

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous quantification of niacin and its metabolites in biological matrices like human plasma.[7][10]

Sample Preparation

This protocol outlines a typical protein precipitation method for plasma samples.[7][11]

  • Thawing: Allow frozen plasma samples (-80°C) to thaw at room temperature.[7][12]

  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.[11]

  • Protein Precipitation: Add 300-400 µL of a cold organic solvent, such as methanol (B129727) or acetonitrile, containing internal standards.[11] This step precipitates proteins while extracting the small molecule metabolites.

  • Vortexing & Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and protein denaturation. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites of interest.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[7]

  • Final Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.[7]

LC-MS/MS Analysis
  • Chromatography: Use a suitable HPLC or UPLC system with a column designed for polar compounds (e.g., HILIC or reversed-phase with an appropriate ion-pairing agent).

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] This highly selective and sensitive detection mode allows for the precise quantification of each target metabolite by monitoring specific precursor-to-product ion transitions.

Experimental_Workflow Sample 1. Plasma Sample Collection (100 µL) Precip 2. Protein Precipitation (Add 300 µL cold Methanol) Sample->Precip Vortex 3. Vortex & Centrifuge (13,000 x g, 10 min) Precip->Vortex Supernatant 4. Collect Supernatant Vortex->Supernatant Dry 5. Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry Reconstitute 6. Reconstitute in Mobile Phase (100 µL) Dry->Reconstitute Analyze 7. LC-MS/MS Analysis (MRM Mode) Reconstitute->Analyze

Caption: General experimental workflow for plasma metabolite analysis.

Conclusion

  • This compound supplementation leads to the formation of nicotinuric acid and engages the GPR109A receptor, mediating its lipid-lowering effects and the flushing side effect.

  • Nicotinamide supplementation is metabolized through the salvage pathway, does not cause flushing, and its excess is cleared via a methylation pathway that consumes methyl donors, impacting one-carbon metabolism.

These fundamental differences in their metabolic pathways result in distinct metabolomic signatures. For researchers and clinicians, the choice between this compound and nicotinamide supplementation should be guided by the specific therapeutic goal, whether it is general NAD+ repletion or targeted effects on lipid metabolism, and an awareness of their unique metabolic and signaling consequences.

References

Independent Replication of Nicotinate Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research findings on nicotinate (niacin) signaling, with a focus on its interaction with the G protein-coupled receptor 109A (GPR109A). While direct independent replication studies are not explicitly prevalent in the reviewed literature, this guide serves to compare and contrast findings from various research groups, highlighting both corroborating and divergent results. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.

GPR109A-Mediated Signaling: A Comparative Overview

This compound's physiological and therapeutic effects are primarily initiated by its binding to the GPR109A receptor, also known as HCA2. This interaction triggers a cascade of intracellular events that have been the subject of numerous studies. This section compares the quantitative data from key experiments across different publications.

Table 1: Ligand Affinity and Potency at the GPR109A Receptor

This table summarizes the reported half-maximal effective concentration (EC50) values for this compound and the endogenous ligand, β-hydroxybutyrate, in activating the GPR109A receptor. These values are critical for understanding the physiological and pharmacological relevance of receptor activation.

LigandReported EC50Cell SystemPublication
This compound (Niacin)~100 nMNot specified--INVALID-LINK--[1]
β-hydroxybutyrate0.7 mM - 0.8 mMNot specified--INVALID-LINK--[1]
Butyrate1.6 mMNot specified--INVALID-LINK--[2]
Table 2: Downstream Signaling Events Following GPR109A Activation

Activation of GPR109A by this compound leads to various downstream effects. The primary and most consistently reported event is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, other signaling pathways have also been implicated.

Signaling EventEffect of this compoundKey Findings and DivergencesSupporting Publications
cAMP Production InhibitionGPR109A couples to Gαi, inhibiting adenylyl cyclase and reducing cAMP levels. This is a widely corroborated finding.[3][4][5]--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
ERK1/2 Activation ActivationSome studies report that GPR109A activation leads to the phosphorylation and activation of ERK1/2, potentially through a β-arrestin-dependent pathway.[6] However, other studies have shown no effect on ERK1/2 activation upon knocking down key components of the canonical G-protein signaling pathway.[5]--INVALID-LINK--, --INVALID-LINK--
Akt/mTOR Pathway InhibitionIn specific contexts, such as pancreatic β-cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which may contribute to its anti-inflammatory effects.[7]--INVALID-LINK--
Free Fatty Acid (FFA) Release InhibitionThe anti-lipolytic effect of niacin, leading to reduced FFA release from adipocytes, is a well-established GPR109A-mediated effect.[8] However, some studies suggest that the full lipid-modifying effects of niacin may be independent of GPR109A and FFA suppression.[8][9]--INVALID-LINK--, [Niacin Lipid Efficacy Is Independent of Both the Niacin Receptor GPR109A and Free Fatty Acid Suppression

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate this compound signaling. These protocols are synthesized from the methods sections of the cited publications.

cAMP Accumulation Assay

This assay is fundamental for determining the Gαi-coupling of GPR109A and the inhibitory effect of its agonists.

Objective: To quantify the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A upon treatment with this compound.

Materials:

  • HEK-293 cells stably expressing human GPR109A.

  • Dulbecco's Modified Eagle's Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Forskolin (B1673556).

  • This compound.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

  • 24-well plates.

Procedure:

  • Seed HEK-293-GPR109A cells in 24-well plates and grow overnight.

  • The following day, replace the medium with serum-free DMEM and incubate for a period of serum starvation (e.g., 4-12 hours).

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit and a compatible plate reader.

  • Data is typically normalized to the forskolin-only treated cells and expressed as a percentage of inhibition.

ERK1/2 Phosphorylation Assay (Western Blotting)

This protocol details the measurement of agonist-induced ERK1/2 phosphorylation, a common readout for GPCR signaling.

Objective: To detect the level of phosphorylated ERK1/2 in response to this compound stimulation in GPR109A-expressing cells.

Materials:

  • Cells expressing GPR109A (e.g., CHO-K1 or HEK-293).

  • Appropriate cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere and grow to a suitable confluency.

  • Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.

  • Treat the cells with this compound at desired concentrations for a specific time course (e.g., 5, 10, 15 minutes).

  • Immediately after stimulation, place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Receptor Internalization Assay (Radioligand Binding)

This protocol is used to quantify the agonist-induced internalization of GPR109A from the cell surface.

Objective: To measure the decrease in cell surface GPR109A following this compound treatment.

Materials:

  • Cells stably expressing GPR109A.

  • [³H]-Nicotinate (radioligand).

  • Unlabeled this compound.

  • Binding buffer (e.g., PBS with MgCl₂ and CaCl₂).

  • Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5).

  • Scintillation fluid and counter.

  • 12-well plates.

Procedure:

  • Plate cells in 12-well plates and grow to confluency.

  • Treat the cells with a high concentration of unlabeled this compound (e.g., 10 µM) for a specific time course (e.g., 1 hour) to induce internalization. Control wells receive vehicle.

  • Place the plates on ice and wash the cells twice with ice-cold binding buffer.

  • To measure the remaining surface receptors, incubate the cells with a saturating concentration of [³H]-nicotinate in binding buffer on ice for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • For non-specific binding, a parallel set of wells is incubated with [³H]-nicotinate in the presence of a large excess of unlabeled this compound.

  • Wash the cells extensively with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Percent internalization is calculated as the percentage reduction in specific binding in the agonist-treated cells compared to the vehicle-treated cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for studying its effects.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane This compound This compound GPR109A GPR109A This compound->GPR109A Binds G_alpha_i Gαi GPR109A->G_alpha_i Activates G_beta_gamma Gβγ GPR109A->G_beta_gamma Dissociates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits Akt_mTOR Akt/mTOR Pathway GPR109A->Akt_mTOR Inhibits (?) AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK1/2 Beta_Arrestin->ERK

Caption: GPR109A signaling cascade initiated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Seed GPR109A- expressing cells Serum_Starve Serum Starvation Start->Serum_Starve Treatment Treat with this compound (dose-response/time-course) Serum_Starve->Treatment Lysate Cell Lysis Treatment->Lysate Binding_Assay Receptor Binding (Internalization) Treatment->Binding_Assay Directly on cells cAMP_Assay cAMP Assay Lysate->cAMP_Assay Western_Blot Western Blot (pERK/total ERK) Lysate->Western_Blot Quantification Quantification of Signals cAMP_Assay->Quantification Western_Blot->Quantification Binding_Assay->Quantification Normalization Normalization to Controls Quantification->Normalization Conclusion Draw Conclusions Normalization->Conclusion

References

A Comparative Analysis of Nicotinate's Effects on Adipocytes and Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid (niacin), and its conjugate base nicotinate, is a well-established lipid-lowering agent that has garnered significant interest for its "pleiotropic" effects beyond lipid modulation, particularly its influence on inflammatory pathways.[1] The primary molecular target for these actions is the G-protein coupled receptor 109A (GPR109A), which is highly expressed in both adipocytes and immune cells like macrophages.[2] While acting through the same receptor, the downstream effects of this compound diverge significantly between these cell types, leading to distinct physiological outcomes in metabolic and immune regulation. This guide provides a comparative overview of this compound's effects on adipocytes and macrophages, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Quantitative Comparison of this compound Effects

The functional outcomes of GPR109A activation by this compound vary distinctly between adipocytes and macrophages. In adipocytes, the primary response is metabolic, characterized by the inhibition of lipolysis, whereas in macrophages, the response is predominantly immunomodulatory, involving the suppression of inflammatory signals.

FeatureAdipocytesMacrophages
Primary Cell Model 3T3-L1 (murine preadipocyte)RAW 264.7 (murine macrophage)
Key Receptor GPR109A (NIACR1)GPR109A (NIACR1)
G-Protein Coupling GαiGαi
Primary Signaling Pathway Inhibition of Adenylyl Cyclase → ↓ cAMPInhibition of NF-κB pathway
Key Physiological Effect Anti-lipolytic: Inhibition of hormone-sensitive lipase (B570770) activity, reducing free fatty acid release.[3] Anti-inflammatory: Attenuation of inflammatory chemokine secretion.Anti-inflammatory: Suppression of pro-inflammatory cytokine production and M1 polarization.[4][5]
Effect on Gene Expression Upregulates: Adiponectin mRNA (3-5 fold).[6] Downregulates (under inflammatory stimulus): Fractalkine (~50%), MCP-1 (~50%), RANTES (~70%).[6]Upregulates: GPR109A expression itself in response to LPS (20-80 fold).[4] Downregulates (under inflammatory stimulus): Pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7]
Receptor Regulation GPR109A expression is increased by inflammatory stimuli like TNF-α.[4]GPR109A expression is strongly induced by inflammatory stimuli like LPS.[4]

Signaling Pathways: Adipocytes vs. Macrophages

Activation of the GPR109A receptor by this compound initiates a Gαi-mediated signaling cascade in both cell types. However, the downstream effectors and ultimate cellular responses differ significantly. In adipocytes, the pathway primarily leads to a reduction in cAMP levels, impacting metabolic processes. In macrophages, the cascade interferes with pro-inflammatory transcription factors, notably NF-κB.

GPR109A_Signaling cluster_Adipocyte Adipocyte cluster_Macrophage Macrophage NA1 This compound GPR109A1 GPR109A NA1->GPR109A1 Gi1 Gαi GPR109A1->Gi1 Chemokines1 ↓ Chemokine (MCP-1, RANTES) GPR109A1->Chemokines1 Inhibition of TNF-α signaling AC1 Adenylyl Cyclase Gi1->AC1 cAMP1 ↓ cAMP AC1->cAMP1 ATP PKA1 PKA cAMP1->PKA1 HSL1 HSL PKA1->HSL1 Inactivation Lipolysis1 ↓ Lipolysis HSL1->Lipolysis1 TNFa TNF-α Stimulus TNFa->Chemokines1 NA2 This compound GPR109A2 GPR109A NA2->GPR109A2 Gi2 Gαi GPR109A2->Gi2 IKK IκB Kinase Gi2->IKK Inhibition LPS LPS Stimulus TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines

Caption: Comparative GPR109A signaling in adipocytes and macrophages.

Experimental Protocols

The following protocols provide a framework for studying the anti-inflammatory effects of this compound on adipocytes and macrophages in vitro.

Protocol 1: Assessing this compound's Effect on Chemokine Secretion in 3T3-L1 Adipocytes

This protocol details the differentiation of 3T3-L1 preadipocytes and the subsequent measurement of chemokine secretion following inflammatory stimulus and this compound treatment.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
  • To initiate differentiation, grow cells to 2 days post-confluence.[8]
  • Replace medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin) for 3 days.[9][10]
  • Replace with differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin) for 2 days.
  • Maintain cells in DMEM with 10% FBS for another 2-4 days until full differentiation is observed (lipid droplet accumulation). The medium should be changed every 2 days.[10]

2. Treatment:

  • Pre-treat mature adipocytes with varying concentrations of nicotinic acid (e.g., 10 µM) for 24 hours.[11]
  • Introduce an inflammatory stimulus, such as 1.0 ng/mL TNF-α, along with the nicotinic acid for an additional 24 hours.
  • Include controls: untreated cells, cells treated with TNF-α only, and cells treated with nicotinic acid only.

3. Analysis (ELISA):

  • Collect the cell culture supernatants.
  • Quantify the concentration of secreted chemokines (e.g., MCP-1, RANTES) using commercially available ELISA kits, following the manufacturer's instructions.[12][13]
  • Normalize chemokine concentrations to total protein content from cell lysates.

Protocol 2: Assessing this compound's Effect on Cytokine Secretion in RAW 264.7 Macrophages

This protocol outlines the stimulation of RAW 264.7 macrophages with lipopolysaccharide (LPS) to induce an inflammatory response and the assessment of this compound's inhibitory effects.

1. Cell Culture:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
  • Seed cells into 24-well or 96-well plates at a density of approximately 5x10⁵ cells/well and allow them to adhere overnight.[14]

2. Treatment:

  • Pre-treat the cells with desired concentrations of nicotinic acid for 1 hour.
  • Stimulate the cells with 100-200 ng/mL of LPS for 12 to 24 hours.[15][16]
  • Include controls: untreated cells, cells treated with LPS only, and cells treated with nicotinic acid only.

3. Analysis (ELISA):

  • Collect the cell culture supernatants by centrifugation to pellet any detached cells.
  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocol.[14]
  • Determine cell viability in parallel using an MTT or similar assay to ensure observed effects are not due to cytotoxicity.[17]

Experimental Workflow Visualization

The general workflow for investigating the effects of this compound on either cell type follows a standardized sequence from cell preparation to data interpretation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis culture 1. Cell Culture (3T3-L1 or RAW 264.7) seed 2. Seed Cells in Multi-well Plates culture->seed differentiate 3. Differentiate (3T3-L1 only) seed->differentiate pretreat 4. Pre-treat with This compound seed->pretreat differentiate->pretreat stimulate 5. Add Inflammatory Stimulus (TNF-α/LPS) pretreat->stimulate incubate 6. Incubate (e.g., 24 hours) stimulate->incubate collect 7. Collect Supernatant & Lyse Cells incubate->collect elisa 8. ELISA for Cytokine/Chemokine collect->elisa protein_assay 9. Protein Assay for Normalization collect->protein_assay data_analysis 10. Data Analysis & Interpretation elisa->data_analysis protein_assay->data_analysis

Caption: General experimental workflow for analyzing this compound's effects.

References

Validation of a Nicotinate-Responsive Reporter Gene Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the cellular effects of nicotinate (niacin) and its analogs, a robust and reliable assay is paramount. This guide provides a comprehensive validation overview of a this compound-responsive reporter gene assay, comparing its performance with established analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Supported by experimental data and detailed protocols, this document aims to assist in selecting the most suitable method for your research needs.

Introduction to this compound Signaling and Reporter Gene Assay

This compound exerts its biological effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HCA2).[1][2][3][4][5] Activation of GPR109A initiates a signaling cascade that has implications in various physiological processes, including lipid metabolism and inflammation.[1][2][4] A reporter gene assay for this compound is a cell-based method designed to quantify the activation of the GPR109A signaling pathway. In this assay, cells are engineered to express GPR109A and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the downstream signaling of GPR109A. The amount of reporter protein produced, which is typically measured by luminescence or fluorescence, is proportional to the concentration of this compound.

Performance Comparison: Reporter Gene Assay vs. Analytical Methods

The choice of assay depends on the specific research question. While reporter gene assays measure the biological activity of a compound, analytical methods like HPLC and LC-MS quantify the absolute concentration of the compound in a sample. The following table summarizes the key performance characteristics of these methods.

Performance Metric This compound Reporter Gene Assay HPLC-UV LC-MS/MS
Principle Measures biological activity (GPR109A activation)Quantifies compound concentration based on UV absorbanceQuantifies compound concentration based on mass-to-charge ratio
Sensitivity High (pM to nM range)Moderate (µM to mM range)Very High (pM to nM range)
Specificity High for GPR109A agonistsModerate (potential for interfering compounds)Very High (discriminates based on mass)
Throughput High (96- or 384-well plate format)Low to MediumMedium to High
Matrix Effect Can be influenced by serum componentsCan be significantCan be minimized with internal standards
Cost per Sample Low to ModerateLowHigh
Equipment Cost Moderate (plate reader)Moderate (HPLC system)High (LC-MS/MS system)
Information Provided Functional activity, potency (EC50)ConcentrationConcentration, structural information

Experimental Protocols

This compound-Responsive Reporter Gene Assay Protocol

This protocol outlines the steps for a typical this compound-responsive reporter gene assay using a luciferase reporter.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably co-expressing human GPR109A and a luciferase reporter gene under the control of a serum response element (SRE) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of assay medium (DMEM with 0.5% FBS).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in assay medium to obtain the desired concentrations (e.g., from 1 µM to 1 pM).

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions or control vehicle to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.

3. Luciferase Assay:

  • Equilibrate the plate to room temperature.

  • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well.

  • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Plot the luminescence signal against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

HPLC-UV Method for this compound Quantification

This protocol is a general guideline for the quantification of this compound in a simple matrix.

1. Sample Preparation:

  • For a standard curve, prepare a series of known concentrations of this compound in the mobile phase.

  • For unknown samples, perform a suitable extraction method (e.g., protein precipitation with acetonitrile (B52724) for plasma samples) to remove interfering substances.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 261 nm.

3. Data Analysis:

  • Integrate the peak area of the this compound peak in the chromatograms.

  • Construct a standard curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.

LC-MS/MS Method for this compound Quantification

This protocol provides a highly sensitive and specific method for this compound quantification.

1. Sample Preparation:

  • Prepare a standard curve of this compound in a relevant biological matrix (e.g., plasma, cell culture medium).

  • To 100 µL of sample, add an internal standard (e.g., deuterated this compound).

  • Perform protein precipitation with two volumes of cold acetonitrile.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 or HILIC column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing the Methodologies

To further clarify the concepts discussed, the following diagrams illustrate the key processes.

GPR109A_Signaling_Pathway This compound This compound GPR109A GPR109A This compound->GPR109A binds Gi Gi GPR109A->Gi activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Downstream Biological Effects cAMP->Downstream_Effects

Figure 1. Simplified GPR109A signaling pathway upon this compound binding.

Reporter_Gene_Assay_Workflow cluster_plate 96-well Plate A1 Cells + This compound Treat Treat with this compound or Control B1 Cells + Control Start Seed GPR109A Reporter Cells Incubate Incubate (6h) Treat->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Read Measure Luminescence Add_Substrate->Read Analyze Data Analysis (EC50) Read->Analyze

Figure 2. Experimental workflow for the this compound reporter gene assay.

Method_Comparison cluster_bioactivity Biological Activity cluster_quantification Absolute Quantification Assay_Choice Choice of Assay Reporter_Assay Reporter Gene Assay Assay_Choice->Reporter_Assay Functional Readout HPLC HPLC-UV Assay_Choice->HPLC Concentration LCMS LC-MS/MS Assay_Choice->LCMS High Sensitivity & Specificity

References

A Comparative Analysis of Nicotinate Metabolism in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nicotinate metabolism and the broader nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolic network in healthy versus diseased tissues, with a focus on cancer and neurodegenerative disorders. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.

Introduction: The Central Role of this compound and NAD+ Metabolism

This compound, also known as niacin or vitamin B3, is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for a vast array of cellular processes. NAD+ is not only a key player in cellular redox reactions essential for energy metabolism but also serves as a substrate for several enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157.[1][2] These enzymes are involved in critical cellular functions such as DNA repair, gene expression, and stress responses.[1][2] Consequently, the dysregulation of NAD+ metabolism has been implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders.[3][4]

Mammalian cells synthesize NAD+ through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway which utilizes nicotinic acid (NA), and the salvage pathway that recycles nicotinamide (NAM) and nicotinamide riboside (NR).[5][6] The salvage pathway, in which nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme, is the predominant source of NAD+ in most human cells.[7][8] The Preiss-Handler pathway, initiated by the enzyme this compound phosphoribosyltransferase (NAPRT), provides an alternative route for NAD+ synthesis from dietary niacin.[8]

In diseased states, the metabolic demand for NAD+ is often altered. Cancer cells, for instance, exhibit a heightened reliance on NAD+ to fuel their rapid proliferation and DNA repair mechanisms.[3][4] Conversely, a decline in NAD+ levels is a characteristic feature of aging and is associated with the onset and progression of neurodegenerative diseases like Alzheimer's.[5][9] This guide delves into a comparative analysis of these metabolic shifts, presenting quantitative data and the experimental protocols used to obtain them.

Quantitative Comparison of this compound and NAD+ Metabolism

The following tables summarize quantitative data from various studies, highlighting the differences in the expression of key metabolic enzymes and the levels of NAD+ and its precursors in healthy versus diseased tissues.

Table 1: Comparative Expression of Key Enzymes in NAD+ Metabolism

EnzymeDisease StateTissue/Cell TypeChange in Expression vs. Healthy ControlReference(s)
NAMPT CancerColorectal, Ovarian, Gastric, Prostate, Thyroid, Pancreatic Cancers, Melanoma, GliomasOverexpressed[8]
Alzheimer's DiseaseRat Hippocampus (Tg+/+)Slight increase (1.85 ± 0.29 fold)[10]
NAPRT Various CancersGastric, Renal, Colorectal Carcinoma Cell Lines; Leukemia Cell LinesMarkedly decreased or undetected protein levels[8]
Prostate, Ovarian, Pancreatic CancersTumor TissueGene amplification detected[8]
Neuroblastoma, Glioblastoma, LymphomasTumor TissueLack of expression[7]
NMNAT2 Alzheimer's DiseaseRat Hippocampus (Tg+/+)No significant change[10]
CD38 Alzheimer's DiseaseRat Hippocampus (Tg+/+)No significant change[10]
PARP1 Alzheimer's DiseaseRat Hippocampus (Tg+/+)No significant change[10]

Table 2: Comparative Levels of NAD+ and Related Metabolites

MetaboliteDisease StateTissue/Sample TypeChange in Level vs. Healthy ControlReference(s)
NAD+ Alzheimer's DiseaseRat Hippocampus (Tg+/+)Significantly lower[10][11]
Tumor-Infiltrating LymphocytesHumanSignificantly lower than in peripheral blood lymphocytes[12]
NADH Alzheimer's DiseaseRat Hippocampus (Tg+/+)Significantly lower[10]
Nicotinamide (Nam) Alzheimer's DiseaseHuman PlasmaSignificantly reduced[11]
Nicotinamide Mononucleotide (NMN) Alzheimer's DiseaseMouse Brain (3xTg)Significantly lower in both males and females[9]
Kynurenic Acid (KA) Alzheimer's DiseaseMouse Brain (3xTg)Increased in both sexes (significantly higher increment in males)[9]
Kynurenine (Kyn) Alzheimer's DiseaseMouse Brain (3xTg)Decreased in both sexes[9]

Signaling Pathways and Experimental Workflows

To visualize the intricate network of this compound metabolism and the methodologies used for its analysis, the following diagrams are provided.

NAD_Metabolism_Pathways cluster_denovo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway cluster_consumers NAD+ Consumers Tryptophan Tryptophan QA Quinolinic Acid Tryptophan->QA multiple steps NAMN Nicotinic Acid Mononucleotide QA->NAMN QPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD NADS NA Nicotinic Acid (Niacin) NA->NAMN NAPRT Nam Nicotinamide NMN Nicotinamide Mononucleotide Nam->NMN NAMPT NMN->NAD NMNATs NR Nicotinamide Riboside NR->NMN NRK Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 Sirtuins->Nam PARPs->Nam CD38->Nam

Caption: Overview of NAD+ biosynthetic and consuming pathways.

Experimental_Workflow start Tissue Sample Collection (Healthy vs. Diseased) quench Metabolism Quenching (e.g., Liquid Nitrogen) start->quench homogenize Tissue Homogenization quench->homogenize extract Metabolite Extraction (e.g., Cold Organic Solvent) homogenize->extract centrifuge Centrifugation to Remove Debris extract->centrifuge collect_supernatant Supernatant Collection centrifuge->collect_supernatant dry_reconstitute Drying and Reconstitution in Appropriate Solvent collect_supernatant->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_analysis Data Processing and Quantitative Analysis lcms->data_analysis end Comparative Analysis of Metabolite Levels data_analysis->end

Caption: General experimental workflow for NAD+ metabolome analysis.

Experimental Protocols

The following provides a detailed methodology for the quantification of this compound and related NAD+ metabolites in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[1]

Sample Preparation

Accurate sample preparation is critical to prevent the degradation of NAD+ metabolites, particularly the reduced forms (NADH and NADPH).

  • Tissue Collection and Quenching: Immediately upon excision, snap-freeze the tissue sample in liquid nitrogen to halt all metabolic activity.[1] Store samples at -80°C until further processing.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled extraction solvent. A commonly used solvent is a cold mixture of 40:40:20 acetonitrile (B52724):methanol:water with 0.1 M formic acid, which has been shown to minimize the interconversion of oxidized and reduced forms of NAD(P).[13]

  • Metabolite Extraction: Following homogenization, vortex the samples and then centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection and Processing: Carefully collect the supernatant containing the metabolites. For subsequent analysis, the supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a solvent compatible with the LC-MS method (e.g., the initial mobile phase).

Liquid Chromatography

Either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography with an ion-pairing agent can be used for the separation of the polar NAD+ metabolites.

  • Column: A HILIC column is often preferred for its ability to retain and separate highly polar compounds.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile with a small percentage of water and an additive like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization.

    • Mobile Phase B: Water with a higher percentage of acetonitrile and the same additive as Mobile Phase A.

  • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 80-90% A) and gradually increases the aqueous component (B) to elute the polar metabolites.

  • Flow Rate and Column Temperature: These parameters should be optimized for the specific column and separation method but are typically in the range of 0.2-0.5 mL/min for the flow rate and 25-40°C for the column temperature.

Mass Spectrometry

Tandem mass spectrometry (MS/MS) is employed for the detection and quantification of NAD+ and its metabolites.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for NAD+ and its precursors.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted quantification. In MRM, a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.

  • MRM Transitions: The precursor and product ion pairs for each metabolite need to be optimized for the specific mass spectrometer being used.

    • Example MRM transitions:

      • NAD+: m/z 664.1 -> 428.1

      • NMN: m/z 335.1 -> 123.1

      • Nicotinamide: m/z 123.1 -> 80.0

      • Nicotinic Acid: m/z 124.0 -> 80.0

Data Analysis and Quantification
  • Standard Curve: A standard curve for each metabolite of interest should be prepared using authentic standards and run with the samples. The standard curve is used to determine the concentration of the metabolites in the biological samples.

  • Quantification: The peak areas of the MRM transitions for each metabolite in the samples are compared to the standard curve to calculate their concentrations. The final concentrations are typically normalized to the initial tissue weight.

Conclusion

The comparative analysis of this compound and NAD+ metabolism reveals significant alterations in diseased tissues compared to their healthy counterparts. In many cancers, there is an upregulation of the NAD+ salvage pathway, driven by the overexpression of NAMPT, to meet the high energetic and biosynthetic demands of tumor cells. In contrast, neurodegenerative diseases are often characterized by a decline in NAD+ levels, which impairs neuronal function and contributes to disease progression.

The methodologies outlined in this guide, particularly LC-MS/MS, provide robust and sensitive tools for researchers to quantitatively assess these metabolic changes. A deeper understanding of the tissue-specific and disease-specific dysregulation of this compound metabolism is crucial for the development of novel therapeutic strategies that target these pathways. For instance, NAMPT inhibitors are being explored as anti-cancer agents, while NAD+ precursors are under investigation as potential therapies for neurodegenerative disorders. The continued application of these analytical techniques will undoubtedly fuel further discoveries in this critical area of research.

References

A Researcher's Guide to Orthogonal Validation of Nicotinate-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of biophysical and cell-based methods for confirming the binding of nicotinate to its protein targets, supported by experimental data and detailed protocols.

This compound, or niacin (Vitamin B3), is a crucial molecule in cellular metabolism and signaling. Its interaction with protein targets, most notably the G-protein coupled receptor GPR109A (also known as HCA2), mediates important physiological effects, including the regulation of lipid metabolism and inflammatory responses.[1][2][3][4] Validating the direct engagement of this compound with its target proteins is a critical step in drug discovery and biomedical research. Relying on a single method can be misleading; therefore, employing orthogonal, independent techniques is essential for robust and reliable validation.[5][6]

This guide provides a comparative overview of three powerful methods for validating this compound-protein interactions: Isothermal Titration Calorimetry (ITC), Cellular Thermal Shift Assay (CETSA), and Surface Plasmon Resonance (SPR). We present their underlying principles, detailed experimental protocols, and comparative data to help researchers select the most suitable methods for their specific needs.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[7][8] It is considered the gold standard for characterizing binding thermodynamics, providing a complete profile of the interaction, including binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[8][9][10]

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare a solution of the purified target protein (e.g., GPR109A) at a concentration of 5-50 µM in a well-defined buffer (e.g., 20 mM HEPES, pH 8.0).[10][11]

    • Prepare a this compound solution in the exact same buffer at a concentration 10-20 times that of the protein.[9][11] It is critical that the buffers are identical to minimize heats of dilution.[10]

    • Thoroughly degas both solutions to prevent air bubbles during the experiment.[10]

  • Instrument Setup:

    • Clean the sample cell and injection syringe meticulously.[11]

    • Load the protein solution into the sample cell (typically ~300 µL) and the this compound solution into the injection syringe (~100 µL).[10][11]

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.

    • Proceed with a series of injections (e.g., 20-30 injections of 2 µL each) of the this compound solution into the protein-containing sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[8]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine K D, n, and ΔH.[9]

Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow ITC Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Protein Prepare Protein Solution (e.g., 5-50 µM) Load_Sample Load Protein into Cell, This compound into Syringe Prep_Protein->Load_Sample Prep_Ligand Prepare this compound Solution (10-20x Protein Conc.) Prep_Ligand->Load_Sample Prep_Buffer Ensure Identical, Degassed Buffer Prep_Buffer->Prep_Protein Prep_Buffer->Prep_Ligand Equilibrate Equilibrate System (e.g., 25°C) Load_Sample->Equilibrate Titrate Inject this compound into Protein Solution Equilibrate->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Integrate Integrate Peaks Measure_Heat->Integrate Plot Plot Isotherm Integrate->Plot Fit Fit Binding Model Plot->Fit Results Determine KD, n, ΔH Fit->Results

Caption: Workflow diagram illustrating the key steps in an ITC experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying drug-target engagement within a cellular environment.[12] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[12][13][14] This allows for the confirmation of intracellular target binding without needing purified protein.

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (e.g., HEK293 cells overexpressing GPR109A).

    • Treat the intact cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[15]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release their contents (e.g., via freeze-thaw cycles or lysis buffer).

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.[13]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as Western Blot or ELISA.

  • Data Analysis:

    • For each temperature, compare the amount of soluble target protein in this compound-treated samples versus vehicle-treated samples.

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to a higher temperature indicates ligand-induced stabilization.[14]

Logical Flow for Validating Target Engagement with CETSA

CETSA_Logic CETSA Logic for Target Validation cluster_outcomes Possible Outcomes Start Hypothesis: This compound binds to Target Protein in cells Principle Principle: Ligand binding increases protein thermal stability Start->Principle Experiment Experiment: Treat cells with this compound, apply heat gradient, quantify soluble protein Principle->Experiment Outcome_Positive Observation: Increased soluble protein at higher temperatures in treated cells Experiment->Outcome_Positive Outcome_Negative Observation: No difference in soluble protein between treated and control cells Experiment->Outcome_Negative Conclusion_Positive Conclusion: This compound engages the target protein inside the cell Outcome_Positive->Conclusion_Positive Conclusion_Negative Conclusion: No evidence of target engagement under these conditions Outcome_Negative->Conclusion_Negative

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures biomolecular interactions in real-time.[16] It allows for the determination of both binding affinity and kinetics (association and dissociation rates).[16][17][18] In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface.[19]

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the purified target protein (ligand) onto the sensor surface using a standard coupling chemistry (e.g., amine coupling). Create a reference channel with a mock immobilization for background subtraction.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the ligand and reference surfaces at a constant flow rate.

    • The instrument detects changes in the refractive index at the sensor surface as this compound binds to the immobilized protein. This change is proportional to the bound mass and is recorded in real-time as a sensorgram.[19][20]

    • After each injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).[17]

GPR109A Signaling Pathway

This compound binding to GPR109A initiates a signaling cascade. Understanding this pathway provides context for the importance of validating the initial binding event. GPR109A is a G i-coupled receptor; its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[3][21] This can trigger various downstream effects, including anti-lipolytic action in adipocytes and apoptosis in certain cancer cells.[3][21]

GPR109A_Signaling GPR109A Signaling Cascade This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Binds G_Protein Gi/o Protein GPR109A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Anti-lipolysis) PKA->Downstream Phosphorylates Targets

Caption: Simplified diagram of the GPR109A signaling pathway initiated by this compound.

Comparative Summary

To aid in selecting the appropriate validation method, the following table summarizes the key characteristics of ITC, CETSA, and SPR.

FeatureIsothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures ligand-induced thermal stabilizationMeasures change in refractive index upon binding
Environment In solution (biochemical)In situ (intact cells or lysates)[22]On a sensor surface (biochemical)
Key Outputs K D, Stoichiometry (n), ΔH, ΔSTarget engagement confirmation (ΔT m)K D, k a (on-rate), k d (off-rate)
Label-Free YesYesYes
Protein Req. High (purified, mg amounts)Low (endogenous levels in cells)Moderate (purified, µg amounts)
Throughput LowMedium to HighMedium
Strengths Gold standard for thermodynamics; direct measurementConfirms binding in a physiological contextReal-time kinetics; high sensitivity
Limitations Requires large amounts of pure proteinIndirect readout of binding; less quantitativeRequires protein immobilization; potential artifacts

The validation of this compound-protein interactions requires a multi-faceted approach. Isothermal Titration Calorimetry provides unparalleled detail on the thermodynamics of the interaction in a purified system. Surface Plasmon Resonance offers crucial insights into the real-time kinetics of binding and dissociation. Finally, the Cellular Thermal Shift Assay bridges the gap between biochemical assays and physiological relevance by confirming that the interaction occurs within the complex environment of a living cell. By combining these orthogonal methods, researchers can build a comprehensive and robust case for the specific engagement of this compound with its protein targets, paving the way for further functional studies and therapeutic development.

References

The Differential Impact of Nicotinate and its Amide Counterpart on Sirtuin Subtype Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed side-by-side comparison of the effects of key vitamin B3 forms, primarily nicotinamide (B372718) and to a lesser extent nicotinic acid (nicotinate), on the activity and expression of the seven mammalian sirtuin subtypes (SIRT1-SIRT7). The information is targeted towards researchers, scientists, and drug development professionals in the field of aging, metabolism, and cellular regulation. While the direct effects of this compound have been documented for specific sirtuins, a significant body of research has focused on nicotinamide, the direct byproduct and feedback inhibitor of the sirtuin deacetylation reaction. This comparison synthesizes the available experimental data to clarify the distinct roles these molecules play in modulating sirtuin biology.

Summary of Effects on Sirtuin Subtypes

The interaction between vitamin B3 derivatives and sirtuins is multifaceted. Sirtuins are NAD+-dependent enzymes, and their activity is intrinsically linked to the cellular NAD+ pool.[1][2] Both nicotinic acid and nicotinamide are precursors for NAD+ synthesis. However, nicotinamide is also the direct product of the sirtuin-catalyzed deacetylation reaction, leading to a potent feedback inhibition mechanism for most sirtuin subtypes.[2][3][4]

The following table summarizes the observed effects based on current literature. It is crucial to distinguish between direct inhibition and indirect activation via conversion to NAD+.

Sirtuin SubtypeEffect of Nicotinic Acid (this compound)Effect of Nicotinamide (NAM)Effect of Nicotinamide Riboside (NR)
SIRT1 Upregulates expression. [5] Indirectly activates by increasing the NAD+/NADH ratio.[6]Potent non-competitive inhibitor. [2] Can paradoxically activate in cells by conversion to NAD+.[6]Boosts NAD+ levels, stimulating SIRT1 activity.[7]
SIRT2 Data not available in reviewed literature.Inhibitor. [8][9]Boosts NAD+ levels, may activate SIRT2.[10]
SIRT3 Data not available in reviewed literature.Mixed non-competitive inhibitor. [3][11][12]Boosts NAD+ levels, stimulating SIRT3 activity.[13]
SIRT4 Niacin (this compound) restriction upregulates SIRT4 mRNA.[14]Inhibitor. Inhibition of SIRT4 by NAM leads to increased MCD activity.[15]Data not available in reviewed literature.
SIRT5 Data not available in reviewed literature.Inhibitor. Sensitivity to inhibition is dependent on the specific deacylation activity (e.g., less sensitive to inhibition of desuccinylation vs. deacetylation).[16]Selective allosteric activator. [17][18][19]
SIRT6 Data not available in reviewed literature.Allosteric inhibitor. [20]Boosts NAD+ levels, stimulating SIRT6 activity.[21]
SIRT7 Data not available in reviewed literature.Data not available in reviewed literature.Boosts NAD+ levels, stimulating SIRT7 activity.[21]

Signaling and Reaction Pathways

The interplay between nicotinamide, NAD+, and sirtuin activity is central to cellular metabolism. The following diagrams illustrate the core reaction mechanism and the NAD+ salvage pathway.

sirtuin_reaction cluster_enzyme Enzyme Complex Ac-Lys Acetylated Lysine Substrate SIRT Sirtuin Enzyme Ac-Lys->SIRT NAD NAD+ NAD->SIRT Deac-Lys Deacetylated Lysine Substrate SIRT->Deac-Lys NAM Nicotinamide (NAM) SIRT->NAM OAADPR 2'-O-acetyl-ADP-ribose SIRT->OAADPR

Caption: Sirtuin-catalyzed deacetylation reaction. (Within 100 characters)

The product of this reaction, nicotinamide (NAM), can inhibit the enzyme. This is a classic example of feedback inhibition. NAM is then recycled back into NAD+ via the salvage pathway.

nad_salvage_pathway NAM Nicotinamide (NAM) SIRT_Reaction Sirtuin Deacetylation NAM->SIRT_Reaction Feedback Inhibition NAMPT NAMPT NAM->NAMPT Substrate NA Nicotinic Acid (this compound) NMN Nicotinamide Mononucleotide (NMN) NA->NMN Preiss-Handler Pathway NMNAT NMNAT NMN->NMNAT NAD NAD+ NAD->SIRT_Reaction Consumed SIRT_Reaction->NAM Produced NAMPT->NMN NMNAT->NAD Synthesized

Caption: The NAD+ salvage pathway and its link to sirtuin activity. (Within 100 characters)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Protocol 1: In Vitro SIRT3 Deacetylation Activity Assay and NAM Inhibition

This protocol is based on the methodology used to demonstrate that nicotinamide acts as a mixed non-competitive inhibitor of SIRT3.[3]

Objective: To measure the in vitro deacetylation activity of recombinant human SIRT3 in the presence of varying concentrations of nicotinamide (NAM).

Materials:

  • Recombinant human SIRT3 enzyme.

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT3 substrate).

  • Nicotinamide adenine (B156593) dinucleotide (NAD+).

  • Nicotinamide (NAM).

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (e.g., containing trypsin and a fluorescence developer).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of NAM in Assay Buffer to achieve a range of final concentrations (e.g., 0 µM to 1000 µM).

  • Prepare serial dilutions of NAD+ in Assay Buffer.

  • In the wells of a 96-well plate, add the SIRT3 enzyme, the acetylated peptide substrate, and the various concentrations of NAM.

  • Initiate the reaction by adding the different concentrations of NAD+. The final reaction volume is typically 50 µL.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution to each well.

  • Incubate at 37°C for a further 30-60 minutes.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Plot the reaction velocity (fluorescence units per minute) against the substrate (NAD+) concentration for each concentration of the inhibitor (NAM). Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine Vmax and Km. A Lineweaver-Burk plot can be used to visualize the type of inhibition. A mixed inhibitor will show lines that intersect to the left of the y-axis but not on the x-axis.

Protocol 2: Allosteric Activation of SIRT5 by Nicotinamide Riboside (NR)

This protocol is adapted from the methodology used to identify and characterize NR as a selective SIRT5 activator.[17]

Objective: To determine the effect of Nicotinamide Riboside (NR) on the catalytic efficiency of SIRT5.

Materials:

  • Recombinant human SIRT5 enzyme.

  • Synthetic acetylated peptide substrate (e.g., p53K382Ac).

  • NAD+.

  • Nicotinamide Riboside (NR).

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Quenching solution (e.g., 0.1% trifluoroacetic acid).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Prepare a stock solution of NR in the reaction buffer.

  • Set up reaction mixtures containing SIRT5 enzyme (e.g., 10 µM), NAD+ (e.g., 500 µM), and the peptide substrate (e.g., 500 µM) in the reaction buffer.

  • Prepare a set of reactions with varying concentrations of NR (e.g., 0 mM to 5 mM) and a control set without NR.

  • Incubate all reactions at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reactions by adding an equal volume of quenching solution.

  • Analyze the samples by HPLC. Separate the acetylated (substrate) and deacetylated (product) peptides using a suitable gradient.

  • Quantify the peak areas for both the substrate and the product to determine the percentage of substrate conversion.

  • Data Analysis: To determine the kinetic parameters, perform the assay with varying concentrations of the peptide substrate in the presence and absence of a fixed concentration of NR (e.g., 1 mM). Calculate the initial reaction rates and fit the data to the Michaelis-Menten equation to determine Km and Vmax. An increase in Vmax and a decrease in Km upon addition of NR would indicate allosteric activation.

Protocol 3: Western Blot Analysis of SIRT1 Expression in Endothelial Cells

This protocol is based on the methodology used to show that nicotinic acid up-regulates SIRT1 expression in lipopolysaccharide (LPS)-stimulated endothelial cells.[5]

Objective: To assess the protein level of SIRT1 in cultured endothelial cells after treatment with nicotinic acid and an inflammatory stimulus.

Materials:

  • Human umbilical vein endothelial cells (HUVECs).

  • Cell culture medium (e.g., EGM-2).

  • Nicotinic acid (NA).

  • Lipopolysaccharide (LPS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting transfer system.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-SIRT1 and anti-β-actin (as a loading control).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system for chemiluminescence.

Procedure:

  • Culture HUVECs to approximately 80% confluency.

  • Pre-treat the cells with various concentrations of nicotinic acid (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours). Include untreated and LPS-only controls.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SIRT1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

  • Data Analysis: Perform densitometric analysis of the bands using imaging software. Normalize the SIRT1 band intensity to the corresponding β-actin band intensity. Compare the normalized SIRT1 levels across the different treatment groups.

References

Nicotinate's Role in Atherosclerosis: A Comparative Guide to Preclinical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the therapeutic potential of nicotinate (niacin) in preclinical models of atherosclerosis. We synthesize findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental designs.

I. Comparative Efficacy of this compound in Atherosclerosis Models

This compound has been evaluated in various animal models of atherosclerosis, primarily demonstrating its efficacy in reducing plaque formation and vascular inflammation. The following tables summarize the quantitative outcomes from representative studies, comparing this compound treatment to control or placebo groups.

Table 1: Effect of this compound on Atherosclerotic Lesion Area

Animal ModelTreatment GroupControl/Placebo GroupPercent Reduction in Lesion AreaReference
ApoE-/- MiceThis compoundPlacebo30-50%[1]
LDLR-/- MiceThis compound (0.3% in diet)High-Fat DietSignificant Reduction[2]
Guinea PigsNiacinHigh-Fat DietSignificant Reduction[3]

Table 2: Effect of this compound on Inflammatory Cytokine Levels in Serum

Animal ModelCytokineTreatment Group (pg/mL)Control/Placebo Group (pg/mL)Percent ReductionReference
ApoE-/- MiceIL-6Significantly LowerElevatedNot specified[4]
ApoE-/- MiceTNF-αSignificantly LowerElevatedNot specified[4]
Guinea PigsIL-6DecreasedHigh-Fat Diet19%[3]
Guinea PigsTNF-αDecreasedHigh-Fat Diet18%[3]

Table 3: Effect of this compound on Plasma Lipid Profile

Animal ModelLipid ParameterTreatment GroupControl/Placebo GroupChangeReference
LDLR-/- MiceTotal CholesterolNo significant changeNo significant change-[2]
LDLR-/- MiceHDL CholesterolNo significant changeNo significant change-[2]
Guinea PigsHDL-C & apoAIncreasedHigh-Fat DietSignificant Increase[3]
Guinea PigsTriglycerides & non-HDL-CDecreasedHigh-Fat DietSignificant Decrease[3]

II. Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in atherosclerosis are largely attributed to its anti-inflammatory properties, primarily mediated through the GPR109A receptor and subsequent downstream signaling pathways.

Nicotinate_Signaling_Pathway This compound This compound GPR109A GPR109A Receptor (on Macrophages) This compound->GPR109A Gi Gi Protein GPR109A->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition NFkB_pathway NF-κB Signaling Pathway PKA_inhibition->NFkB_pathway Inhibition Inflammatory_Cytokines ↓ Inflammatory Cytokines (IL-6, TNF-α) NFkB_pathway->Inflammatory_Cytokines Atherosclerosis ↓ Atherosclerosis Inflammatory_Cytokines->Atherosclerosis

This compound's Anti-inflammatory Signaling Pathway.

The following diagram illustrates a typical experimental workflow for validating the role of this compound in a mouse model of atherosclerosis.

Experimental_Workflow Animal_Model ApoE-/- or LDLR-/- Mice Diet High-Fat Diet Induction (8-12 weeks) Animal_Model->Diet Grouping Randomization into Groups Diet->Grouping Control_Group Control Group (High-Fat Diet) Grouping->Control_Group Treatment_Group This compound Group (High-Fat Diet + this compound) Grouping->Treatment_Group Treatment_Period Treatment Period (e.g., 12 weeks) Control_Group->Treatment_Period Treatment_Group->Treatment_Period Endpoint Endpoint Analysis Treatment_Period->Endpoint Sacrifice Euthanasia & Tissue Collection Endpoint->Sacrifice Lesion_Analysis Atherosclerotic Lesion Analysis (Oil Red O Staining) Sacrifice->Lesion_Analysis Cytokine_Analysis Serum Cytokine Measurement (ELISA) Sacrifice->Cytokine_Analysis Protein_Analysis Aortic Protein Expression (Western Blot for NF-κB) Sacrifice->Protein_Analysis

Typical Experimental Workflow.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the validation of this compound's role in atherosclerosis.

Atherosclerosis Induction in Animal Models
  • ApoE-/- or LDLR-/- Mouse Model:

    • Animal Strain: Male Apolipoprotein E-deficient (ApoE-/-) or Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice, typically 8-12 weeks old.

    • Diet: Feed a high-fat "Western" diet containing a high percentage of fat (e.g., 21%) and cholesterol (e.g., 0.15-1.5%) for a period of 8-16 weeks to induce atherosclerotic plaque development.[1][2]

    • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Guinea Pig Model:

    • Animal Strain: Male Hartley guinea pigs.

    • Diet: Feed a hypercholesterolemic diet containing 15% fat and 0.25% cholesterol for several weeks.[3]

    • Housing: Similar to the mouse model, maintain a controlled environment with free access to food and water.

This compound Administration
  • Method: this compound (niacin) is typically administered orally, mixed into the high-fat diet at a specified concentration (e.g., 0.3% w/w).[2] Alternatively, it can be administered via oral gavage.

  • Dosage: The dosage can vary depending on the study design and animal model.

  • Control: The control group receives the same high-fat diet without the addition of this compound.

Quantification of Atherosclerotic Lesions (Oil Red O Staining)
  • Tissue Preparation: At the end of the treatment period, euthanize the animals and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Dissect the entire aorta.

  • Staining:

    • Rinse the aorta with distilled water and then with 60% isopropanol (B130326).

    • Stain the aorta with a filtered Oil Red O solution for 25-30 minutes to visualize lipid-rich plaques.

    • Differentiate in 60% isopropanol and rinse with distilled water.

  • Imaging and Quantification:

    • Pin the aorta open longitudinally and capture high-resolution images.

    • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.

    • Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.

Measurement of Inflammatory Cytokines (ELISA)
  • Sample Collection: Collect blood samples via cardiac puncture at the time of sacrifice. Separate the serum by centrifugation and store at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., mouse IL-6 and TNF-α).

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Analysis of NF-κB Signaling (Western Blot)
  • Protein Extraction: Isolate protein from aortic tissue homogenates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., NF-κB p65 subunit).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a framework for understanding and comparing the experimental evidence supporting the role of this compound in mitigating atherosclerosis. The presented data and protocols should serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

References

Safety Operating Guide

Essential Guide to Proper Nicotinate Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection is paramount. Nicotinate compounds, which are esters or salts of nicotinic acid, require stringent disposal protocols. Improper disposal can lead to environmental contamination and potential health hazards.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with general hazardous waste management principles.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is critical to handle this compound compounds with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[2] Many this compound derivatives are classified as skin, eye, and respiratory irritants.[3][4][5] Always work in a well-ventilated area, such as a fume hood, especially when handling powders or generating aerosols.[3]

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or glasses compliant with OSHA or EN166 standards.[6] To prevent eye contact and serious irritation.[4][5]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[3] To prevent skin contact and potential irritation.[3][4]
Body Protection Laboratory coat or other suitable protective clothing.[3] To protect skin and personal clothing from contamination.[3]

| Respiratory Protection | A particulate filter respirator (EN 143) may be necessary if dust or aerosols are generated.[3] | To prevent inhalation that may cause respiratory tract irritation.[3][4][5] |

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in accordance with local, regional, and national regulations.[2][3] The following protocol outlines the general procedure for safe laboratory disposal.

Waste Identification and Segregation
  • Identify and Classify : Clearly identify the waste with its full chemical name (e.g., "Waste Methyl this compound") and classify it as hazardous waste.[1][2]

  • Segregate Waste Streams : Collect this compound waste separately from other chemical waste streams to prevent incompatible reactions.[1][2] For instance, aqueous solutions containing this compound should not be mixed with organic solvents.[1]

  • Solid vs. Liquid : Segregate contaminated solid waste (e.g., gloves, weighing paper, pipette tips) from liquid this compound waste.[1]

Container Management
  • Use Compatible Containers : Use dedicated containers that are chemically compatible with this compound compounds, such as high-density polyethylene (B3416737) (HDPE) or glass.[1][2]

  • Proper Labeling : All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name, and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Aquatic Hazard").[1][2] The label should also include the accumulation start date.[2]

  • Keep Containers Closed : Waste containers must be kept securely sealed at all times, except when adding waste, to prevent releases into the environment.[1]

Storage
  • Designated Accumulation Area : Store waste containers in a designated and secure satellite accumulation area (SAA) or a central hazardous waste accumulation area.[1][2]

  • Safe Storage Conditions : The storage area must be well-ventilated and located away from drains, sources of ignition, and incompatible materials like strong oxidizing agents.[1][2]

Final Disposal
  • Engage a Licensed Service : Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste disposal company.[1][2] Do not attempt to dispose of this compound waste down the drain or in regular trash.[1][3]

  • Provide Documentation : Supply the waste disposal company with all necessary information about the chemical, including any available Safety Data Sheets (SDS).[2]

  • Maintain Records : Keep a detailed record of the waste disposal, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of.[2]

Experimental Protocols

Empty Container Management: Triple-Rinse Procedure

"Empty" containers that previously held this compound compounds must be treated as hazardous waste unless properly decontaminated.[1] The standard procedure for this is triple-rinsing.[1]

  • First Rinse : Add a suitable solvent (e.g., water for water-soluble nicotinates) to the container, ensuring the entire inner surface is coated. Securely cap and shake the container.

  • Collect Rinsate : Pour the rinsate (the contaminated solvent) into a designated hazardous waste container. This rinsate is considered hazardous waste.[1]

  • Repeat : Repeat the rinsing process two more times, collecting the rinsate each time in the same hazardous waste container.

  • Final Disposal : Once triple-rinsed, the container may be considered "RCRA-empty" and can often be disposed of as non-hazardous waste or recycled, depending on institutional and local regulations.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.

  • Ensure Safety : Evacuate non-essential personnel and ensure adequate ventilation.[6] Wear the appropriate PPE as detailed in Table 1.[2]

  • Containment : Prevent the spill from spreading or entering drains or waterways.[2][7]

  • Absorption : For liquid spills, use an inert absorbent material to contain the substance. For solid spills, you can dampen the material with water before collection to prevent dust generation.[2][8]

  • Collection : Carefully sweep or shovel the absorbed or dampened material into a suitable, labeled container for hazardous waste disposal.[6][7]

  • Decontamination : Clean the spill area thoroughly with a soap and water solution.[8] Collect all cleaning materials as contaminated hazardous waste.

  • Reporting : Report the spill to your institution's safety officer and follow all internal reporting procedures.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Containment & Storage cluster_2 Final Disposal start Start: Unused or Waste this compound Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Identify & Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate contain Step 3: Containerize - Use compatible, sealed container - Label: 'Hazardous Waste', Chemical Name, Hazards segregate->contain store Step 4: Store in Designated Secure Accumulation Area contain->store contact Step 5: Engage Licensed Hazardous Waste Service store->contact document Step 6: Document Disposal (Manifest, Date, Quantity) contact->document end_node End: Compliant Disposal document->end_node

Caption: Logical workflow for the proper disposal of this compound laboratory waste.

References

Essential Safety Protocols for Handling Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nicotinate and its derivatives. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. The information compiled is based on safety data sheets for various this compound compounds, including ethyl, methyl, and isopropyl nicotinates.

Hazard Identification and Personal Protective Equipment (PPE)

This compound derivatives can pose several hazards, including skin and eye irritation, respiratory irritation, and potential combustibility.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles or Face ShieldUse safety glasses with side-shields or tightly sealed safety goggles to protect against splashes.[4][5][6] A full-face shield is recommended when there is a higher risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are recommended for their resistance to a broad range of chemicals.[5][6] Always inspect gloves for integrity before use and wash them before removal.[3][4]
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat should be worn for all procedures.[5][6][7] For tasks with a higher risk of spills, a chemical-resistant apron is advised.[6]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound derivatives should occur in a well-ventilated area, preferably within a chemical fume hood.[1][6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[5][6]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational.[6]

  • Verify that an eyewash station and safety shower are readily accessible.[2][6]

  • Confirm that all necessary PPE is available and in good condition.[6]

2. Handling the Compound:

  • Work exclusively within a designated and operational chemical fume hood to minimize inhalation exposure.[1][6]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[2]

  • Wash hands thoroughly with soap and water after handling the material.[1][3][4]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[6][7]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4][6][7]

  • Clean the spill area thoroughly.[6]

  • Do not allow the chemical to enter drains or waterways.[7]

Disposal Plan: Waste Management Protocol

The disposal of this compound waste must be conducted in accordance with local, regional, and national regulations. Nicotine and its derivatives are often classified as hazardous waste.[8][9]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste clearly with the chemical name.[7]

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[7]

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste.[4][7] The container must be made of a material compatible with the chemical.[7]

    • The label should clearly state "Hazardous Waste," the chemical name, and associated hazards.[10]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]

  • Disposal:

    • Arrange for pickup and proper disposal through a certified hazardous waste disposal company.[7][10]

    • Do not dispose of the chemical down the drain or in regular trash.[6][7][8]

    • Empty containers that held the substance should also be treated as hazardous waste and disposed of accordingly.[7][10]

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_response Incident Response cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_chem Handle Chemical in Fume Hood prep_ppe->handle_chem prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->handle_chem handle_store Store Properly handle_chem->handle_store spill Spill Occurs handle_chem->spill segregate Segregate Waste handle_chem->segregate Generate Waste contain Contain and Clean Spill spill->contain contain->segregate containerize Containerize and Label segregate->containerize dispose Dispose via Certified Service containerize->dispose

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。